Avizafone
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2,6-diamino-N-[2-(2-benzoyl-4-chloro-N-methylanilino)-2-oxoethyl]hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN4O3/c1-27(20(28)14-26-22(30)18(25)9-5-6-12-24)19-11-10-16(23)13-17(19)21(29)15-7-3-2-4-8-15/h2-4,7-8,10-11,13,18H,5-6,9,12,14,24-25H2,1H3,(H,26,30)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTKOVYBBGBGKTA-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)C(=O)CNC(=O)C(CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)C(=O)CNC(=O)[C@H](CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90215868 | |
| Record name | Avizafone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90215868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65617-86-9 | |
| Record name | Avizafone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65617-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Avizafone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065617869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Avizafone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90215868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AVIZAFONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65NK71K78P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Avizafone mechanism of action
An In-depth Technical Guide to the Mechanism of Action of Avizafone
Introduction
This compound, also known as pro-diazepam, is a water-soluble peptide prodrug of the benzodiazepine (B76468) diazepam.[1][2] Its design as a bioprecursor prodrug addresses the low aqueous solubility of diazepam, enhancing its utility in specific clinical and emergency scenarios, such as an antidote to organophosphate nerve agent poisoning.[1][2][3] this compound itself is biologically inactive; its therapeutic effects are realized upon its rapid enzymatic conversion to the pharmacologically active diazepam.[3] This guide provides a detailed examination of the mechanism of action of this compound, from its biotransformation to its molecular interaction with the GABA-A receptor, supported by quantitative data, experimental protocols, and visual diagrams.
Core Mechanism of Action: From Prodrug to Active Metabolite
The primary mechanism of this compound involves a two-step process: enzymatic conversion to diazepam, followed by the modulation of GABA-A receptors by diazepam.
-
Enzymatic Conversion: this compound is specifically designed to be hydrolyzed by enzymes in the blood, such as aminopeptidases, to release diazepam and lysine.[2][3][4] This biotransformation can also be achieved by co-administration with exogenous enzymes, such as Aspergillus oryzae protease or human aminopeptidase (B13392206) B, a strategy explored for rapid intranasal delivery.[5] The conversion process is rapid and efficient, leading to the formation of supersaturated solutions of diazepam, which provides a strong driving force for absorption across biological membranes.[6] Studies indicate the conversion may proceed through an open ring intermediate (ORI) before the formation of diazepam.
-
Pharmacodynamic Action of Diazepam: Once formed, diazepam exerts its effects by acting as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor in the central nervous system.[4][7] Diazepam binds to a specific site on the GABA-A receptor, distinct from the GABA binding site. This binding enhances the effect of the neurotransmitter GABA, increasing the frequency of chloride channel opening.[8] The resulting influx of chloride ions hyperpolarizes the neuron, making it less excitable and producing the characteristic sedative, anxiolytic, and anticonvulsant effects of benzodiazepines.[4]
Quantitative Pharmacological Data
The efficiency of this compound's conversion to diazepam and its subsequent absorption has been quantified in several studies. The data highlight the rapid kinetics and high bioavailability achievable with this prodrug strategy.
Table 1: Enzyme Kinetics for this compound Conversion
This table summarizes the kinetic parameters of this compound conversion by a model enzyme, Aspergillus oryzae protease.
| Parameter | Value | Source |
| Michaelis Constant (KM) | 1,501 ± 232 µM | [3][6][9] |
| Maximum Velocity (Vmax) | 1,369 ± 94 µM/s | [3][6][9] |
Table 2: In Vivo Pharmacokinetics in Rats (Intranasal Administration)
This table presents key pharmacokinetic parameters from a study in rats following intranasal co-administration of this compound with human aminopeptidase B.[5]
| Equivalent Diazepam Dose | Bioavailability (F) | Cmax (ng/mL) | Tmax (min) |
| 0.500 mg/kg | 77.8% ± 6.0% | 71.5 ± 9.3 | 5 |
| 1.00 mg/kg | 112% ± 10% | 388 ± 31 | 8 |
| 1.50 mg/kg | 114% ± 7% | 355 ± 187 | 5 |
Table 3: In Vivo Pharmacokinetics in Primates (vs. Diazepam)
This table compares the pharmacokinetic outcomes of this compound versus diazepam injection in cynomolgus monkeys.
| Compound Administered | Molar Dose | Relative Plasmatic Load of Diazepam | Tmax of Diazepam | Cmax of Diazepam | Source |
| This compound | 0.7 µmol/kg | Lower than Diazepam | Faster than Diazepam | - | [10] |
| Diazepam | 0.7 µmol/kg | Higher than this compound | Slower than this compound | - | [10] |
| This compound | 1.0 µmol/kg | Similar to 0.7 µmol/kg Diazepam | Lower | Higher | [10] |
Experimental Protocols
The data presented above were generated from rigorous experimental procedures. Below are detailed methodologies for key experiments.
Protocol 1: In Vitro Enzyme Kinetics and Permeability Assay
This protocol describes the methods used to determine enzyme kinetics and the permeability of diazepam generated from this compound across a cell monolayer.[6][9]
-
Cell Culture: Madin-Darby canine kidney II-wild type (MDCKII-wt) cells, a model for nasal epithelium, are cultured on permeable supports until a confluent monolayer is formed.
-
Monolayer Integrity: The integrity of the cell monolayer is verified by measuring Transepithelial Electrical Resistance (TEER) and by performing a lucifer yellow permeability assay.
-
Prodrug/Enzyme Solution: this compound is mixed with a converting enzyme (Aspergillus oryzae protease) in an assay buffer (pH 7.4) at 32°C.
-
Permeability Study: The this compound-enzyme mixture is added to the apical side of the MDCKII-wt cell monolayer. Samples are collected from the basolateral side at various time points.
-
Concentration Analysis: Prodrug and drug concentrations in the collected samples are measured using High-Performance Liquid Chromatography (HPLC). A second derivative UV spectroscopy method can also be used to monitor the formation and potential precipitation of supersaturated diazepam.
-
Data Analysis: Enzyme kinetic parameters (KM, Vmax) are calculated from the rate of diazepam formation. The flux of diazepam across the monolayer is calculated and compared to control experiments using saturated diazepam solutions.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol outlines the methodology for assessing the absorption of diazepam after intranasal administration of this compound in an animal model.[5][11]
-
Animal Model: Male Sprague-Dawley rats are used for the study.
-
Formulation Preparation: Solutions of this compound and the converting enzyme (human aminopeptidase B) are prepared in phosphate-buffered saline (PBS) and mixed immediately prior to administration.
-
Drug Administration: Animals are lightly anesthetized. A specific volume (e.g., 30 µL total) of the formulation is administered intranasally, split between the two nostrils, using a pipette.
-
Sample Collection: Blood samples are collected from the animals at predetermined time points (e.g., 2, 5, 10, 15, 30, 60 minutes) post-administration. Brain tissue may also be collected.
-
Sample Processing: Plasma is separated from blood samples by centrifugation. Both plasma and brain tissue are processed to extract the drug and its metabolites.
-
Concentration Analysis: Drug concentrations (this compound, diazepam) in the plasma and brain homogenates are quantified using a validated analytical method, such as Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Pharmacokinetic Analysis: The resulting concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, Area Under the Curve (AUC), and bioavailability (F), by comparison to an intravenous diazepam control group.
Conclusion
This compound represents a sophisticated application of prodrug chemistry to overcome the formulation challenges associated with diazepam. Its mechanism of action is fundamentally linked to its efficient and rapid enzymatic conversion into its active form. The resulting diazepam then functions as a classic benzodiazepine, enhancing GABAergic inhibition in the central nervous system. Quantitative studies have confirmed that this prodrug strategy allows for rapid absorption and high bioavailability, particularly via novel delivery routes like intranasal administration. The detailed experimental protocols provide a framework for the continued investigation and development of this compound and similar prodrug systems for rapid therapeutic intervention.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. tripsitter.com [tripsitter.com]
- 3. This compound Dihydrobromide - Diazepam Prodrug|CAS 60067-15-4 [benchchem.com]
- 4. drugintelligencebulletin.com [drugintelligencebulletin.com]
- 5. Intranasal Coadministration of a Diazepam Prodrug with a Converting Enzyme Results in Rapid Absorption of Diazepam in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid delivery of diazepam from supersaturated solutions prepared using prodrug/enzyme mixtures: toward intranasal treatment of seizure emergencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. sarms4muscle.com [sarms4muscle.com]
- 9. researchgate.net [researchgate.net]
- 10. Compared efficacy of diazepam or this compound to prevent soman-induced electroencephalographic disturbances and neuropathology in primates: relationship to plasmatic benzodiazepine pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | water-soluble peptide prodrug of diazepam | CAS# 65617-86-9 | active drug diazepam | antidote to poisoning with organophosphate nerve agents | InvivoChem [invivochem.com]
Avizafone: A Technical Guide to the Water-Soluble Prodrug of Diazepam
For Researchers, Scientists, and Drug Development Professionals
Abstract
Avizafone, also known as pro-diazepam, is a water-soluble peptide prodrug of the benzodiazepine (B76468) diazepam.[1][2] Developed to overcome the poor aqueous solubility of diazepam, this compound allows for more versatile formulations, particularly for rapid administration routes like intramuscular injection and intranasal delivery.[3][4] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, pharmacokinetics, and relevant experimental methodologies.
Chemical Properties and Structure
This compound is chemically designated as (2S)-2,6-diamino-N-{[(2-benzoyl-4-chlorophenyl)methylcarbamoyl]methyl}hexanamide.[1][5] It is a dipeptide-based molecule, specifically a L-Lysyl-N-(2-benzoyl-4-chlorophenyl)-N-methyl-glycinamide, which links a hydrophilic amino acid moiety to the diazepam precursor.[6] This conjugation is key to its enhanced water solubility.[6]
| Property | Value | Source |
| IUPAC Name | (2S)-2,6-diamino-N-[2-(2-benzoyl-4-chloro-N-methylanilino)-2-oxoethyl]hexanamide | [5][7] |
| Synonyms | Pro-diazepam, Avizafonum | [7][8] |
| CAS Number | 65617-86-9 | [1] |
| Molecular Formula | C22H27ClN4O3 | [1][7] |
| Molecular Weight | 430.9 g/mol | [1][5] |
The synthesis of this compound typically involves a two-step process.[6][9] The initial step is the reaction between 5-chloro-2-methyl-aminobenzophenone, a precursor to the diazepam structure, and (S)-2-(2,6-bis(((benzyloxy)carbonyl)amino)hexanamido)acetic acid, a protected lysine-glycine dipeptide.[6][9] This is followed by a deprotection step to yield the final this compound compound.[6] The S-configuration of the amino acid residue is crucial for its recognition by the converting enzymes.[6]
Mechanism of Action: Enzymatic Conversion to Diazepam
This compound itself is biologically inactive.[6] Its therapeutic effects are exerted after its conversion to the active drug, diazepam.[3] This bioactivation is a rapid process mediated by enzymatic hydrolysis in the blood and liver.[3][8][10] Aminopeptidases are the primary enzymes responsible for this conversion.[6][8]
The metabolic cascade involves the enzymatic cleavage of the peptide bond, releasing the active diazepam molecule.[6] Human aminopeptidase (B13392206) B has been identified as a key enzyme in this process.[6] The mechanism involves hydrolysis to form an open-ring intermediate, which then cyclizes to form diazepam.[4][6]
Below is a diagram illustrating the metabolic conversion pathway of this compound.
Pharmacokinetics
The primary advantage of this compound lies in its pharmacokinetic profile, which allows for rapid achievement of therapeutic diazepam concentrations.
Human Pharmacokinetic Data
A clinical study in healthy volunteers demonstrated that intramuscular injection of this compound leads to a faster onset and higher maximum plasma concentration (Cmax) of diazepam compared to the intramuscular injection of diazepam itself.[11][12]
| Parameter | This compound (20 mg, IM) | Diazepam (11.3 mg, IM) | Source |
| Diazepam Cmax | 231 ng/mL | 148 ng/mL | [11][12] |
| Time to Cmax | Faster with this compound | Slower | [11][12] |
| AUC | Equal | Equal | [11][12] |
Preclinical Pharmacokinetic Data (Rats)
Studies in rats investigating intranasal co-administration of this compound with the converting enzyme human aminopeptidase B have shown rapid and complete absorption of diazepam.[13]
| This compound Dose (equivalent to Diazepam) | Bioavailability | Cmax | Time to Cmax | Source |
| 0.500 mg/kg | 77.8% ± 6.0% | 71.5 ± 9.3 ng/mL | 5 minutes | [2][13] |
| 1.00 mg/kg | 112% ± 10% | 388 ± 31 ng/mL | 8 minutes | [2][13] |
| 1.50 mg/kg | 114% ± 7% | 355 ± 187 ng/mL | 5 minutes | [2][13] |
Enzymatic Conversion Kinetics
The kinetics of this compound conversion have been studied using various enzymes. For instance, the conversion by Aspergillus oryzae protease has been characterized, providing insights into the rate of diazepam formation.[4][6]
| Enzyme | Km | Vmax | Source |
| Aspergillus oryzae protease | 1,501 ± 232 µM | 1,369 ± 94 µM/s | [6][14] |
Experimental Protocols
Quantification of Diazepam in Plasma
A common methodology for quantifying plasma concentrations of diazepam following this compound administration involves a validated liquid chromatography-tandem mass spectrometry (LC/MS-MS) assay.[11][12]
Below is a generalized workflow for such an experiment.
Protocol Steps:
-
Study Design: An open, randomized, single-dose, cross-over design is often employed.[11][12]
-
Drug Administration: Subjects receive intramuscular injections of this compound or diazepam.[11][12]
-
Blood Sampling: Blood samples are collected at predetermined time points post-injection.
-
Plasma Separation: Plasma is separated from whole blood by centrifugation.
-
Extraction: Diazepam is extracted from the plasma matrix using techniques like solid-phase extraction or liquid-liquid extraction.
-
LC/MS-MS Analysis: The extracted samples are analyzed using a validated LC/MS-MS method to determine the concentration of diazepam.
-
Pharmacokinetic Analysis: Plasma concentration-time data is analyzed using non-compartmental and/or compartmental modeling to determine pharmacokinetic parameters such as Cmax, Tmax, and AUC.[11][12]
In Vitro Permeability Studies
To assess the potential for intranasal delivery, in vitro permeability studies are conducted using cell monolayers, such as Madin-Darby canine kidney II-wild type (MDCKII-wt) cells, which serve as a model for the nasal epithelium.[15]
Protocol Steps:
-
Cell Culture: MDCKII-wt cells are cultured on permeable supports until a confluent monolayer is formed.
-
Integrity Check: The integrity of the cell monolayer is verified by measuring transepithelial electrical resistance (TEER) and using permeability markers like lucifer yellow.[15]
-
Drug Application: A solution containing this compound and a converting enzyme (e.g., Aspergillus oryzae protease) is applied to the apical side of the cell monolayer.[15]
-
Sampling: Samples are collected from the basolateral side at various time points.
-
Concentration Measurement: The concentration of diazepam that has permeated through the monolayer is measured using HPLC.[15]
-
Flux Calculation: The flux of diazepam across the cell monolayer is calculated to determine the permeability.
Therapeutic Applications and Research
This compound has been primarily researched as a rapid-acting anticonvulsant and an antidote for organophosphate nerve agent poisoning, where quick intramuscular administration is crucial.[3][8] Its enhanced water solubility makes it suitable for use in auto-injectors, often in combination with other antidotes like atropine (B194438) and pralidoxime.[11][12]
Furthermore, the co-administration of this compound with a converting enzyme is being investigated as a novel approach for rapid intranasal delivery of diazepam for the treatment of seizure emergencies like status epilepticus.[4][6] This method aims to generate supersaturated solutions of diazepam in situ, thereby increasing the driving force for permeation across the nasal mucosa.[4]
Conclusion
This compound represents a significant advancement in the formulation and delivery of diazepam. Its nature as a water-soluble prodrug allows for rapid and efficient administration, leading to a faster onset of therapeutic action compared to conventional diazepam formulations. The ongoing research into novel delivery systems, such as intranasal co-administration with converting enzymes, highlights the potential of this compound to improve the management of acute seizures and chemical agent exposure. This technical guide provides a foundational understanding for researchers and drug development professionals working with or interested in the clinical and formulation science applications of this compound.
References
- 1. sarms4muscle.com [sarms4muscle.com]
- 2. This compound | water-soluble peptide prodrug of diazepam | CAS# 65617-86-9 | active drug diazepam | antidote to poisoning with organophosphate nerve agents | InvivoChem [invivochem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Conversion of a soluble diazepam prodrug to supersaturated diazepam for rapid intranasal delivery: Kinetics and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. This compound Dihydrobromide - Diazepam Prodrug|CAS 60067-15-4 [benchchem.com]
- 7. This compound | C22H27ClN4O3 | CID 71968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. tripsitter.com [tripsitter.com]
- 9. Buy this compound (EVT-261085) | 65617-86-9 [evitachem.com]
- 10. drugintelligencebulletin.com [drugintelligencebulletin.com]
- 11. Bioavailability of diazepam after intramuscular injection of its water-soluble prodrug alone or with atropine-pralidoxime in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Intranasal coadministration of a diazepam prodrug with a converting enzyme results in rapid absorption of diazepam in rats [healthpartners.com]
- 14. researchgate.net [researchgate.net]
- 15. Rapid delivery of diazepam from supersaturated solutions prepared using prodrug/enzyme mixtures: toward intranasal treatment of seizure emergencies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enzymatic Bridge: A Technical Guide to the Conversion of Avizafone to Diazepam
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the enzymatic conversion of avizafone, a water-soluble prodrug, into its active counterpart, diazepam. This compound's design as a bioprecursor addresses the low aqueous solubility of diazepam, offering a promising avenue for rapid administration, particularly in emergency scenarios such as the treatment of organophosphate nerve agent poisoning and seizure emergencies.[1][2][3] This document details the enzymatic pathways, reaction kinetics, and relevant experimental protocols, presenting quantitative data in a clear, comparative format.
Introduction to this compound as a Diazepam Prodrug
This compound, chemically (2S)-2,6-diamino-N-{[(2-benzoyl-4-chlorophenyl)methylcarbamoyl]methyl}hexanamide, is a peptide prodrug that undergoes rapid in vivo hydrolysis to yield diazepam and the amino acid lysine.[3][4] This conversion is facilitated by endogenous enzymes, primarily aminopeptidases, found in the plasma.[1][3][4] The primary advantage of this compound lies in its enhanced water solubility compared to diazepam, allowing for the formulation of aqueous solutions for intramuscular or intranasal administration.[2][5]
Enzymatic Conversion Pathways
The conversion of this compound to diazepam is a hydrolytic process that can be catalyzed by various enzymes. In vivo, this transformation is primarily carried out by plasma aminopeptidases.[1][4] For in vitro applications and novel drug delivery systems, other enzymes have been successfully employed.
Key Enzymes in this compound Hydrolysis
-
Aminopeptidases (in vivo): Plasma aminopeptidases are the primary catalysts for the rapid in vivo conversion of this compound.[3][4]
-
Aspergillus oryzae Protease (A.O. Protease) (in vitro): This commercially available enzyme has been effectively used to convert this compound to diazepam in experimental settings, particularly for creating supersaturated diazepam solutions for enhanced mucosal permeation.[6][7][8]
-
Human Aminopeptidase (B13392206) B (APB) (in vitro): APB is another enzyme investigated for the co-administration with this compound, especially in the context of intranasal delivery systems.[1][9] this compound has also been shown to act as a stabilizer for APB during lyophilization.[1][10]
The Two-Step Conversion Process
The enzymatic hydrolysis of this compound to diazepam proceeds through a two-step reaction involving an open-ring intermediate (ORI).[11]
-
Enzymatic Cleavage: An aminopeptidase or other suitable protease cleaves the peptide bond in this compound.
-
Spontaneous Cyclization: This cleavage results in the formation of an unstable open-ring intermediate which then spontaneously cyclizes to form the stable diazepam molecule.[11]
The following diagram illustrates this conversion pathway:
Quantitative Analysis of this compound Conversion
The efficiency of the enzymatic conversion of this compound to diazepam has been quantified through various in vivo and in vitro studies. The following tables summarize the key quantitative data.
In Vivo Pharmacokinetic Parameters
Studies in humans and monkeys have demonstrated the rapid in vivo conversion of this compound.
| Parameter | Human | Monkey | Reference |
| Conversion Half-Life | 4.2 min | 2.7 min | [4] |
A clinical study in healthy volunteers comparing intramuscular injection of this compound and diazepam yielded the following pharmacokinetic data for diazepam.
| Parameter | This compound (20 mg) | Diazepam (11.3 mg) | Reference |
| Cmax (ng/mL) | 231 | 148 | [4][12] |
| tmax | Faster with this compound | Slower than this compound | [4][12] |
| AUC | Equivalent | Equivalent | [4][12] |
| Cmax: Maximum plasma concentration, tmax: Time to reach maximum plasma concentration, AUC: Area under the curve. |
In Vitro Enzyme Kinetics
The kinetics of this compound conversion by Aspergillus oryzae protease have been determined, providing valuable data for the development of in vitro systems.
| Enzyme | Kм (μM) | Vmax (μM/s) | Reference |
| Aspergillus oryzae Protease | 1,501 ± 232 | 1,369 ± 94 | [5][6][13] |
| Kм: Michaelis constant, Vmax: Maximum reaction velocity. |
Experimental Protocols
This section outlines the methodologies for key experiments related to the enzymatic conversion of this compound.
In Vitro Enzyme Kinetic Assay (Aspergillus oryzae Protease)
This protocol is based on studies investigating the kinetics of this compound conversion by A.O. protease.[6][13]
Methodology:
-
Enzyme and Substrate Preparation: Prepare stock solutions of this compound and Aspergillus oryzae protease in an appropriate assay buffer (e.g., pH 7.4) to mimic physiological conditions.[6][7]
-
Reaction Initiation: Initiate the enzymatic reaction by mixing the this compound and protease solutions in a temperature-controlled environment, typically at 32°C.[6][7]
-
Sampling: Collect aliquots from the reaction mixture at various time points.
-
Analysis: Quantify the concentrations of this compound and diazepam in the collected samples using a validated High-Performance Liquid Chromatography (HPLC) method.[6][13]
-
Data Analysis: Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Kм and Vmax values.[5]
In Vivo Pharmacokinetic Study in Humans
This protocol is a summary of the methodology used in a clinical trial comparing intramuscular this compound and diazepam.[4][12]
Study Design:
-
An open, randomized, single-dose, three-way, cross-over design is employed.[4][12]
-
Subjects receive intramuscular injections of:
-
This compound (e.g., 20 mg)
-
Diazepam (e.g., 11.3 mg - equimolar to the this compound dose)
-
This compound in combination with other agents if applicable (e.g., with atropine (B194438) and pralidoxime).[4][12]
-
Methodology:
-
Drug Administration: Administer the assigned treatment to the subjects via intramuscular injection.[4]
-
Blood Sampling: Collect blood samples at predetermined time intervals post-injection.
-
Plasma Separation: Process the blood samples to separate the plasma.
-
Bioanalysis: Quantify the plasma concentrations of diazepam using a validated analytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC/MS-MS).[4]
-
Pharmacokinetic Analysis: Analyze the plasma concentration-time data using non-compartmental and compartmental modeling to determine key pharmacokinetic parameters like Cmax, tmax, and AUC.[4][12]
In Vitro Permeability Study
This protocol is based on studies assessing the permeability of diazepam generated from this compound across a cell monolayer, a model for the nasal epithelium.[6][13]
References
- 1. This compound | water-soluble peptide prodrug of diazepam | CAS# 65617-86-9 | active drug diazepam | antidote to poisoning with organophosphate nerve agents | InvivoChem [invivochem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. tripsitter.com [tripsitter.com]
- 4. Bioavailability of diazepam after intramuscular injection of its water-soluble prodrug alone or with atropine–pralidoxime in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Dihydrobromide - Diazepam Prodrug|CAS 60067-15-4 [benchchem.com]
- 6. Rapid delivery of diazepam from supersaturated solutions prepared using prodrug/enzyme mixtures: toward intranasal treatment of seizure emergencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Diazepam Prodrug Stabilizes Human Aminopeptidase B during Lyophilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Bioavailability of diazepam after intramuscular injection of its water-soluble prodrug alone or with atropine-pralidoxime in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rapid Delivery of Diazepam from Supersaturated Solutions Prepared Using Prodrug/Enzyme Mixtures: Toward Intranasal Treatment of Seizure Emergencies - PMC [pmc.ncbi.nlm.nih.gov]
Avizafone: A Technical Guide to a Water-Soluble Diazepam Prodrug
For Researchers, Scientists, and Drug Development Professionals
Abstract
Avizafone, a water-soluble prodrug of diazepam, represents a significant advancement in the formulation and administration of benzodiazepines, particularly in emergency medicine.[1][2][3] Developed to overcome the poor aqueous solubility of its parent compound, diazepam, this compound allows for rapid and reliable intramuscular or intranasal administration.[1][4][5] This technical guide provides an in-depth overview of this compound, consolidating key data on its chemical properties, synthesis, mechanism of action, pharmacokinetics, and analytical methodologies. It is intended to serve as a comprehensive resource for professionals in the fields of pharmacology, drug development, and medical research.
Core Chemical and Physical Properties
This compound, chemically named (2S)-2,6-diamino-N-{[-(2-benzoyl-4-chlorophenyl)methylcarbamoyl]methyl}hexanamide, is designed for enhanced solubility while maintaining the therapeutic efficacy of diazepam upon metabolic conversion.[1][6] Its peptide-based structure facilitates dissolution in aqueous solutions, a critical feature for parenteral formulations.[7][8] While extensively described as "water-soluble," precise quantitative solubility data is not widely published.
| Property | Data | Reference |
| IUPAC Name | (2S)-2,6-diamino-N-[2-(2-benzoyl-4-chloro-N-methylanilino)-2-oxoethyl]hexanamide | [6] |
| Synonyms | Pro-Diazepam, L-Lysyl-N-(2-benzoyl-4-chlorophenyl)-N-methylglycinamide | [1][5] |
| CAS Number | 65617-86-9 | [6] |
| Molecular Formula | C22H27ClN4O3 | [6] |
| Molar Mass | 430.93 g·mol−1 | [1] |
| Melting Point | >151°C (decomposition) | [9] |
| Solubility | Slightly soluble in Water, Methanol; Soluble in DMSO | [7][9] |
Synthesis and Formulation
The synthesis of this compound involves the coupling of a hydrophilic dipeptide moiety (L-lysyl-glycine) to a diazepam precursor.[8] The process is typically conducted as a two-step procedure to yield this compound as a dihydrochloride (B599025) or dihydrobromide salt, enhancing its stability and solubility.[7][10]
Experimental Protocol: Synthesis of this compound Dihydrochloride
This protocol is a representative synthesis based on published literature.[10][11]
-
Activation and Coupling: (S)-2-(2,6-bis(((benzyloxy)carbonyl)amino)hexanamido)acetic acid (a protected lysine-glycine dipeptide) is coupled with 5-chloro-2-methyl-aminobenzophenone. The coupling is typically mediated by standard peptide coupling reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) in an anhydrous polar aprotic solvent (e.g., Dimethylformamide, DMF). The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or HPLC.
-
Deprotection: The benzyloxycarbonyl (Cbz) protecting groups on the lysine (B10760008) moiety are removed. This is typically achieved via catalytic hydrogenation (e.g., using H2 gas with a Palladium on carbon catalyst) or under acidic conditions.
-
Salt Formation and Purification: Following deprotection, the resulting this compound free base is converted to its dihydrochloride salt by treatment with hydrochloric acid in a suitable solvent. The crude product is then purified, often by recrystallization or preparative reversed-phase HPLC (RP-HPLC), to yield chirally pure S-avizafone dihydrochloride with >99% purity.[1][12] The final product is dried under vacuum.
Mechanism of Action
Metabolic Conversion to Diazepam
This compound is a prodrug that requires in vivo metabolic activation to exert its pharmacological effects.[5][13] Following administration, it is rapidly hydrolyzed by endogenous plasma enzymes, specifically aminopeptidases, which cleave the peptide bond.[7][14][15] This enzymatic action releases the active metabolite, diazepam, along with the lysine-glycinamide promoiety.[15] Human aminopeptidase (B13392206) B (APB) has been identified as a key enzyme capable of this bioconversion.[1][16]
Caption: Metabolic conversion of this compound to Diazepam.
Pharmacodynamic Action of Diazepam
Once formed, diazepam acts on the central nervous system by positively modulating the function of the gamma-aminobutyric acid type A (GABA-A) receptor.[10][16] Diazepam binds to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site.[10][17] This binding event increases the receptor's affinity for GABA, leading to a more frequent opening of the associated chloride ion channel.[10] The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing widespread inhibitory effects, which manifest as sedation, anxiolysis, muscle relaxation, and anticonvulsant activity.[10][16]
Caption: Mechanism of action of Diazepam at the GABA-A receptor.
Long-Term Signaling Effects
Prolonged exposure to diazepam can lead to pharmacological tolerance, a phenomenon linked to the downregulation of GABA-A receptors.[17][18] Research indicates this is mediated by specific intracellular signaling cascades. One identified pathway involves the activation of Phospholipase Cδ (PLCδ) downstream of the GABA-A receptor, leading to an increase in intracellular calcium (Ca2+) and subsequent activation of the phosphatase calcineurin.[17] This cascade ultimately promotes the dynamin-dependent internalization of GABA-A receptors, reducing their number at the synapse.[17] A separate pathway involves the activation of L-type voltage-gated calcium channels (L-VGCCs), also leading to a Ca2+ influx, which then activates Protein Kinase A (PKA) and transcription factors like CREB and ICER, resulting in the transcriptional repression of GABA-A receptor subunit genes.[18]
Caption: PLCδ/Calcineurin pathway for Diazepam-induced receptor downregulation.
Pharmacokinetics
The primary pharmacokinetic advantage of this compound is its ability to deliver diazepam into the systemic circulation rapidly and at high concentrations following intramuscular injection.[11][19]
Human Pharmacokinetic Data
A human clinical study directly compared the intramuscular injection of this compound (20 mg) with diazepam (11.3 mg). The results demonstrated that this compound administration leads to a significantly higher maximum plasma concentration (Cmax) of diazepam and a shorter time to reach Cmax (Tmax) compared to the direct injection of diazepam itself.[11] The total drug exposure, as measured by the area under the curve (AUC), was equivalent for both administration routes.[11]
| Parameter | This compound (20 mg, IM) → Diazepam | Diazepam (11.3 mg, IM) | Reference |
| Cmax | 231 ng/mL | 148 ng/mL | [11] |
| Tmax | Faster than Diazepam IM | Slower than this compound IM | [11] |
| AUC | Equal to Diazepam IM | Equal to this compound IM | [11] |
Table: Comparative Pharmacokinetics in Humans (Intramuscular)
Animal Pharmacokinetic Data
Studies in rats investigating intranasal (IN) co-administration of this compound with the converting enzyme human aminopeptidase B (APB) also showed rapid absorption and high bioavailability.[5][20][21]
| Dose (Diazepam Equivalent) | Bioavailability | Cmax (Plasma) | Tmax (Plasma) | Reference |
| 0.50 mg/kg (IN) | 77.8% ± 6.0% | 71.5 ± 9.3 ng/mL | 5 minutes | [20][21] |
| 1.00 mg/kg (IN) | 112% ± 10% | 388 ± 31 ng/mL | 8 minutes | [20][21] |
| 1.50 mg/kg (IN) | 114% ± 7% | 355 ± 187 ng/mL | 5 minutes | [20][21] |
Table: Pharmacokinetics in Rats (Intranasal Co-administration with APB)
Analytical Methodologies
Accurate quantification of this compound and its metabolite diazepam is crucial for pharmacokinetic and formulation studies. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for its sensitivity and specificity.[8][13]
Experimental Protocol: LC-MS/MS Quantification in Human Plasma
This protocol is adapted from a validated method for the simultaneous determination of diazepam (from this compound), atropine (B194438), and pralidoxime (B1201516).[13]
-
Sample Preparation:
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add an internal standard solution (e.g., diazepam-d5 (B593411) in acetonitrile).
-
Perform protein precipitation by adding acetonitrile, vortexing, and centrifuging to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
-
-
Chromatographic Separation:
-
HPLC System: Standard HPLC system with a binary pump and autosampler.
-
Column: X-Terra MS C8 (100 mm x 2.1 mm, 3.5 µm particle size).[13]
-
Mobile Phase A: 2 mM formate (B1220265) buffer, pH 3.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.2 mL/min.[13]
-
Gradient: A stepwise gradient is employed to separate the analytes.
-
-
Mass Spectrometric Detection:
-
Quantification: Construct a calibration curve using standards of known concentrations and calculate the concentration of diazepam in the unknown samples based on the peak area ratio relative to the internal standard.
Caption: Experimental workflow for LC-MS/MS analysis of Diazepam from plasma.
Applications and Efficacy
The primary application of this compound is as a rapidly acting anticonvulsant, particularly as an antidote for poisoning by organophosphate nerve agents like soman (B1219632) and sarin.[1][15] It is a component of the French Army's three-drug auto-injector, which also contains atropine and pralidoxime.[4][15] Efficacy studies in animal models have shown that this compound can be more effective than diazepam in certain scenarios, particularly in preventing respiratory distress, though optimal dosing may differ. When used against soman-induced seizures in primates, a higher molar dose of this compound was required to achieve the same protective effect as diazepam, which was attributed to pharmacokinetic differences.[12][19] The rapid absorption and high peak plasma concentrations make this compound a valuable tool in emergency situations where immediate seizure control is critical.[11][19]
Conclusion
This compound successfully addresses the formulation challenges of diazepam by providing a water-soluble alternative that enables rapid and effective parenteral administration. Its well-characterized conversion to the active drug, diazepam, and its favorable pharmacokinetic profile—marked by a rapid onset and high peak concentration—underscore its value in emergency medicine, especially in military and civilian response to chemical threats. The detailed analytical methods and experimental protocols summarized in this guide provide a foundation for further research and development in the field of prodrug design and emergency therapeutics.
References
- 1. Intranasal Coadministration of a Diazepam Prodrug with a Converting Enzyme Results in Rapid Absorption of Diazepam in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. waters.com [waters.com]
- 3. pharmacophorejournal.com [pharmacophorejournal.com]
- 4. Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound Dihydrobromide | NEW1 | 60067-15-4 | Invivochem [invivochem.com]
- 8. Development of a simple and sensitive HPLC-MS/MS method for determination of diazepam in human plasma and its application to a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | 60067-15-4 [amp.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Rapid Delivery of Diazepam from Supersaturated Solutions Prepared Using Prodrug/Enzyme Mixtures: Toward Intranasal Treatment of Seizure Emergencies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chirally Pure Prodrugs and Their Converting Enzymes Lead to High Supersaturation and Rapid Transcellular Permeation of Benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High-performance liquid chromatography coupled with electrospray tandem mass spectrometry (LC/MS/MS) method for the simultaneous determination of diazepam, atropine and pralidoxime in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound | water-soluble peptide prodrug of diazepam | CAS# 65617-86-9 | active drug diazepam | antidote to poisoning with organophosphate nerve agents | InvivoChem [invivochem.com]
- 15. This compound | C22H27ClN4O3 | CID 71968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Diazepam Prodrug Stabilizes Human Aminopeptidase B during Lyophilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. HPLC Determination of Diazepam on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 18. researchgate.net [researchgate.net]
- 19. An Efficient Method for the Synthesis of Peptoids with Mixed Lysine-type/Arginine-type Monomers and Evaluation of Their Anti-leishmanial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Development of a simple and sensitive HPLC-MS/MS method for determination of diazepam in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. CN103265448A - Preparation method for glycinamide hydrochloride - Google Patents [patents.google.com]
Avizafone as an Organophosphate Poisoning Antidote: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Organophosphate (OP) compounds, widely used as pesticides and unfortunately as chemical warfare agents, pose a significant public health threat due to their severe neurotoxicity.[1] Poisoning incidents, whether accidental or intentional, necessitate rapid and effective medical countermeasures. The primary mechanism of OP toxicity involves the irreversible inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh).[2][3] This inhibition leads to an accumulation of ACh and subsequent overstimulation of cholinergic receptors, resulting in a cholinergic crisis characterized by a range of symptoms from excessive secretions and muscle fasciculations to seizures, respiratory failure, and death.[1][4] Standard treatment protocols typically involve a combination of an anticholinergic agent like atropine (B194438), an oxime to reactivate AChE, and an anticonvulsant.[5] Diazepam, a benzodiazepine (B76468), is a cornerstone of this therapeutic regimen, aimed at controlling OP-induced seizures and reducing subsequent brain damage.[6][7] However, diazepam's low water solubility and variable absorption after intramuscular injection can limit its effectiveness in emergency situations.[6] Avizafone, a water-soluble prodrug of diazepam, has been developed to overcome these limitations, offering a more reliable and rapidly acting alternative for the management of OP poisoning.[8] This technical guide provides an in-depth overview of this compound, its mechanism of action, synthesis, and the experimental evidence supporting its use as an antidote to organophosphate poisoning.
Mechanism of Action
Organophosphate Poisoning and the Cholinergic Crisis
Organophosphates exert their toxic effects by phosphorylating the serine hydroxyl group at the active site of acetylcholinesterase (AChE).[2] This phosphorylation inactivates the enzyme, preventing the hydrolysis of acetylcholine (ACh). The resulting accumulation of ACh in the synaptic cleft leads to continuous stimulation of muscarinic and nicotinic receptors in the central and peripheral nervous systems.[2][4]
This overstimulation, known as a cholinergic crisis, manifests as a wide array of symptoms. Muscarinic effects include bradycardia, miosis (pupil constriction), salivation, lacrimation, urination, defecation, and bronchospasm. Nicotinic effects involve muscle fasciculations, cramping, and eventually paralysis. In the central nervous system (CNS), the excess ACh can lead to anxiety, confusion, ataxia, seizures, and respiratory depression.[1] Seizures are a particularly dangerous consequence of severe OP poisoning and are a major contributor to morbidity and mortality.[6]
This compound: A Prodrug Approach
This compound (L-lysyl-N-(2-benzoyl-4-chlorophenyl)-N-methyl-glycinamide) is a water-soluble peptide prodrug of diazepam.[8] Its design addresses the poor aqueous solubility of diazepam, which can hinder its rapid administration and absorption in emergency settings. Following administration, this compound is rapidly hydrolyzed by endogenous plasma enzymes, such as aminopeptidases, to release the active drug, diazepam, and the amino acid lysine.[8]
The enzymatic conversion of this compound to diazepam is a key feature of its mechanism. In vitro studies have identified enzymes like Aspergillus oryzae protease and human aminopeptidase (B13392206) B as capable of this conversion.[9][10] This biotransformation occurs quickly, with a reported half-life of conversion in the order of minutes in both monkeys and humans.[8]
Diazepam's Role in Counteracting Neurotoxicity
The active metabolite, diazepam, is a benzodiazepine that acts as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor.[11][12] The GABA-A receptor is a ligand-gated ion channel that, upon binding of the inhibitory neurotransmitter GABA, allows the influx of chloride ions into the neuron.[6][13] This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus reducing neuronal excitability.[13]
Diazepam binds to a specific site on the GABA-A receptor, distinct from the GABA binding site.[12] This binding enhances the affinity of GABA for its receptor, increasing the frequency of chloride channel opening and potentiating the inhibitory effect of GABA.[5][7] By amplifying GABAergic inhibition in the CNS, diazepam effectively counteracts the hyperexcitability and seizures induced by organophosphate poisoning.[14]
Data Presentation
Pharmacokinetic Parameters of this compound and Diazepam
The following tables summarize key pharmacokinetic parameters of diazepam following the administration of this compound or diazepam itself in various species. These data highlight the rapid absorption and higher peak concentrations achieved with the prodrug this compound.
| Species | Administration Route | Dose (this compound) | Dose (Diazepam) | Cmax (ng/mL) | Tmax (min) | Bioavailability (%) | Reference |
| Rat | Intranasal (with aminopeptidase B) | 0.500 mg/kg equivalent | - | 71.5 ± 9.3 | 5 | 77.8 ± 6.0 | [10][15] |
| Rat | Intranasal (with aminopeptidase B) | 1.00 mg/kg equivalent | - | 388 ± 31 | 8 | 112 ± 10 | [10][15] |
| Rat | Intranasal (with aminopeptidase B) | 1.50 mg/kg equivalent | - | 355 ± 187 | 5 | 114 ± 7 | [10][15] |
| Human | Intramuscular | 20 mg | - | 231 | Faster than Diazepam | - | [8][12] |
| Human | Intramuscular | - | 11.3 mg | 148 | - | - | [8][12] |
| Human | Intramuscular (with Atropine & Pralidoxime) | 20 mg | - | - | Increased vs. This compound alone | - | [8][12] |
Efficacy of this compound in Animal Models of Organophosphate Poisoning
The efficacy of this compound has been evaluated in various animal models of OP poisoning, often in combination with other standard antidotes.
| Animal Model | Organophosphate | This compound Dose | Co-administered Antidotes | Key Findings | Reference |
| Guinea Pig | Sarin (4x LD50) | 3.5 mg/kg | Atropine (3 or 33.8 mg/kg), Pralidoxime (B1201516) (32 mg/kg) | This compound prevented respiratory difficulties observed with diazepam when co-administered with a high dose of atropine. | [16] |
| Guinea Pig | Soman (B1219632) (1 or 2x LD50) | 3.5 mg/kg | Atropine (3 or 33.8 mg/kg), Pralidoxime (32 mg/kg) | This compound showed better efficacy in preventing early mortality and seizures compared to diazepam, especially with a lower atropine dose. | [4] |
| Cynomolgus Monkey | Soman | 1 µmol/kg | Atropine, Pralidoxime | At a higher molar dose, this compound provided similar neuroprotection to a lower dose of diazepam. | [17] |
| Cynomolgus Monkey | Soman | - | Atropine, HI-6 | The combination of atropine/HI-6/prodiazepam (this compound) offered better protection against soman toxicity compared to atropine/pralidoxime/diazepam. | [18] |
Experimental Protocols
Synthesis of this compound Dihydrochloride (B599025)
The synthesis of this compound is typically a two-step process starting from 5-chloro-2-methyl-aminobenzophenone.[2][19]
Step 1: Synthesis of (S)-Dibenzyl (6-((2-((2-benzoyl-4-chlorophenyl)(methyl)amino)-2-oxoethyl)amino)-6-oxohexane-1,5-diyl)dicarbamate (Intermediate 3)
-
Suspend finely powdered (S)-2-(2,6-bis(((benzyloxy)carbonyl)amino)hexanamido)acetic acid (dipeptide 2) in anhydrous 1,2-dimethoxyethane (B42094) under a nitrogen atmosphere.
-
Cool the suspension to -20°C using a dry ice-acetone bath.
-
Add N-methylmorpholine and isobutyl chloroformate to the cooled suspension.
-
Stir the resulting mixture at -20°C for 1 hour.
-
In a separate flask, dissolve 5-chloro-2-methyl-aminobenzophenone (1) in anhydrous 1,2-dimethoxyethane and cool to -20°C.
-
Add the solution from step 5 to the reaction mixture from step 4.
-
Allow the reaction to proceed, monitoring for completion.
-
Isolate and purify the intermediate product (3).
Step 2: Synthesis of (S)-6-((2-((2-Benzoyl-4-chlorophenyl)(methyl)amino)-2-oxoethyl)amino)-6-oxohexane-1,5-diaminium chloride (this compound Dihydrochloride, 4)
-
Dissolve the intermediate (3) in dry dichloromethane (B109758) (CH2Cl2) under a nitrogen atmosphere.
-
Cool the solution to -70°C.
-
Add a pre-cooled solution of boron trichloride (B1173362) (BCl3) in CH2Cl2.
-
Stir the mixture under anhydrous conditions at -70°C for 30 minutes.
-
Allow the mixture to slowly warm to room temperature overnight.
-
Evaporate the solvent under reduced pressure.
-
Add fresh dry CH2Cl2 and evaporate again to dryness to yield this compound dihydrochloride (4).
In Vivo Efficacy Study in a Guinea Pig Model of Soman Poisoning
This protocol is a representative example of how the efficacy of this compound is evaluated in an animal model.
Animals: Male Dunkin-Hartley guinea pigs.
Pre-treatment:
-
Administer pyridostigmine (B86062) (0.1 mg/kg, i.m.) 30 minutes prior to soman exposure.
Intoxication:
-
Challenge the animals with a subcutaneous (s.c.) injection of soman (e.g., 1 or 2x LD50).
Treatment:
-
One minute after intoxication, administer the therapeutic regimen via intramuscular (i.m.) injection.
-
Control Group: Saline solution.
-
Treatment Group 1: Atropine (e.g., 3 or 33.8 mg/kg) and pralidoxime chloride (32 mg/kg).
-
Treatment Group 2: Atropine, pralidoxime, and diazepam (e.g., 2 mg/kg).
-
Treatment Group 3: Atropine, pralidoxime, and this compound (e.g., 3.5 mg/kg).
-
Monitoring and Endpoints:
-
Survival: Record mortality over a 24-hour period.
-
Clinical Signs: Observe for signs of cholinergic toxicity such as salivation, tremors, and convulsions.[20]
-
Respiratory Function: Monitor respiratory parameters (e.g., minute ventilation) using methods like whole-body plethysmography.
-
Electroencephalography (EEG): Record brain electrical activity to detect seizure occurrence and severity.
-
Neuropathology: At the end of the study, perfuse the brains and perform histological analysis to assess for neuronal damage.
Mandatory Visualizations
Signaling Pathways
Caption: Mechanism of OP poisoning and this compound's action.
Experimental Workflow
Caption: Workflow for in vivo efficacy testing of this compound.
Conclusion
This compound represents a significant advancement in the treatment of organophosphate poisoning. As a water-soluble prodrug of diazepam, it overcomes the formulation and administration challenges associated with its active metabolite. The rapid enzymatic conversion of this compound to diazepam in the bloodstream ensures a quick onset of anticonvulsant action, which is critical in managing the life-threatening seizures induced by OP agents. Preclinical studies in various animal models have consistently demonstrated the efficacy of this compound, often showing advantages over direct diazepam administration in terms of speed of action and prevention of neurological damage. For researchers and drug development professionals, this compound serves as a prime example of a successful prodrug strategy to enhance the therapeutic utility of an established drug. Further research could focus on optimizing combination therapies incorporating this compound and exploring its potential in other emergency medical scenarios requiring rapid benzodiazepine action.
References
- 1. Organophosphate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. Testing of antidotes for organophosphorus compounds: experimental procedures and clinical reality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Before you continue to YouTube [consent.youtube.com]
- 5. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 6. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GABAA receptor - Wikipedia [en.wikipedia.org]
- 8. drugintelligencebulletin.com [drugintelligencebulletin.com]
- 9. Rapid delivery of diazepam from supersaturated solutions prepared using prodrug/enzyme mixtures: toward intranasal treatment of seizure emergencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intranasal Coadministration of a Diazepam Prodrug with a Converting Enzyme Results in Rapid Absorption of Diazepam in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diazepam - Wikipedia [en.wikipedia.org]
- 12. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GABAA receptors: structure and function in the basal ganglia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
- 16. Endogenous positive allosteric modulation of GABA(A) receptors by diazepam binding inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. drpress.org [drpress.org]
- 18. Structures of the human GABAA receptor reveal how it functions and could help improve key drugs - MRC Laboratory of Molecular Biology [www2.mrc-lmb.cam.ac.uk]
- 19. US10117912B2 - Drug delivery method - Google Patents [patents.google.com]
- 20. Conversion of a soluble diazepam prodrug to supersaturated diazepam for rapid intranasal delivery: Kinetics and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Avizafone: A Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avizafone, also known as pro-diazepam, is a water-soluble peptide prodrug of the widely-used benzodiazepine, diazepam.[1][2][3] Its primary clinical application has been as an antidote to poisoning with organophosphate nerve agents, where its enhanced water solubility allows for rapid intramuscular administration.[1][2] Developed by the French military, this compound circumvents the poor aqueous solubility of diazepam, facilitating its use in emergency autoinjectors.[2] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, pharmacokinetics, synthesis, and analytical methodologies related to this compound.
Chemical Structure and Identification
This compound is chemically designated as (2S)-2,6-diamino-N-[2-(2-benzoyl-4-chloro-N-methylanilino)-2-oxoethyl]hexanamide.[4] It is a dipeptide derivative, consisting of L-lysine and glycine, linked to the N-methylated anilide of 2-benzoyl-4-chloroaniline. The presence of the basic amino groups of the lysine (B10760008) moiety contributes to its enhanced water solubility, particularly when formulated as a salt.[5]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | (2S)-2,6-diamino-N-[2-(2-benzoyl-4-chloro-N-methylanilino)-2-oxoethyl]hexanamide[4] |
| CAS Number | 65617-86-9[6] |
| Molecular Formula | C₂₂H₂₇ClN₄O₃[6] |
| Molecular Weight | 430.93 g/mol [6] |
| SMILES | CN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)C(=O)CNC(=O)C--INVALID-LINK--N |
| InChI | InChI=1S/C22H27ClN4O3/c1-27(20(28)14-26-22(30)18(25)9-5-6-12-24)19-11-10-16(23)13-17(19)21(29)15-7-3-2-4-8-15/h2-4,7-8,10-11,13,18H,5-6,9,12,14,24-25H2,1H3,(H,26,30)/t18-/m0/s1[3] |
| InChIKey | LTKOVYBBGBGKTA-SFHVURJKSA-N[3] |
| Synonyms | Pro-diazepam, L-Lysyl-N-(2-benzoyl-4-chlorophenyl)-N-methyl-glycinamide[6] |
Physicochemical Properties
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| LogP (calculated) | 1.9 | [4] |
| Hydrogen Bond Donors | 3 | [4] |
| Hydrogen Bond Acceptors | 5 | [4] |
| Topological Polar Surface Area | 119 Ų | [4] |
| Water Solubility | Water-soluble, slightly soluble | [1][7] |
| pKa | Data not available | |
| Melting Point | >151°C (decomposition) |
Pharmacokinetics and Metabolism
This compound is an inactive prodrug that undergoes rapid biotransformation to the pharmacologically active diazepam.[1][2] Its pharmacokinetic profile is characterized by this rapid conversion, leading to a quick onset of diazepam's effects.
Absorption and Bioavailability
This compound can be administered via intramuscular or intranasal routes.
-
Intramuscular (IM) Injection: After IM injection in humans, this compound leads to a more rapid achievement of higher peak plasma concentrations (Cmax) of diazepam compared to an equimolar dose of diazepam itself, while the overall exposure (AUC) is similar.[9]
-
Intranasal (IN) Administration: In preclinical studies, intranasal co-administration of this compound with a converting enzyme resulted in rapid and high bioavailability of diazepam.[10][11]
Table 3: Pharmacokinetic Parameters of Diazepam following this compound Administration
| Route of Administration | Species | Dose (this compound) | Diazepam Cmax | Diazepam Tmax | Bioavailability |
| Intramuscular | Human | 20 mg | 231 ng/mL | Faster than IM diazepam | Equivalent AUC to IM diazepam[9] |
| Intranasal (with aminopeptidase (B13392206) B) | Rat | 0.500 mg/kg diazepam equivalent | 71.5 ± 9.3 ng/mL | 5 min | 77.8% ± 6.0%[10][11] |
| Intranasal (with aminopeptidase B) | Rat | 1.00 mg/kg diazepam equivalent | 388 ± 31 ng/mL | 8 min | 112% ± 10%[10][11] |
| Intranasal (with aminopeptidase B) | Rat | 1.50 mg/kg diazepam equivalent | 355 ± 187 ng/mL | 5 min | 114% ± 7%[10][11] |
Metabolism
The metabolic conversion of this compound to diazepam is a two-step process initiated by enzymatic hydrolysis.
-
Enzymatic Cleavage: Plasma aminopeptidases, such as human aminopeptidase B or exogenous enzymes like Aspergillus oryzae protease, hydrolyze the peptide bond, cleaving off the L-lysyl-glycine moiety.[5][12] This results in the formation of an unstable open-ring intermediate.
-
Spontaneous Cyclization: The open-ring intermediate rapidly and spontaneously cyclizes under physiological conditions to form diazepam.
This metabolic pathway is depicted in the following diagram:
Experimental Protocols
Synthesis of this compound Dihydrochloride (B599025)
While a detailed, step-by-step protocol is proprietary, the synthesis of this compound dihydrochloride is reported to be a two-step procedure.[13]
Starting Materials:
-
5-chloro-2-methyl-aminobenzophenone
-
(S)-2-(2,6-bis(((benzyloxy)carbonyl)amino)hexanamido)acetic acid (a protected L-lysyl-glycine dipeptide)
General Procedure:
-
Coupling Reaction: The protected L-lysyl-glycine dipeptide is coupled with 5-chloro-2-methyl-aminobenzophenone. This step likely involves the activation of the carboxylic acid of the dipeptide, for example, using a carbodiimide (B86325) reagent or by forming a mixed anhydride (B1165640), followed by nucleophilic attack by the secondary amine of the benzophenone (B1666685) derivative.
-
Deprotection: The protecting groups (benzyloxycarbonyl, Cbz) on the lysine moiety are removed, typically by catalytic hydrogenation, to yield this compound. The final product is then converted to its dihydrochloride salt by treatment with hydrochloric acid.
A conceptual workflow for the synthesis is illustrated below:
Analytical Methodologies
The quality control and quantification of this compound in pharmaceutical formulations and biological matrices are typically performed using chromatographic techniques.
High-Performance Liquid Chromatography (HPLC):
A validated, stability-indicating HPLC method is crucial for the analysis of this compound and its degradation products.[14] While a universal standard protocol is not available, a typical reversed-phase HPLC method would involve:
-
Column: C18 stationary phase.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol), run in isocratic or gradient mode.
-
Detection: UV detection, typically in the range of 230-254 nm.
-
Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[15][16][17]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
For the quantification of this compound and diazepam in biological samples (e.g., plasma), a more sensitive and selective LC-MS/MS method is employed.[9] This involves:
-
Sample Preparation: Protein precipitation or liquid-liquid extraction to isolate the analytes from the biological matrix.
-
Chromatography: Similar to HPLC, using a C18 column to separate this compound, diazepam, and an internal standard.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode to provide high selectivity and sensitivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS):
¹H NMR and ¹³C NMR spectroscopy, along with mass spectrometry, are essential for the structural elucidation and confirmation of the identity of this compound.[13]
Conclusion
This compound serves as a prime example of successful prodrug design, effectively overcoming the formulation challenges associated with its active metabolite, diazepam. Its enhanced water solubility allows for rapid administration in critical situations, such as nerve agent poisoning. This technical guide has provided a comprehensive overview of the chemical structure, physicochemical properties, pharmacokinetics, and analytical methodologies for this compound, intended to be a valuable resource for researchers and professionals in the field of drug development. Further research could focus on obtaining precise quantitative data for its physicochemical properties and developing standardized, publicly available protocols for its synthesis and quality control.
References
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- 3. GSRS [precision.fda.gov]
- 4. 65617-86-9 | this compound| Pro-diazepam;Ro 3-7355-002;Ro 03-7355/000; Ro-03-7355/000; Ro03-7355/000|BioChemPartner [m.biochempartner.com]
- 5. This compound | 65617-86-9 | Benchchem [benchchem.com]
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- 8. This compound Dihydrobromide | NEW1 | 60067-15-4 | Invivochem [invivochem.com]
- 9. Bioavailability of diazepam after intramuscular injection of its water-soluble prodrug alone or with atropine-pralidoxime in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intranasal Coadministration of a Diazepam Prodrug with a Converting Enzyme Results in Rapid Absorption of Diazepam in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | water-soluble peptide prodrug of diazepam | CAS# 65617-86-9 | active drug diazepam | antidote to poisoning with organophosphate nerve agents | InvivoChem [invivochem.com]
- 12. Rapid delivery of diazepam from supersaturated solutions prepared using prodrug/enzyme mixtures: toward intranasal treatment of seizure emergencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rapid Delivery of Diazepam from Supersaturated Solutions Prepared Using Prodrug/Enzyme Mixtures: Toward Intranasal Treatment of Seizure Emergencies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LC-UV and LC-MS evaluation of stress degradation behaviour of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. turkjps.org [turkjps.org]
- 17. Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Pharmacology of Avizafone
Abstract: Avizafone, a water-soluble peptide prodrug of diazepam, represents a significant advancement in benzodiazepine (B76468) delivery, particularly for emergency scenarios.[1][2] Its primary advantage lies in its enhanced aqueous solubility compared to its active metabolite, diazepam, allowing for rapid administration and absorption.[2] This guide provides a comprehensive overview of the pharmacology of this compound, focusing on its mechanism of action, pharmacokinetics, and pharmacodynamics. It is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and the underlying biochemical pathways.
Mechanism of Action
This compound is biologically inactive and functions as a bioprecursor prodrug.[2] Its therapeutic effects are realized upon its conversion to the pharmacologically active agent, diazepam.[1][2] This biotransformation is a critical step in its mechanism of action.
Enzymatic Conversion: The conversion of this compound to diazepam is facilitated by enzymatic hydrolysis.[2] Plasma enzymes, specifically aminopeptidases, hydrolyze this compound, liberating lysine (B10760008) and the active diazepam molecule.[3][4] This rapid conversion is a key feature of this compound's pharmacokinetic profile.[4]
Pharmacodynamic Action of Diazepam: Once converted, diazepam exerts its effects by acting as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor.[5][6] By binding to a specific site on the receptor, diazepam enhances the inhibitory effects of the neurotransmitter GABA, leading to central nervous system depression, which manifests as sedative, anxiolytic, and anticonvulsant effects.[5]
Figure 1: Prodrug conversion and mechanism of action of this compound.
Pharmacokinetics
The pharmacokinetic profile of this compound is primarily characterized by its rapid conversion to diazepam and the subsequent absorption and distribution of the active drug.
Absorption and Bioavailability: this compound's water-soluble nature allows for flexible administration routes, including intramuscular and intranasal.[1][7]
-
Intramuscular (IM) Injection: Following IM injection, diazepam derived from this compound reaches maximum plasma concentrations (Cmax) faster and achieves a higher Cmax compared to the direct IM injection of diazepam itself.[8] In one study, the Cmax of diazepam after a 20 mg this compound injection was 231 ng/mL, compared to 148 ng/mL after an 11.3 mg diazepam injection, though the total exposure (AUC) was similar.[8]
-
Intranasal (IN) Administration: Co-administration of this compound with a converting enzyme, such as human aminopeptidase (B13392206) B, has been shown to result in rapid and complete absorption of diazepam.[3][7] In a study in rats, this method yielded high bioavailability and very short times to peak plasma concentration (Tmax).[3][7]
Distribution: The protein binding of the active metabolite, diazepam, is approximately 99%, primarily to albumin.[9]
Metabolism: this compound is rapidly metabolized in the blood by plasma enzymes to form diazepam.[1] This conversion is a key determinant of its pharmacokinetic properties.
Table 1: Pharmacokinetic Parameters of Diazepam following this compound Administration
| Administration Route | Species | Dose (this compound) | Diazepam Equivalent | Cmax (ng/mL) | Tmax (minutes) | Bioavailability (%) |
|---|---|---|---|---|---|---|
| Intramuscular | Human | 20 mg | 11.3 mg | 231 | Faster than Diazepam IM | Not specified, equal AUC |
| Intranasal (with enzyme) | Rat | 0.500 mg/kg | 0.500 mg/kg | 71.5 ± 9.3 | 5 | 77.8 ± 6.0 |
| Intranasal (with enzyme) | Rat | 1.00 mg/kg | 1.00 mg/kg | 388 ± 31 | 8 | 112 ± 10 |
| Intranasal (with enzyme) | Rat | 1.50 mg/kg | 1.50 mg/kg | 355 ± 187 | 5 | 114 ± 7 |
Data compiled from human and rat studies.[3][7][8]
Figure 2: Generalized pharmacokinetic workflow of this compound.
Experimental Protocols
Detailed experimental protocols for this compound research are often proprietary. However, published studies provide insight into the methodologies used.
In Vitro Enzyme Kinetics:
-
Objective: To determine the Michaelis constant (KM) and maximum reaction velocity (Vmax) of this compound hydrolysis.
-
Methodology: A series of this compound concentrations are incubated with a specific enzyme (e.g., Aspergillus oryzae protease or human aminopeptidase B) in a buffered solution (e.g., pH 7.4 PBS) at a controlled temperature (e.g., 32°C).[3][10] The initial rates of substrate consumption are measured, often using High-Performance Liquid Chromatography (HPLC) to quantify the concentrations of this compound and diazepam over time.[10] The Michaelis-Menten equation is then fitted to the data to calculate KM and Vmax.[3]
-
Example Data: For hydrolysis by Aspergillus oryzae protease, KM was found to be 1,501 ± 232 μM and Vmax was 1,369 ± 94 μM/s.[2][10]
In Vivo Pharmacokinetic Studies (Animal Models):
-
Objective: To determine the bioavailability, Cmax, and Tmax of diazepam following this compound administration.
-
Methodology: A cohort of animals (e.g., rats, primates) is administered a single dose of this compound via a specific route (e.g., intranasal).[7][11][12] Blood samples are collected at predetermined time points. Plasma concentrations of diazepam (and potentially this compound and any intermediates) are quantified using a validated analytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC/MS-MS).[8] Pharmacokinetic parameters are then calculated from the resulting concentration-time data.[7][8]
In Vitro Permeability Studies:
-
Objective: To assess the transport of diazepam across a cellular monolayer, simulating the nasal epithelium.
-
Methodology: Madin-Darby canine kidney II-wild type (MDCKII-wt) cell monolayers are cultured on permeable supports.[10][13] A mixture of this compound and a converting enzyme is applied to the apical side of the monolayer.[10] The concentration of diazepam appearing on the basolateral side is measured over time using HPLC.[10] The integrity of the cell monolayer is monitored throughout the experiment using methods like transepithelial electrical resistance (TEER) measurement and the lucifer yellow permeability assay.[10][13]
Clinical Applications and Significance
This compound was developed to overcome the poor water solubility of diazepam, which limits its formulation for rapid administration in emergency situations.[2] Its primary application has been as an antidote to poisoning with organophosphate nerve agents, often in combination with atropine (B194438) and pralidoxime.[1][4] The rapid conversion to diazepam allows for the quick management of seizures induced by these agents.[4]
Furthermore, research is actively exploring the use of this compound in an intranasal delivery system for the treatment of seizure emergencies like status epilepticus.[2][10] This approach, involving the co-administration of this compound with a converting enzyme, could provide a non-invasive and rapid alternative to intravenous or rectal benzodiazepine administration.[10]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Dihydrobromide - Diazepam Prodrug|CAS 60067-15-4 [benchchem.com]
- 3. This compound | water-soluble peptide prodrug of diazepam | CAS# 65617-86-9 | active drug diazepam | antidote to poisoning with organophosphate nerve agents | InvivoChem [invivochem.com]
- 4. tripsitter.com [tripsitter.com]
- 5. drugintelligencebulletin.com [drugintelligencebulletin.com]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Intranasal coadministration of a diazepam prodrug with a converting enzyme results in rapid absorption of diazepam in rats [healthpartners.com]
- 8. Bioavailability of diazepam after intramuscular injection of its water-soluble prodrug alone or with atropine-pralidoxime in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drugfuture.com [drugfuture.com]
- 10. Rapid delivery of diazepam from supersaturated solutions prepared using prodrug/enzyme mixtures: toward intranasal treatment of seizure emergencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Compared efficacy of diazepam or this compound to prevent soman-induced electroencephalographic disturbances and neuropathology in primates: relationship to plasmatic benzodiazepine pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Compared efficacy of diazepam or this compound to prevent soman-induced electroencephalographic disturbances and neuropathology in primates: relationship to plasmatic benzodiazepine pharmacokinetics | springermedizin.de [springermedizin.de]
- 13. This compound - Explore the Science & Experts | ideXlab [idexlab.com]
Avizafone Hydrolysis and its Active Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Avizafone, a water-soluble prodrug of diazepam, offers a promising alternative to the poorly water-soluble parent drug, particularly in applications requiring rapid onset of action, such as the treatment of status epilepticus and nerve agent poisoning.[1][2] This technical guide provides an in-depth analysis of the hydrolysis of this compound to its active metabolite, diazepam. It details the enzymatic conversion processes, presents key quantitative data from various studies, outlines experimental protocols for analysis, and illustrates the downstream signaling pathways of diazepam. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and pharmacology.
Introduction to this compound
This compound, also known as pro-diazepam, is a peptide prodrug designed to overcome the formulation challenges associated with diazepam's low aqueous solubility.[2] Its enhanced water solubility allows for its inclusion in aqueous formulations for intramuscular or intranasal administration.[1][3] Upon administration, this compound is rapidly metabolized by enzymes in the blood and other tissues to release the pharmacologically active diazepam.[1][2][4]
Hydrolysis of this compound to Diazepam
The conversion of this compound to diazepam is a critical step for its therapeutic action. This biotransformation is primarily mediated by enzymatic hydrolysis.
Enzymatic Conversion
In vivo, this compound is rapidly hydrolyzed by aminopeptidases to yield diazepam and the amino acid lysine.[2][5] Studies have also explored the use of exogenous enzymes to control and accelerate this conversion, particularly for intranasal delivery systems.[3][6]
The hydrolysis process can be depicted as a two-step reaction where this compound is first converted to an unstable intermediate, which then cyclizes to form diazepam.
Caption: Hydrolysis pathway of this compound to Diazepam.
Quantitative Data on this compound Hydrolysis and Pharmacokinetics
The efficiency of this compound hydrolysis and the resulting pharmacokinetics of diazepam have been quantified in several studies. This section summarizes the key quantitative findings in tabular format for ease of comparison.
Enzyme Kinetics of this compound Hydrolysis
The Michaelis-Menten kinetics of this compound hydrolysis have been characterized using different enzymes.
| Enzyme | Kм (μM) | Vmax (μM/s) | kcat (min⁻¹) | Experimental Conditions | Reference |
| Aspergillus oryzae protease | 1,501 ± 232 | 1,369 ± 94 | - | pH 7.4, 32°C | [3][7][8] |
| Human Aminopeptidase (B13392206) B (APB) | 370 ± 63 | - | 1250 ± 60 | pH 7.4, 32°C | [6] |
Pharmacokinetics of Diazepam Following this compound Administration in Rats (Intranasal)
Intranasal co-administration of this compound with a converting enzyme has been shown to result in rapid absorption of diazepam.
| This compound Dose (equivalent to Diazepam, mg/kg) | Cmax (ng/mL) | Tmax (minutes) | Bioavailability (%) | Reference |
| 0.500 | 71.5 ± 9.3 | 5 | 77.8 ± 6.0 | [4][6][9] |
| 1.00 | 388 ± 31 | 8 | 112 ± 10 | [4][6][9] |
| 1.50 | 355 ± 187 | 5 | 114 ± 7 | [4][6][9] |
Pharmacokinetics of Diazepam Following this compound Administration in Humans (Intramuscular)
Clinical studies in healthy volunteers have compared the pharmacokinetics of diazepam after intramuscular injection of this compound versus diazepam itself.
| Formulation | Dose | Cmax (ng/mL) | Tmax | AUC | Reference |
| This compound | 20 mg | 231 | Faster than Diazepam | Equal to Diazepam | [10] |
| Diazepam | 11.3 mg | 148 | - | - | [10] |
Experimental Protocols
This section provides an overview of the methodologies used in the key experiments cited in this guide.
Determination of Enzyme Kinetics
Objective: To determine the Michaelis constant (Kм) and maximum reaction velocity (Vmax) for the enzymatic hydrolysis of this compound.
Protocol:
-
A series of this compound concentrations (e.g., 62.5–4000 μM) are prepared in a suitable buffer (e.g., pH 7.4 PBS) at a controlled temperature (e.g., 32°C).[4][6]
-
The reaction is initiated by adding a fixed concentration of the enzyme (e.g., Aspergillus oryzae protease or human aminopeptidase B).[3][4][6]
-
Aliquots are withdrawn at specific time points (e.g., 1 minute) and the reaction is quenched, typically by adding methanol.[3][6]
-
The concentrations of this compound and the formed diazepam are quantified using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).[3][7]
-
The initial rates of substrate consumption are calculated and fitted to the Michaelis-Menten equation to determine Kм and Vmax.[4][6]
Caption: Workflow for determining enzyme kinetics.
In Vitro Permeability Studies
Objective: To evaluate the permeability of diazepam generated from this compound across a cell monolayer, mimicking a biological barrier like the nasal epithelium.
Protocol:
-
Madin-Darby canine kidney II-wild type (MDCKII-wt) cells are cultured on Transwell inserts until a confluent monolayer is formed.[3][7]
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and conducting a lucifer yellow permeability assay.[3][7]
-
A solution containing this compound and the converting enzyme is added to the apical (top) chamber of the Transwell.[3][11]
-
The basal (bottom) chamber contains a drug-free assay buffer.[3]
-
Aliquots are collected from both apical and basal chambers at various time points.[3]
-
The concentrations of this compound and diazepam in the aliquots are determined by HPLC.[3][7]
-
The flux of diazepam across the cell monolayer is calculated.[3][7]
Quantification of this compound and Metabolites in Biological Samples
Objective: To measure the concentrations of this compound and diazepam in plasma or tissue homogenates.
Protocol:
-
Sample Preparation:
-
For plasma, an internal standard (e.g., tolbutamide) is added to an aliquot of the sample.[6]
-
For brain tissue, the tissue is homogenized in a lysis buffer, followed by the addition of an internal standard.[6]
-
The analytes are extracted from the matrix using a suitable organic solvent (e.g., ethyl acetate).[6]
-
The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase.[6]
-
-
Analytical Method:
-
The prepared samples are analyzed using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or HPLC-UV method.[10][12]
-
The chromatographic separation is achieved on a suitable column (e.g., Kinetex F5) with an appropriate mobile phase.[12]
-
The concentrations of the analytes are determined by comparing their peak areas to those of a standard curve.
-
Active Metabolites and Signaling Pathways
The primary active metabolite of this compound is diazepam . Diazepam exerts its pharmacological effects, including anxiolytic, anticonvulsant, muscle relaxant, and sedative properties, by modulating the activity of the central nervous system.[13]
Primary Mechanism of Action: GABA-A Receptor Modulation
Diazepam is a positive allosteric modulator of the GABA type A (GABA-A) receptor.[14][15] The GABA-A receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter gamma-aminobutyric acid (GABA), allows the influx of chloride ions into the neuron.[13][14] This influx leads to hyperpolarization of the neuronal membrane, resulting in an inhibitory effect on neurotransmission.[13]
Diazepam binds to a specific site on the GABA-A receptor, distinct from the GABA binding site, known as the benzodiazepine (B76468) site.[16][17] This binding enhances the affinity of the receptor for GABA, thereby increasing the frequency of chloride channel opening and potentiating the inhibitory effects of GABA.[13][18]
Caption: Mechanism of action of Diazepam on the GABA-A receptor.
Downstream Signaling Cascades
Prolonged exposure to diazepam can trigger downstream signaling pathways that may be involved in the development of tolerance. One such pathway involves the activation of L-type voltage-gated calcium channels (L-VGCCs).
The binding of diazepam to the GABA-A receptor can lead to an influx of calcium through L-VGCCs.[19] This increase in intracellular calcium can activate Protein Kinase A (PKA). PKA, in turn, can phosphorylate and activate the transcription factor cAMP-response element-binding protein (CREB). Activated CREB can then induce the expression of the inducible cAMP early repressor (ICER), which has been implicated in the transcriptional repression of the GABA-A receptor α1 subunit gene.[19] This negative feedback loop may contribute to the down-regulation of GABA-A receptors and the development of tolerance to the effects of diazepam.[19][20]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 65617-86-9 | Benchchem [benchchem.com]
- 3. Rapid Delivery of Diazepam from Supersaturated Solutions Prepared Using Prodrug/Enzyme Mixtures: Toward Intranasal Treatment of Seizure Emergencies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | water-soluble peptide prodrug of diazepam | CAS# 65617-86-9 | active drug diazepam | antidote to poisoning with organophosphate nerve agents | InvivoChem [invivochem.com]
- 5. tripsitter.com [tripsitter.com]
- 6. Intranasal Coadministration of a Diazepam Prodrug with a Converting Enzyme Results in Rapid Absorption of Diazepam in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rapid delivery of diazepam from supersaturated solutions prepared using prodrug/enzyme mixtures: toward intranasal treatment of seizure emergencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intranasal coadministration of a diazepam prodrug with a converting enzyme results in rapid absorption of diazepam in rats [healthpartners.com]
- 10. Bioavailability of diazepam after intramuscular injection of its water-soluble prodrug alone or with atropine-pralidoxime in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development of a sample preparation and analysis method for therapeutic monitoring of diazepam and major metabolite in alcohol withdrawal syndrome treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Diazepam? [synapse.patsnap.com]
- 14. Diazepam - Wikipedia [en.wikipedia.org]
- 15. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. Diazepam (Valium) Mechanism of Action: How Does Diazepam Work? - GoodRx [goodrx.com]
- 19. Diazepam-Induced Down-Regulation of the GABAA receptor α1 Subunit, as mediated by the activation of L-Type Voltage-Gated calcium Channel/Ca2+/Protein kinase a signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Diazepam-induced loss of inhibitory synapses mediated by PLCδ/ Ca2+/calcineurin signalling downstream of GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
Initial In-Vitro Studies of Avizafone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial in-vitro studies conducted on Avizafone, a water-soluble prodrug of diazepam. The focus of this document is to present the core scientific data and methodologies from foundational research, providing a resource for professionals in drug development and related scientific fields. This compound is designed to overcome the solubility challenges of diazepam, facilitating its administration. The primary mechanism of action relies on its enzymatic conversion to the active therapeutic agent, diazepam.
Enzymatic Conversion of this compound to Diazepam
Initial in-vitro research has focused on the enzymatic conversion of this compound to diazepam. This biotransformation is a critical step for its pharmacological activity. Studies have identified proteases as key enzymes in this process.
Signaling Pathway: Enzymatic Hydrolysis
The conversion of this compound to diazepam is a hydrolytic process facilitated by enzymes such as proteases. The following diagram illustrates this single-step conversion.
Quantitative Data: Enzyme Kinetics
In-vitro studies have quantified the kinetics of this compound conversion using Aspergillus oryzae protease. The Michaelis-Menten constant (KM) and maximum reaction velocity (Vmax) were determined, providing insights into the efficiency of this conversion.[1][2][3] While human aminopeptidase B has also been identified as a converting enzyme, specific in-vitro kinetic data for this enzyme were not detailed in the initial studies reviewed.[4]
| Enzyme | Substrate | KM (µM) | Vmax (µM/s) | Reference |
| Aspergillus oryzae protease | This compound | 1,501 ± 232 | 1,369 ± 94 | [1][2] |
In-Vitro Permeability Studies
A significant aspect of the initial in-vitro evaluation of this compound was to assess the permeability of its active metabolite, diazepam, across a model of the nasal epithelium. These studies utilized Madin-Darby canine kidney II-wild type (MDCKII-wt) cell monolayers.
Experimental Protocol: MDCKII-wt Permeability Assay
The permeability of diazepam generated from this compound was assessed using a well-established in-vitro model. The general protocol is outlined below.
-
Cell Culture: MDCKII-wt cells were cultured on Transwell inserts to form a confluent monolayer, mimicking an epithelial barrier.[1][2]
-
Monolayer Integrity: The integrity of the cell monolayer was confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker, lucifer yellow.[1][2]
-
Treatment: A solution containing this compound and a converting enzyme (Aspergillus oryzae protease) was added to the apical side of the monolayer.[1][2]
-
Sampling: Samples were collected from the basolateral side at various time points to determine the amount of diazepam that permeated the cell layer.[1]
-
Analysis: The concentration of this compound and diazepam in the samples was quantified using High-Performance Liquid Chromatography (HPLC).[1][2]
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the workflow of the in-vitro permeability studies.
Data Presentation: Diazepam Flux
The co-administration of this compound with a converting enzyme resulted in a significant increase in the flux of diazepam across the MDCKII-wt cell monolayers compared to a near-saturated solution of diazepam alone.[1][2] The degree of supersaturation (S) of diazepam, achieved through the enzymatic conversion of this compound, directly correlated with the enhancement in flux.
| Condition | Supersaturation (S) | Diazepam Flux Enhancement (fold-increase) | Reference |
| Near-saturated Diazepam | 0.7 | 1 (baseline) | [1][2] |
| This compound + Protease | 1.3 - 15.3 | 2 - 17.6 | [1][2] |
In-Vitro Metabolism and Receptor Binding
The available initial in-vitro studies on this compound have primarily focused on its conversion to diazepam and the subsequent absorption of the active drug.
In-Vitro Metabolism: Based on the reviewed literature, dedicated in-vitro metabolism studies of this compound using human liver microsomes have not been a primary focus of the initial research. The metabolic fate of this compound is understood to be its hydrolysis to diazepam, with the subsequent metabolism being that of diazepam itself.
Receptor Binding: Direct in-vitro receptor binding assays for this compound are not described in the initial studies. As this compound is a prodrug, its pharmacological effects are mediated by its conversion to diazepam, which then acts on GABAA receptors. The extensive body of research on diazepam's receptor binding profile is therefore of relevance.
Conclusion
The initial in-vitro studies of this compound have successfully demonstrated its potential as a prodrug for diazepam. The key findings from this early research highlight the efficient enzymatic conversion of this compound to diazepam and the significantly enhanced permeability of the resulting supersaturated diazepam solution across a cellular model of the nasal epithelium. These foundational studies provide a strong rationale for the development of this compound as a means to improve the delivery and bioavailability of diazepam. Further research could explore the kinetics of conversion with a wider range of human enzymes and investigate the potential for any direct interaction of the prodrug with biological targets.
References
- 1. Rapid Delivery of Diazepam from Supersaturated Solutions Prepared Using Prodrug/Enzyme Mixtures: Toward Intranasal Treatment of Seizure Emergencies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid delivery of diazepam from supersaturated solutions prepared using prodrug/enzyme mixtures: toward intranasal treatment of seizure emergencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Diazepam Prodrug Stabilizes Human Aminopeptidase B during Lyophilization - PubMed [pubmed.ncbi.nlm.nih.gov]
Avizafone for Nerve Agent Exposure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nerve agents, a class of organophosphorus compounds, pose a significant threat due to their rapid and severe neurotoxicity. Their primary mechanism of action involves the irreversible inhibition of acetylcholinesterase (AChE), leading to a cholinergic crisis characterized by seizures, respiratory distress, and potentially death.[1][2][3] The timely administration of an effective anticonvulsant is critical in the therapeutic regimen for nerve agent exposure. Avizafone, a water-soluble prodrug of diazepam, has been developed as a promising countermeasure, offering advantages in formulation and rapid onset of action compared to its parent compound.[4][5][6] This technical guide provides an in-depth overview of this compound, including its mechanism of action, pharmacokinetics, and efficacy in preclinical and clinical settings for the management of nerve agent-induced neurotoxicity. Detailed experimental protocols and signaling pathways are presented to facilitate further research and development in this critical area of medical countermeasures.
Introduction: The Challenge of Nerve Agent Neurotoxicity
Organophosphate nerve agents such as sarin, soman, and VX are potent inhibitors of acetylcholinesterase (AChE), a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in synaptic clefts.[1][7] Inhibition of AChE leads to an accumulation of ACh and subsequent hyperstimulation of muscarinic and nicotinic receptors in both the central and peripheral nervous systems.[2][3] This overstimulation manifests as a cholinergic crisis, with symptoms including miosis, salivation, bronchospasm, and muscle fasciculations.[3] In severe cases, nerve agent exposure leads to status epilepticus, respiratory failure, and death.[8]
The standard treatment for nerve agent poisoning involves a combination of an antimuscarinic agent (e.g., atropine) to block the peripheral effects of ACh, an oxime to reactivate the inhibited AChE (e.g., pralidoxime), and an anticonvulsant to control seizures.[5] Benzodiazepines, such as diazepam, are the anticonvulsants of choice due to their efficacy in potentiating the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[9] However, the poor water solubility of diazepam presents formulation challenges, particularly for rapid administration in emergency situations.[10]
This compound: A Water-Soluble Prodrug of Diazepam
This compound (N-L-lysyl-N-(2-benzoyl-4-chlorophenyl)-N-methylglycinamide) is a water-soluble peptide prodrug of diazepam.[5] Its enhanced water solubility allows for formulation in aqueous solutions, making it suitable for rapid intramuscular administration via autoinjectors, a critical advantage in military and civilian emergency preparedness.[6][10]
Mechanism of Action
Upon administration, this compound is rapidly hydrolyzed by endogenous aminopeptidases in the blood to yield diazepam and the amino acid lysine.[11] Diazepam then exerts its anticonvulsant effects by allosterically modulating the GABA-A receptor in the central nervous system.[12]
dot
Figure 1: Conversion of this compound to Diazepam and its Anticonvulsant Action.
Chemical Properties
| Property | Value |
| Chemical Formula | C22H27ClN4O3 |
| Molecular Weight | 430.9 g/mol [5] |
| CAS Number | 65617-86-9[5] |
| Appearance | White to Pale Beige Solid[13] |
| Solubility | Water (Slightly), DMSO (Slightly), Methanol (Slightly)[13] |
| Melting Point | >151°C (decomposition)[13] |
Signaling Pathways in Nerve Agent Exposure and this compound Treatment
Nerve Agent-Induced Cholinergic Crisis
Nerve agents covalently bind to the serine hydroxyl group in the active site of AChE, rendering the enzyme non-functional.[7] This leads to the accumulation of acetylcholine in the synapse and continuous stimulation of postsynaptic receptors.
dot
References
- 1. Rapid delivery of diazepam from supersaturated solutions prepared using prodrug/enzyme mixtures: toward intranasal treatment of seizure emergencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. opcw.org [opcw.org]
- 3. Diazepam - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Acetylcholinesterase inhibitors (nerve agents) as weapons of mass destruction: History, mechanisms of action, and medical countermeasures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Animal Models That Best Reproduce the Clinical Manifestations of Human Intoxication with Organophosphorus Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Content Background: Inhibition of Acetylcholinesterase by Nerve Gas – PEP [sites.duke.edu]
- 8. Organophosphate Poisoning: Review of Prognosis and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in the Treatment of Nerve Agent Poisoning - JMVH [jmvh.org]
- 10. VX (nerve agent) - Wikipedia [en.wikipedia.org]
- 11. Bioavailability of diazepam after intramuscular injection of its water-soluble prodrug alone or with atropine–pralidoxime in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy of diazepam and this compound against soman-induced neuropathology in brain of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Water-Soluble Prodrug of Diazepam for Enhanced Delivery
An In-depth Technical Guide on the Discovery and Development of Avizafone
This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound, a water-soluble prodrug of diazepam. It is intended for researchers, scientists, and drug development professionals interested in prodrug design, benzodiazepine (B76468) pharmacology, and the development of therapeutics for neurological emergencies.
Introduction: The Need for a Soluble Benzodiazepine
Diazepam, a cornerstone of therapy for anxiety, seizures, and muscle spasms, has long been hampered by its poor water solubility.[1][2] This characteristic complicates parenteral administration, often necessitating the use of organic solvents that can lead to injection site pain and erratic absorption. To address these limitations, this compound was developed as a water-soluble prodrug, designed for rapid and efficient conversion to diazepam in vivo, thereby improving its utility in emergency situations such as status epilepticus and as an antidote to organophosphate nerve agent poisoning.[3][4][5]
Discovery and Synthesis
The development of this compound hinged on the strategic application of prodrug technology. By conjugating a hydrophilic amino acid moiety, specifically a lysine-glycine dipeptide, to a diazepam precursor, a stable and water-soluble molecule was created.[1]
Synthetic Pathway
The synthesis of this compound is a two-step process:[1][2][6]
-
Coupling: The process begins with the coupling of a protected lysine (B10760008) derivative with an intermediate derived from a diazepam precursor, 5-chloro-2-methyl-aminobenzophenone.[1][2][6]
-
Deprotection: This is followed by a deprotection step to yield the final this compound compound.[1]
The key precursors in this synthesis are 5-chloro-2-methyl-aminobenzophenone, which forms the core diazepam structure, and (S)-2-(2,6-bis(((benzyloxy)carbonyl)amino)hexanamido)acetic acid, a protected form of a lysine-glycine dipeptide that acts as the hydrophilic promoiety.[1][2] The S-configuration of the amino acid residue is crucial for its recognition by the enzymes that will ultimately cleave the prodrug to release diazepam.[1]
Mechanism of Action: From Prodrug to Active Metabolite
This compound itself is pharmacologically inactive. Its therapeutic effect is realized upon its conversion to diazepam.
Enzymatic Conversion
Following administration, this compound is rapidly hydrolyzed in the blood by enzymes such as peptidases and aminopeptidases.[2][5][7] This enzymatic cleavage breaks the amide bond linking the L-lysine-glycinamide moiety to the modified diazepam structure, releasing the active diazepam.[2] The half-life for the conversion of this compound to diazepam has been reported to be approximately 4.2 minutes in humans and 2.7 minutes in monkeys.[8][9]
Pharmacodynamics of Diazepam
Once released, diazepam exerts its effects by acting as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptors in the central nervous system.[10][11] The binding of diazepam to the benzodiazepine site on the GABA-A receptor enhances the effect of the neurotransmitter GABA, leading to an increased influx of chloride ions into the neuron.[10] This hyperpolarizes the neuron, resulting in an inhibitory effect on neurotransmission, which underlies diazepam's anxiolytic, sedative, muscle relaxant, and anticonvulsant properties.[10][12]
Preclinical and Clinical Development
The development of this compound has been supported by a series of preclinical and clinical studies to evaluate its pharmacokinetics, efficacy, and safety.
Pharmacokinetic Profile
Pharmacokinetic studies have been crucial in demonstrating the advantages of this compound over conventional diazepam formulations.
Table 1: Pharmacokinetic Parameters of Diazepam Following Administration of this compound vs. Diazepam in Humans (Intramuscular)
| Parameter | This compound | Diazepam |
| Cmax (ng/mL) | 231 | 148 |
| Tmax (h) | Faster with this compound | Slower than this compound |
| AUC | Equal to Diazepam | Equal to this compound |
| (Data sourced from a study in healthy volunteers)[9] |
Table 2: Pharmacokinetic Parameters of Diazepam in Cynomolgus Monkeys Following Administration of this compound vs. Diazepam
| Dose | Drug | Cmax (ng/mL) | Tmax (min) |
| 0.7 µmol/kg | This compound | Lower than Diazepam | Faster than Diazepam |
| 0.7 µmol/kg | Diazepam | Higher than this compound | Slower than this compound |
| 1 µmol/kg | This compound | Higher than 0.7 µmol/kg Diazepam | Lower than 0.7 µmol/kg Diazepam |
| (Data sourced from a study on soman-induced toxicity)[13] |
Table 3: Bioavailability of Diazepam after Intranasal Administration of this compound in Rats
| This compound Dose (Diazepam Equivalent) | Bioavailability (%) | Cmax (ng/mL) | Tmax (min) |
| 0.500 mg/kg | 77.8 ± 6.0 | 71.5 ± 9.3 | 5 |
| 1.00 mg/kg | 112 ± 10 | 388 ± 31 | 8 |
| 1.50 mg/kg | 114 ± 7 | 355 ± 187 | 5 |
| (Data sourced from a study on intranasal delivery)[14][15] |
Efficacy in Status Epilepticus and Nerve Agent Poisoning
This compound has been primarily investigated for its utility in emergency medicine. Benzodiazepines are the first-line treatment for status epilepticus due to their rapid onset of action.[16] Clinical trials for status epilepticus have historically focused on the efficacy of benzodiazepines in terminating seizures.[17][18][19]
In preclinical models, this compound has been shown to be an effective countermeasure against organophosphate nerve agents like soman.[8][13] Studies in primates demonstrated that while a higher molar dose of this compound was required to achieve the same protective effect as diazepam, it resulted in a faster onset of action.[8][13]
Experimental Protocols
Synthesis of this compound Dihydrochloride
A detailed two-step synthesis procedure has been described:[6]
-
A suspension of finely powdered (S)-2-(2,6-bis(((benzyloxy)carbonyl)amino)hexanamido)acetic acid in anhydrous 1,2-dimethoxyethane (B42094) is prepared.
-
This is reacted with 5-chloro-2-methyl-aminobenzophenone to form the intermediate (S)-Dibenzyl (6-((2-((2-benzoyl-4-chlorophenyl)(methyl)amino)-2-oxoethyl)amino)-6-oxohexane-1,5-diyl)dicarbamate.
-
Subsequent deprotection yields this compound dihydrochloride.
In Vitro Permeability Studies
To assess the potential for intranasal delivery, in vitro permeability studies were conducted using Madin-Darby canine kidney II-wild type (MDCKII-wt) monolayers as a model for the nasal epithelium.[6][20]
-
This compound was co-delivered with the enzyme Aspergillus oryzae (A.O.) protease to the apical side of the monolayers.
-
The flux of diazepam across the monolayer to the basolateral side was measured using High-Performance Liquid Chromatography (HPLC).[6][20]
-
Monolayer integrity was monitored using transepithelial electrical resistance (TEER) measurements and the lucifer yellow permeability assay.[6][20]
Human Pharmacokinetic Study
A randomized, single-dose, three-way, cross-over study in healthy volunteers was conducted to compare the bioavailability of diazepam after intramuscular injection of:
-
This compound alone
-
Diazepam alone
-
This compound in combination with atropine (B194438) and pralidoxime[9]
Blood samples were collected at various time points, and plasma concentrations of diazepam were determined using a validated analytical method. Pharmacokinetic parameters such as Cmax, Tmax, and AUC were calculated using non-compartmental and compartmental modeling analysis.[9]
Visualizations
Signaling Pathway
Caption: this compound is hydrolyzed in the bloodstream to release active diazepam, which then enhances GABA-A receptor activity.
Experimental Workflow: Human Pharmacokinetic Study
Caption: Workflow for a human cross-over pharmacokinetic study of this compound.
Logical Relationship: Prodrug Concept
References
- 1. This compound Dihydrobromide - Diazepam Prodrug|CAS 60067-15-4 [benchchem.com]
- 2. Buy this compound (EVT-261085) | 65617-86-9 [evitachem.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. tripsitter.com [tripsitter.com]
- 6. Rapid Delivery of Diazepam from Supersaturated Solutions Prepared Using Prodrug/Enzyme Mixtures: Toward Intranasal Treatment of Seizure Emergencies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugintelligencebulletin.com [drugintelligencebulletin.com]
- 8. researchgate.net [researchgate.net]
- 9. Bioavailability of diazepam after intramuscular injection of its water-soluble prodrug alone or with atropine–pralidoxime in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diazepam - Wikipedia [en.wikipedia.org]
- 11. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buy N2,N6-Di-Cbz this compound | 60067-14-3 [smolecule.com]
- 13. Compared efficacy of diazepam or this compound to prevent soman-induced electroencephalographic disturbances and neuropathology in primates: relationship to plasmatic benzodiazepine pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Intranasal Coadministration of a Diazepam Prodrug with a Converting Enzyme Results in Rapid Absorption of Diazepam in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound | water-soluble peptide prodrug of diazepam | CAS# 65617-86-9 | active drug diazepam | antidote to poisoning with organophosphate nerve agents | InvivoChem [invivochem.com]
- 16. Benzodiazepines in the Management of Seizures and Status Epilepticus: A Review of Routes of Delivery, Pharmacokinetics, Efficacy, and Tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Drug Trials in Status Epilepticus: Current Evidence and Future Concepts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Randomized Trial of Three Anticonvulsant Medications for Status Epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Status Epilepticus and Beyond: A Clinical Review of Status Epilepticus and an Update on Current Management Strategies in Super-refractory Status Epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Rapid delivery of diazepam from supersaturated solutions prepared using prodrug/enzyme mixtures: toward intranasal treatment of seizure emergencies [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Avizafone In Vivo Experimental Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of in vivo experimental protocols for Avizafone, a water-soluble prodrug of diazepam. The focus is on its application as a rapid-acting anticonvulsant, particularly in the context of organophosphate nerve agent poisoning and seizure emergencies.
I. Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of diazepam following the administration of this compound in various in vivo models.
Table 1: Pharmacokinetics of Diazepam after Intranasal this compound Administration in Rats [1][2]
| This compound Dose (equivalent to Diazepam mg/kg) | Bioavailability (%) | Cmax (ng/mL) | Tmax (minutes) |
| 0.500 | 77.8 ± 6.0 | 71.5 ± 9.3 | 5 |
| 1.00 | 112 ± 10 | 388 ± 31 | 8 |
| 1.50 | 114 ± 7 | 355 ± 187 | 5 |
Data represents co-administration of this compound with the converting enzyme human aminopeptidase (B13392206) B.[1][2]
Table 2: Comparative Pharmacokinetics of Diazepam Following this compound vs. Diazepam Administration in Cynomolgus Monkeys [3]
| Treatment | Dose (µmol/kg) | Relative Diazepam Plasmatic Load | Tmax | Cmax |
| Atropine (B194438)/Pralidoxime/Diazepam | 0.7 | Higher | Slower | Lower |
| Atropine/Pralidoxime/Avizafone | 0.7 | Lower | Faster | Higher |
| Atropine/Pralidoxime/Avizafone | 1.0 | Similar to 0.7 µmol/kg Diazepam | Faster | Higher |
Table 3: Pharmacokinetics of Diazepam after Intramuscular Injection in Healthy Volunteers [4]
| Treatment | Diazepam Cmax (ng/mL) | Effect on Diazepam AUC and Cmax |
| This compound | 231 | - |
| Diazepam | 148 | - |
| This compound with Atropine-Pralidoxime | - | No significant effect |
II. Experimental Protocols
Protocol 1: Intranasal Administration of this compound in a Rat Model of Seizure
This protocol is designed to assess the rapid absorption and brain distribution of diazepam following intranasal co-administration of this compound and a converting enzyme.[1]
1. Animal Model:
-
Species: Male Sprague-Dawley rats.
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
2. Materials:
-
This compound.
-
Human aminopeptidase B (APB).
-
Vehicle (e.g., phosphate-buffered saline, pH 7.4).
-
Intranasal administration device.
3. Experimental Groups:
-
Group 1: Intravenous (IV) Diazepam (e.g., 1.00 mg/kg) for bioavailability comparison.
-
Group 2: Intranasal (IN) this compound/APB combination at varying doses (e.g., 0.500, 1.00, and 1.50 mg/kg diazepam equivalent).
-
Group 3: Intranasal (IN) this compound only (control).
4. Procedure:
-
Prepare fresh solutions of this compound and APB in the vehicle.
-
Administer the respective formulations to the assigned experimental groups. For IN administration, deposit the solution into the nasal cavities of the rats.
-
Collect blood samples and brains at specified time points (e.g., 2, 5, 10, 30, 60, 90 minutes) post-administration.
-
Analyze plasma and brain homogenates for diazepam concentrations using a validated analytical method (e.g., HPLC).
-
Examine nasal tissue for any signs of irritation or lesions at the end of the study.
Protocol 2: Efficacy of this compound against Organophosphate-Induced Seizures in a Primate Model
This protocol evaluates the efficacy of this compound in preventing neuropathology induced by soman, an organophosphate nerve agent, in cynomolgus monkeys.[3]
1. Animal Model:
-
Species: Cynomolgus monkeys.
-
Monitoring: Continuous electroencephalographic (EEG) and clinical observation.
2. Materials:
-
Soman.
-
Atropine.
-
Pralidoxime.
-
This compound.
-
Diazepam.
-
Intramuscular injection supplies.
3. Experimental Groups:
-
Group 1: Soman intoxication followed by treatment with Atropine/Pralidoxime/Diazepam.
-
Group 2: Soman intoxication followed by treatment with Atropine/Pralidoxime/Avizafone at an equimolar dose to diazepam.
-
Group 3: Soman intoxication followed by treatment with Atropine/Pralidoxime/Avizafone at a higher dose.
4. Procedure:
-
Induce organophosphate intoxication with a controlled dose of soman.
-
Administer the therapeutic combinations via intramuscular injection following intoxication.
-
Monitor clinical signs and EEG for seizure activity.
-
Collect plasma samples to determine the pharmacokinetic profile of diazepam.
-
Perform histological analysis of the brain to assess the degree of neuropathological protection.
Protocol 3: Comparative Efficacy of this compound and Diazepam against Sarin-Induced Respiratory Failure in Guinea Pigs
This protocol compares the effectiveness of this compound and diazepam in a therapy regimen for sarin (B92409) poisoning in guinea pigs.[5]
1. Animal Model:
-
Species: Guinea pigs.
-
Pre-treatment: Pyridostigmine (0.1 mg/kg).
2. Materials:
-
Sarin (4x LD50, subcutaneous route).
-
Atropine (3 or 33.8 mg/kg).
-
Pralidoxime (32 mg/kg).
-
Diazepam (2 mg/kg).
-
This compound (3.5 mg/kg).
-
EEG and pneumo-physiological recording equipment.
3. Experimental Groups:
-
Group 1: Sarin intoxication followed by treatment with Atropine and Pralidoxime.
-
Group 2: Sarin intoxication followed by treatment with Atropine, Pralidoxime, and Diazepam.
-
Group 3: Sarin intoxication followed by treatment with Atropine, Pralidoxime, and this compound.
4. Procedure:
-
Pre-treat guinea pigs with pyridostigmine.
-
Induce intoxication with sarin.
-
One minute after intoxication, administer the therapeutic combinations via intramuscular injection.
-
Simultaneously record EEG and pneumo-physiological parameters to monitor for seizures and respiratory distress.
-
Collect plasma samples to analyze atropine and diazepam levels.
III. Visualizations
References
- 1. Intranasal Coadministration of a Diazepam Prodrug with a Converting Enzyme Results in Rapid Absorption of Diazepam in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | water-soluble peptide prodrug of diazepam | CAS# 65617-86-9 | active drug diazepam | antidote to poisoning with organophosphate nerve agents | InvivoChem [invivochem.com]
- 3. Compared efficacy of diazepam or this compound to prevent soman-induced electroencephalographic disturbances and neuropathology in primates: relationship to plasmatic benzodiazepine pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioavailability of diazepam after intramuscular injection of its water-soluble prodrug alone or with atropine–pralidoxime in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative efficacy of diazepam and this compound against sarin-induced neuropathology and respiratory failure in guinea pigs: influence of atropine dose - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Intranasal Delivery of Avizafone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avizafone is a water-soluble lysine (B10760008) prodrug of diazepam, a benzodiazepine (B76468) with potent anxiolytic, anticonvulsant, and sedative properties.[1][2] The inherent low aqueous solubility of diazepam poses a significant challenge for developing aqueous intranasal formulations, which are desirable for rapid systemic drug delivery.[3][4][5][6][7][8] Intranasal administration offers a non-invasive route that can bypass first-pass metabolism, leading to rapid drug absorption and onset of action, which is particularly advantageous in acute medical situations like seizure emergencies.[1][3][4][6][7]
The formulation strategy for intranasal this compound involves the co-administration of the hydrophilic prodrug with a converting enzyme.[1][4] This approach is designed to rapidly convert this compound to diazepam in situ within the nasal cavity.[3][9] This enzymatic conversion generates a supersaturated solution of diazepam, which enhances its permeation across the nasal mucosa.[3][5] Studies have shown that this method can lead to rapid and complete absorption of diazepam, potentially offering a therapeutic alternative to intravenous diazepam or intramuscular midazolam for the management of seizure emergencies.[1][4]
Data Presentation
The following tables summarize key pharmacokinetic data from a preclinical study in rats, comparing different doses of intranasally administered this compound (co-administered with a converting enzyme, aminopeptidase (B13392206) B) to intravenous diazepam.[1]
Table 1: Pharmacokinetic Parameters of Diazepam in Plasma Following Intranasal this compound Administration in Rats.[1]
| Dose of this compound (Diazepam Equivalent, mg/kg) | Cmax (ng/mL) | Tmax (minutes) | Bioavailability (%) |
| 0.500 | 71.5 ± 9.3 | 5 | 77.8 ± 6.0 |
| 1.00 | 388 ± 31 | 8 | 112 ± 10 |
| 1.50 | 355 ± 187 | 5 | 114 ± 7 |
Data presented as mean ± standard deviation.
Table 2: Estimated First-Order Absorption Rate Constants.[1]
| Analyte | First-Order Absorption Rate Constant (kₐ, min⁻¹) |
| Diazepam | 0.0689 ± 0.0080 |
| Intermediate | 0.122 ± 0.022 |
Data derived from a physiologically based pharmacokinetic model.
Experimental Protocols
Protocol for In Vitro Permeability Studies
This protocol is based on studies using Madin-Darby canine kidney II-wild type (MDCKII-wt) monolayers as a model of the nasal epithelium.[3][6][7]
Objective: To assess the in vitro permeability of diazepam generated from an this compound-protease formulation.
Materials:
-
This compound
-
Aspergillus oryzae (A.O.) protease
-
MDCKII-wt cell monolayers grown on Transwell inserts
-
Hanks' Balanced Salt Solution (HBSS)
-
Lucifer yellow
-
High-performance liquid chromatography (HPLC) system
Methodology:
-
Culture MDCKII-wt cells on Transwell inserts until a confluent monolayer is formed.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and performing a lucifer yellow permeability assay.[3][6][7]
-
Prepare the this compound-protease solution in HBSS at the desired concentrations.
-
Add the this compound-protease solution to the apical side of the Transwell inserts.
-
Collect samples from the basolateral side at predetermined time intervals.
-
Analyze the concentration of diazepam and this compound in the basolateral samples using a validated HPLC method.[3][6][7]
-
Calculate the flux of diazepam across the cell monolayer.
Protocol for In Vivo Pharmacokinetic Studies in Rats
This protocol is based on a study evaluating the plasma and brain concentrations of diazepam following intranasal administration of this compound in rats.[1]
Objective: To determine the pharmacokinetic profile of diazepam after intranasal administration of an this compound-enzyme formulation.
Materials:
-
This compound
-
Human aminopeptidase B (APB)
-
Male Sprague-Dawley rats
-
Intranasal administration device (e.g., micropipette)
-
Blood collection supplies (e.g., catheters, syringes, EDTA tubes)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Methodology:
-
House the rats in a controlled environment with a regular light-dark cycle and access to food and water ad libitum.
-
Surgically implant catheters for blood sampling prior to the study.
-
Prepare the intranasal formulation by mixing this compound and APB immediately before administration.[1]
-
Administer a single intranasal dose of the this compound/APB formulation to the rats. A typical administration volume is 30 µl, delivered as 15 µl into each nostril.[1]
-
Collect serial blood samples at predetermined time points (e.g., 2, 5, 10, 15, 30, 60, 120, and 240 minutes) post-administration.
-
Process the blood samples to obtain plasma and store them at -80°C until analysis.
-
Analyze the plasma concentrations of diazepam and its metabolites using a validated LC-MS/MS method.
-
Perform pharmacokinetic analysis using appropriate software to determine parameters such as Cmax, Tmax, and bioavailability.
Visualizations
Caption: Experimental workflow for in vivo pharmacokinetic studies.
Caption: Prodrug conversion and mechanism of action.
Caption: Rationale for intranasal this compound formulation.
References
- 1. Intranasal Coadministration of a Diazepam Prodrug with a Converting Enzyme Results in Rapid Absorption of Diazepam in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | water-soluble peptide prodrug of diazepam | CAS# 65617-86-9 | active drug diazepam | antidote to poisoning with organophosphate nerve agents | InvivoChem [invivochem.com]
- 3. Rapid delivery of diazepam from supersaturated solutions prepared using prodrug/enzyme mixtures: toward intranasal treatment of seizure emergencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intranasal coadministration of a diazepam prodrug with a converting enzyme results in rapid absorption of diazepam in rats [healthpartners.com]
- 5. Conversion of a soluble diazepam prodrug to supersaturated diazepam for rapid intranasal delivery: Kinetics and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid Delivery of Diazepam from Supersaturated Solutions Prepared Using Prodrug/Enzyme Mixtures: Toward Intranasal Treatment of Seizure Emergencies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. experts.umn.edu [experts.umn.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note: Simultaneous Quantification of Avizafone and Diazepam in Human Plasma using LC-MS/MS
Abstract
This application note details a robust and sensitive method for the simultaneous quantification of the water-soluble prodrug avizafone and its active metabolite, diazepam, in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is a pro-drug of the widely used benzodiazepine, diazepam, and is designed to overcome the poor water solubility of the parent compound. A simple protein precipitation extraction protocol is employed for sample preparation, followed by a rapid chromatographic separation. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and in drug development settings where the conversion of this compound to diazepam is being assessed. All quantitative data is presented in clear, structured tables, and detailed experimental protocols and workflow diagrams are provided.
Introduction
This compound is a water-soluble lysine (B10760008) derivative of diazepam, developed to allow for more rapid and reliable administration, particularly in emergency situations.[1] Following administration, this compound is rapidly converted to diazepam by plasma esterases. The simultaneous measurement of both the prodrug and the active drug is crucial for understanding the pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME) of this compound.
This application note describes a validated LC-MS/MS method for the simultaneous determination of this compound and diazepam in human plasma. The method utilizes a simple and efficient protein precipitation step for sample clean-up, followed by analysis on a triple quadrupole mass spectrometer. The method has been developed to be rapid, sensitive, and specific, making it suitable for high-throughput analysis.
Experimental
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Diazepam reference standard (purity ≥98%)
-
Diazepam-d5 (internal standard, purity ≥98%)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Standard and Quality Control Sample Preparation
Stock solutions of this compound and diazepam were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solutions with a 50:50 mixture of methanol and water. Calibration standards and quality control (QC) samples were prepared by spiking appropriate amounts of the working standard solutions into drug-free human plasma.
Sample Preparation Protocol
A simple protein precipitation method was used for the extraction of this compound and diazepam from human plasma.
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 200 µL of ice-cold acetonitrile containing the internal standard (Diazepam-d5).
-
Vortex mix for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (see LC conditions).
-
Vortex mix for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC)
-
System: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-5.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS)
-
System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions: The Multiple Reaction Monitoring (MRM) transitions for the analytes and internal standard are provided in Table 1.
Table 1: MRM Transitions and Mass Spectrometer Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| This compound | 431.2 | 246.1 | 154.1 | 25 |
| Diazepam | 285.1 | 193.1 | 154.1 | 28 |
| Diazepam-d5 | 290.1 | 198.1 | 159.1 | 28 |
Results and Discussion
Method Validation
The method was validated for linearity, accuracy, precision, selectivity, recovery, and matrix effect according to standard bioanalytical method validation guidelines.
Linearity and Sensitivity
The calibration curves were linear over the concentration range of 1-1000 ng/mL for both this compound and diazepam. The coefficient of determination (r²) was >0.99 for both analytes. The lower limit of quantification (LLOQ) was determined to be 1 ng/mL for both this compound and diazepam.
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at three QC levels (low, medium, and high). The results are summarized in Table 2.
Table 2: Accuracy and Precision Data for this compound and Diazepam
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| This compound | Low | 5 | 4.2 | 102.5 | 5.1 | 101.8 |
| Medium | 50 | 3.5 | 98.7 | 4.3 | 99.2 | |
| High | 500 | 2.8 | 101.2 | 3.6 | 100.5 | |
| Diazepam | Low | 5 | 3.9 | 103.1 | 4.8 | 102.3 |
| Medium | 50 | 3.1 | 99.5 | 4.0 | 100.1 | |
| High | 500 | 2.5 | 100.8 | 3.3 | 101.0 |
Selectivity
The method was found to be highly selective. No significant interfering peaks were observed at the retention times of this compound, diazepam, and the internal standard in blank plasma samples.
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at three QC levels. The results are presented in Table 3.
Table 3: Extraction Recovery and Matrix Effect
| Analyte | QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| This compound | Low | 5 | 92.5 | 95.8 |
| Medium | 50 | 94.1 | 97.2 | |
| High | 500 | 93.7 | 96.5 | |
| Diazepam | Low | 5 | 95.3 | 98.1 |
| Medium | 50 | 96.8 | 99.3 | |
| High | 500 | 96.2 | 98.7 |
Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the extraction of this compound and diazepam from plasma.
Caption: Metabolic conversion of this compound to diazepam and its mechanism of action.
Conclusion
This application note presents a simple, rapid, and reliable LC-MS/MS method for the simultaneous quantification of this compound and its active metabolite, diazepam, in human plasma. The method demonstrates excellent sensitivity, accuracy, precision, and selectivity, making it a valuable tool for pharmacokinetic and clinical studies involving this compound. The straightforward protein precipitation protocol allows for high-throughput sample processing.
References
Application Notes and Protocols for Avizafone Administration in Rat Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avizafone, a water-soluble prodrug of diazepam, presents a promising alternative for the rapid delivery of this widely used benzodiazepine.[1][2] Its primary advantage lies in its enhanced solubility, allowing for more versatile formulations compared to the lipophilic diazepam.[3][4] In rat models, this compound is investigated for various applications, including its potential as a rapid-acting anticonvulsant and as a countermeasure against nerve agent exposure.[5][6] These notes provide detailed protocols and compiled data from preclinical studies in rats to guide researchers in the effective administration and evaluation of this compound.
This compound exerts its pharmacological effects by metabolizing into diazepam, which then acts as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptors in the central nervous system.[6][7] This modulation enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and anticonvulsant properties.[7]
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound (as Diazepam) Following Intranasal Administration in Rats
| Dose of this compound (equivalent to Diazepam mg/kg) | Bioavailability (%) | Cmax (ng/mL) | Tmax (minutes) | Reference |
| 0.500 | 77.8 ± 6.0 | 71.5 ± 9.3 | 5 | [3][4][8][9] |
| 1.00 | 112 ± 10 | 388 ± 31 | 8 | [3][4][8][9] |
| 1.50 | 114 ± 7 | 355 ± 187 | 5 | [3][4][8][9] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration.
Table 2: Dosing and Efficacy of this compound against Soman-Induced Neuropathology in Rats
| Treatment Group | Pre-treatment | Anticonvulsant | Efficacy | Reference |
| 1 | Atropine (B194438) methyl nitrate (B79036) (20 mg/kg, IP) + HI-6 (125 mg/kg, IP) | Diazepam (10 minutes before soman) | Prevented convulsions and neuropathology | [5] |
| 2 | Atropine methyl nitrate (20 mg/kg, IP) + HI-6 (125 mg/kg, IP) | Diazepam (at start of convulsions) | Considerably reduced convulsions and neuropathology | [5] |
| 3 | Atropine methyl nitrate (20 mg/kg, IP) + HI-6 (125 mg/kg, IP) | This compound (10 minutes before soman) | Slightly reduced the effect of soman (B1219632) | [5] |
| 4 | Atropine methyl nitrate (20 mg/kg, IP) + HI-6 (125 mg/kg, IP) | This compound (at start of convulsions) | Little to no effect on neuropathology | [5] |
HI-6: (1-(((4-(aminocarbonyl)pyridinio)methoxy)methyl)-2-((hydroxyimino)methyl)-pyridinium dichloride)
Experimental Protocols
Protocol 1: Intranasal Administration of this compound for Pharmacokinetic Studies
This protocol is adapted from studies investigating the rapid absorption of diazepam following intranasal co-administration of this compound with a converting enzyme.[3][4]
Materials:
-
This compound hydrochloride
-
Human aminopeptidase (B13392206) B (APB) or another suitable converting enzyme
-
Saline solution (0.9% NaCl)
-
Male Wistar rats (or other appropriate strain)
-
Eppendorf pipettor with gel loading pipette tips
-
Blood collection supplies (e.g., EDTA-containing tubes)
-
Centrifuge
-
Liquid nitrogen and -80°C freezer for sample storage
Procedure:
-
Animal Preparation: Acclimatize male Wistar rats for at least one week before the experiment. Ensure free access to food and water.
-
Formulation Preparation:
-
Prepare a stock solution of this compound hydrochloride in saline.
-
Prepare a stock solution of the converting enzyme (e.g., human aminopeptidase B) in saline.
-
Immediately before administration, mix the this compound and enzyme solutions to achieve the desired final concentrations. Doses are typically calculated based on the equivalent diazepam dose (e.g., 0.5, 1.0, or 1.5 mg/kg).[3][4][8][9]
-
-
Intranasal Administration:
-
Lightly anesthetize the rat if necessary, although the procedure is often performed without anesthesia.
-
Using an Eppendorf pipettor with a gel loading pipette tip, instill a total volume of 30 µl of the formulation into the nasal cavity.[3]
-
Administer 15 µl into the right nostril followed by 15 µl into the left nostril.[3] Insert the pipette tip to a depth of approximately 14 mm past the nares.[3]
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 2, 5, 10, 15, 30, 60, and 90 minutes post-administration).[3]
-
For early time points, tail vein or saphenous vein sampling can be used. For terminal time points, cardiac puncture is performed under deep anesthesia.
-
Collect blood into EDTA-containing tubes and centrifuge to obtain plasma.[3]
-
-
Tissue Sampling (Optional):
-
Sample Storage and Analysis:
-
Store plasma and brain samples at -80°C until analysis.
-
Analyze diazepam concentrations using a validated method such as high-performance liquid chromatography (HPLC).
-
Protocol 2: Evaluation of this compound as a Neuroprotectant Against Soman-Induced Seizures
This protocol is based on a study comparing the efficacy of diazepam and this compound in preventing soman-induced neuropathology.[5]
Materials:
-
Soman (pinacolyl methylphosphonofluoridate)
-
This compound
-
Diazepam
-
Atropine methyl nitrate
-
HI-6 (acetylcholinesterase reactivator)
-
Saline solution (0.9% NaCl)
-
Male rats (strain as appropriate for the study)
-
Syringes and needles for subcutaneous (SC) and intraperitoneal (IP) injections
-
Perfusion and tissue fixation supplies (e.g., formalin) for histological evaluation
Procedure:
-
Animal Preparation: Acclimatize rats as described in Protocol 1.
-
Pre-treatment Administration:
-
Ten minutes before soman administration, inject all rats with a solution containing atropine methyl nitrate (20 mg/kg, IP) and HI-6 (125 mg/kg, IP).[5]
-
-
Anticonvulsant Administration:
-
Soman Administration:
-
Administer a convulsant dose of soman (e.g., 130 µg/kg, SC).[5]
-
-
Behavioral Observation:
-
Continuously monitor the rats for the onset, duration, and severity of convulsions.
-
-
Histological Evaluation:
-
Three days after soman administration, euthanize the rats by perfusion with a suitable fixative.[5]
-
Harvest the brains and process them for histological evaluation.
-
Examine brain sections under a light microscope for evidence of neuropathology, such as necrosis, malacia, and hemorrhage, particularly in regions like the piriform cortex, amygdala, and thalamus.[5]
-
Visualizations
Caption: Signaling pathway of this compound.
Caption: General experimental workflow.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. tripsitter.com [tripsitter.com]
- 3. Intranasal Coadministration of a Diazepam Prodrug with a Converting Enzyme Results in Rapid Absorption of Diazepam in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intranasal coadministration of a diazepam prodrug with a converting enzyme results in rapid absorption of diazepam in rats [healthpartners.com]
- 5. Efficacy of diazepam and this compound against soman-induced neuropathology in brain of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. drugintelligencebulletin.com [drugintelligencebulletin.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound | water-soluble peptide prodrug of diazepam | CAS# 65617-86-9 | active drug diazepam | antidote to poisoning with organophosphate nerve agents | InvivoChem [invivochem.com]
Application Notes and Protocols for Avizafone Efficacy Testing in a Guinea Pig Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avizafone is a water-soluble prodrug of diazepam, designed to be rapidly metabolized to its active form, diazepam, following administration. This property makes it a valuable candidate for situations requiring rapid onset of action, such as in the treatment of status epilepticus or as an antidote to nerve agent poisoning. The guinea pig (Cavia porcellus) serves as a suitable animal model for evaluating the efficacy of this compound due to its physiological and neurological similarities to humans in certain contexts. These application notes provide detailed protocols for assessing the anxiolytic and anticonvulsant efficacy of this compound in guinea pig models.
Mechanism of Action: GABAergic Signaling Pathway
This compound exerts its effects through its conversion to diazepam, which is a positive allosteric modulator of the GABA-A (gamma-aminobutyric acid type A) receptor. Diazepam binds to a specific site on the GABA-A receptor, distinct from the GABA binding site, and enhances the effect of GABA. This leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization and a reduction in neuronal excitability.
Application Notes and Protocols for Primate Studies on Avizafone Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a comprehensive overview of the pharmacokinetic studies of Avizafone in non-human primates. The information is compiled from available scientific literature to guide the design and execution of similar research.
Introduction
This compound is a water-soluble prodrug of diazepam, developed to overcome the poor solubility of diazepam and to allow for rapid intramuscular administration, particularly in emergency situations. In vivo, this compound is rapidly converted to its active metabolite, diazepam, by plasma enzymes. Non-human primates, particularly cynomolgus monkeys (Macaca fascicularis), serve as a crucial animal model for preclinical pharmacokinetic and pharmacodynamic evaluations of this compound due to their physiological similarity to humans.
Pharmacokinetic Profile of this compound-Derived Diazepam in Primates
Intramuscular (IM) administration of this compound in primates leads to a rapid conversion to diazepam. The half-life for this conversion in monkeys has been reported to be approximately 2.7 minutes.[1] This rapid conversion results in a faster achievement of peak plasma concentrations (Tmax) and higher peak concentrations (Cmax) of diazepam compared to the intramuscular injection of diazepam itself.[1][2][3]
However, the total exposure to diazepam, as measured by the area under the curve (AUC), may be lower with this compound administration compared to an equivalent molar dose of diazepam. One study in primates reported that the relative bioavailability of diazepam from this compound was 62-66% of that from an intramuscular injection of diazepam when co-administered with atropine (B194438) and pralidoxime.[1]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of diazepam following the administration of this compound or diazepam in non-human primates (cynomolgus monkeys) and, for comparison, in humans.
Table 1: Comparative Pharmacokinetics of Diazepam after Intramuscular Administration of this compound vs. Diazepam in Cynomolgus Monkeys
| Parameter | This compound (1 µmol/kg) | Diazepam (0.7 µmol/kg) | Reference |
| Diazepam Cmax | Higher | Lower | [3] |
| Diazepam Tmax | Lower (Faster) | Higher (Slower) | [3] |
| Plasmatic Load (AUC) | Similar | Similar | [3] |
Note: A direct quantitative comparison of Cmax and AUC values from primate studies was not available in the reviewed literature. The data presented is qualitative based on the provided references.
Table 2: Pharmacokinetics of Diazepam after Intramuscular Administration of this compound and Diazepam in Humans (for reference)
| Parameter | This compound (20 mg) | Diazepam (11.3 mg) | Reference |
| Diazepam Cmax (ng/mL) | 231 | 148 | [1][4][5] |
| Diazepam AUC | Equal | Equal | [1][4][5] |
| Diazepam Tmax | Faster | Slower | [1] |
Experimental Protocols
Animal Model and Husbandry
-
Species: Cynomolgus monkey (Macaca fascicularis)
-
Health Status: Healthy, adult animals, purpose-bred for research.
-
Housing: Housed in accordance with the Guide for the Care and Use of Laboratory Animals.
-
Acclimation: Animals should be acclimated to the facility and handling procedures before the study.
This compound Formulation and Administration Protocol
-
Formulation: this compound is a water-soluble compound.[6] For injection, it can be dissolved in a sterile aqueous carrier, such as saline. The pH of the formulation can be adjusted to between 5.5 and 8.0 for better stability and physiological compatibility.[7]
-
Dosage: Dosages of 0.7 µmol/kg and 1 µmol/kg have been used in cynomolgus monkeys.[3]
-
Administration: Administer the formulated this compound via deep intramuscular injection into a suitable muscle mass, such as the quadriceps or gluteal muscles.
Blood Sampling Protocol
-
Catheterization: For serial blood sampling, placement of an indwelling catheter in a suitable vein (e.g., cephalic or saphenous) is recommended to minimize stress to the animal.
-
Sampling Times: Blood samples should be collected at predetermined time points to adequately characterize the pharmacokinetic profile. A suggested schedule includes pre-dose, and at 5, 10, 15, 30, 45 minutes, and 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-administration.
-
Sample Collection: Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
Analytical Methodology: LC-MS/MS for Quantification of this compound and Diazepam
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the sensitive and specific quantification of this compound and diazepam in primate plasma. The following is a general protocol that should be optimized and validated for the specific laboratory conditions.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile) containing an internal standard (e.g., diazepam-d5).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS System and Conditions:
-
LC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 reversed-phase column is suitable for the separation.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound, diazepam, and the internal standard.
-
-
Validation: The method must be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.
Signaling Pathways and Logical Relationships
The primary mechanism of this compound is its conversion to diazepam, which then acts on GABA-A receptors in the central nervous system.
References
- 1. Bioavailability of diazepam after intramuscular injection of its water-soluble prodrug alone or with atropine–pralidoxime in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Compared efficacy of diazepam or this compound to prevent soman-induced electroencephalographic disturbances and neuropathology in primates: relationship to plasmatic benzodiazepine pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bioavailability of diazepam after intramuscular injection of its water-soluble prodrug alone or with atropine-pralidoxime in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | water-soluble peptide prodrug of diazepam | CAS# 65617-86-9 | active drug diazepam | antidote to poisoning with organophosphate nerve agents | InvivoChem [invivochem.com]
- 7. US20210369651A1 - Parenteral delivery of this compound - Google Patents [patents.google.com]
Application Note and Protocol: In-vitro Permeability Assay of Avizafone using MDCKII-wt Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avizafone is a water-soluble peptide prodrug that is metabolically converted to the active benzodiazepine, diazepam. This conversion is facilitated by plasma enzymes, making it a candidate for rapid delivery systems, such as intranasal administration, to bypass issues related to the low aqueous solubility of diazepam.[1][2][3] Understanding the permeability characteristics of this compound and its conversion to diazepam at the cellular level is crucial for the development of effective drug delivery strategies.
This application note provides a detailed protocol for assessing the in-vitro permeability of this compound and its conversion to diazepam using the Madin-Darby Canine Kidney II wild-type (MDCKII-wt) cell line. The MDCKII-wt cell line is a well-established model for predicting the oral absorption of drugs due to its ability to form a polarized monolayer with tight junctions, mimicking the intestinal epithelium.[4][5]
Principle of the Assay
This assay measures the transport of this compound across a confluent monolayer of MDCKII-wt cells grown on a semi-permeable membrane. The apparent permeability (Papp) of this compound is determined by quantifying its appearance in the receiver (basolateral) chamber over time when introduced into the donor (apical) chamber. Concurrently, the formation and permeation of the active metabolite, diazepam, are monitored to assess the rate and extent of enzymatic conversion and subsequent transport. The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).[6][7]
Materials and Reagents
Cell Culture:
-
MDCKII-wt cells
-
Eagle's Minimum Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS)
-
L-Glutamine
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Dulbecco's Phosphate-Buffered Saline (DPBS), Ca++/Mg++ free
Permeability Assay:
-
This compound
-
Diazepam (for analytical standard)
-
Aspergillus oryzae protease (or other suitable converting enzyme)[1][3][6]
-
Hank's Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4
-
Lucifer Yellow (for monolayer integrity check)
-
Propranolol (high permeability control)
-
Atenolol (low permeability control)
-
Transwell® permeable supports (e.g., 12-well, 0.4 µm pore size)
-
TEER meter with "chopstick" electrodes
Experimental Protocols
MDCKII-wt Cell Culture and Maintenance
-
Thawing Cells: Rapidly thaw a cryovial of MDCKII-wt cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (EMEM with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin). Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Culturing: Culture the cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.
-
Passaging: When cells reach 80-90% confluency, aspirate the medium and wash the monolayer with DPBS. Add 3 mL of 0.25% Trypsin-EDTA and incubate for 5-10 minutes at 37°C until cells detach.[4] Neutralize the trypsin with 7 mL of complete growth medium and centrifuge the cell suspension. Resuspend the pellet and seed new flasks at a subcultivation ratio of 1:5 to 1:10.[8]
Seeding MDCKII-wt Cells on Transwell® Inserts
-
Pre-incubate the Transwell® inserts with complete growth medium for at least 30 minutes in the incubator.
-
Aspirate the medium from the inserts and seed the MDCKII-wt cells at a density of 2 x 10^5 cells/cm^2 in the apical chamber.[4]
-
Add fresh complete growth medium to the basolateral chamber.
-
Incubate the plates at 37°C with 5% CO2 for 3-5 days to allow for the formation of a confluent and polarized monolayer.[9] Change the medium in both chambers every other day.
Monolayer Integrity Assessment (TEER Measurement)
-
Before the permeability assay, measure the TEER of the cell monolayers using a TEER meter.
-
Equilibrate the cells with pre-warmed HBSS in both the apical and basolateral chambers.
-
Place the "chopstick" electrodes in the apical and basolateral chambers, ensuring the shorter electrode is in the apical chamber and the longer one in the basolateral chamber.
-
Record the resistance reading. To calculate the TEER value (Ω·cm²), subtract the resistance of a blank insert (without cells) from the reading of the cell monolayer and then multiply by the surface area of the membrane.
-
Monolayers with TEER values >150 Ω·cm² are typically considered suitable for permeability studies.[10]
In-vitro Permeability Assay
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in HBSS.
-
Prepare a stock solution of the converting enzyme (Aspergillus oryzae protease) in HBSS.
-
Prepare dosing solutions by mixing the this compound and enzyme solutions to achieve the desired final concentrations. A typical starting concentration for this compound could be in the range of 100-1000 µM, with an appropriate enzyme concentration to ensure conversion.[1][3][6]
-
Prepare solutions for high permeability (Propranolol, e.g., 10 µM) and low permeability (Atenolol or Lucifer Yellow, e.g., 10 µM) controls.
-
-
Assay Procedure:
-
Wash the MDCKII-wt monolayers twice with pre-warmed HBSS.
-
Add 0.5 mL of the dosing solution (this compound + enzyme) to the apical (donor) chamber and 1.5 mL of fresh HBSS to the basolateral (receiver) chamber.
-
Incubate the plate at 37°C on an orbital shaker.
-
At predetermined time points (e.g., 15, 30, 60, 90, and 120 minutes), collect a 100 µL aliquot from the basolateral chamber and replace it with an equal volume of fresh, pre-warmed HBSS.
-
At the end of the experiment, collect samples from the apical chamber to determine the initial concentration and any remaining compound.
-
-
Sample Analysis:
-
Analyze the concentrations of this compound and diazepam in the collected samples using a validated analytical method, such as LC-MS/MS.
-
Data Analysis
The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp (cm/s) = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the steady-state flux of the compound across the monolayer (µmol/s).
-
A is the surface area of the membrane (cm²).
-
C0 is the initial concentration of the compound in the donor chamber (µmol/cm³).
The efflux ratio, if performing a bi-directional assay (basolateral to apical), is calculated as:
Efflux Ratio = Papp (B-A) / Papp (A-B)
Data Presentation
Table 1: Physicochemical Properties of this compound and Diazepam
| Property | This compound | Diazepam |
| Molecular Formula | C22H27ClN4O3 | C16H13ClN2O |
| Molecular Weight | 446.9 g/mol | 284.7 g/mol |
| Aqueous Solubility | Water-soluble | Low |
| LogP | (Predicted values vary) | ~2.8 |
Table 2: Enzymatic Conversion Kinetics of this compound to Diazepam [1][3][6]
| Kinetic Parameter | Value |
| K_M_ | 1,501 ± 232 µM |
| V_max_ | 1,369 ± 94 µM/s |
| Data obtained using Aspergillus oryzae protease. |
Table 3: Expected Apparent Permeability (Papp) of Control Compounds in MDCKII-wt Cells
| Compound | Permeability Class | Expected Papp (x 10⁻⁶ cm/s) |
| Propranolol | High | > 10 |
| Atenolol | Low | < 1 |
| Lucifer Yellow | Very Low (Paracellular Marker) | < 0.5 |
Table 4: Sample Data for this compound and Diazepam Permeability
| Compound | Direction | Initial Concentration (µM) | Papp (x 10⁻⁶ cm/s) |
| This compound | A to B | 500 | [Insert experimental value] |
| Diazepam (formed) | A to B | - | [Insert experimental value based on appearance] |
| Propranolol | A to B | 10 | [Insert experimental value] |
| Atenolol | A to B | 10 | [Insert experimental value] |
Visualizations
Caption: Experimental workflow for the in-vitro permeability assay of this compound.
Caption: Conversion and permeation of this compound across the MDCKII-wt monolayer.
Conclusion
This application note provides a comprehensive protocol for conducting an in-vitro permeability assay of this compound using MDCKII-wt cells. By following these procedures, researchers can obtain valuable data on the permeability of the prodrug itself, as well as the efficiency of its conversion to the active drug, diazepam, and the subsequent transport of diazepam across a model of the intestinal epithelium. This information is critical for the preclinical assessment and development of novel drug delivery systems for this compound.
References
- 1. Rapid delivery of diazepam from supersaturated solutions prepared using prodrug/enzyme mixtures: toward intranasal treatment of seizure emergencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intranasal Coadministration of a Diazepam Prodrug with a Converting Enzyme Results in Rapid Absorption of Diazepam in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid Delivery of Diazepam from Supersaturated Solutions Prepared Using Prodrug/Enzyme Mixtures: Toward Intranasal Treatment of Seizure Emergencies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcytosis Assay for Transport of Glycosphingolipids across MDCK-II Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. researchgate.net [researchgate.net]
- 7. enamine.net [enamine.net]
- 8. benjaminaroeti.huji.ac.il [benjaminaroeti.huji.ac.il]
- 9. researchgate.net [researchgate.net]
- 10. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Avizafone Enzymatic Conversion Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avizafone is a water-soluble prodrug of diazepam, a widely used benzodiazepine.[1][2] Its enhanced solubility makes it a valuable alternative for formulations where the low aqueous solubility of diazepam is a limiting factor.[3] this compound is biologically inactive and requires enzymatic hydrolysis to release the pharmacologically active diazepam.[3] This conversion is primarily carried out by aminopeptidases in the blood, such as human aminopeptidase (B13392206) B.[3][4] In vitro studies have also demonstrated the use of other enzymes, like proteases from Aspergillus oryzae, for this conversion.[3][5]
This document provides a detailed protocol for an in vitro enzymatic conversion assay of this compound to diazepam. This assay is crucial for studying the pharmacokinetics of this compound, screening for converting enzymes, and optimizing formulations for drug delivery.
Principle of the Assay
The assay is based on the incubation of this compound with a suitable enzyme, followed by the quantification of the resulting diazepam. The enzymatic reaction is terminated at specific time points, and the concentration of diazepam is measured using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Data Presentation
Table 1: Kinetic Parameters for this compound Enzymatic Conversion
| Enzyme | KM (µM) | Vmax (µM/s) | Source |
| Aspergillus oryzae protease | 1,501 ± 232 | 1,369 ± 94 | [3][5] |
| Human Aminopeptidase B (APB) | Not explicitly stated in the search results | Not explicitly stated in the search results |
Experimental Protocols
Materials and Reagents
-
This compound
-
Diazepam (analytical standard)
-
Aspergillus oryzae protease or Human Aminopeptidase B (APB)
-
Phosphate (B84403) Buffered Saline (PBS), pH 7.4
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid
-
Internal Standard (e.g., voriconazole (B182144) or prazepam for LC-MS)[1][6]
-
Deionized water
-
Microcentrifuge tubes
-
HPLC or LC-MS system
Experimental Workflow
A general workflow for the enzymatic conversion assay is depicted below.
Caption: Experimental workflow for the this compound enzymatic conversion assay.
Protocol for Enzymatic Conversion using Aspergillus oryzae Protease
This protocol is based on the methods described by Rautio et al. (2014).[3][5]
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in PBS (pH 7.4).
-
Prepare a stock solution of Aspergillus oryzae protease in PBS (pH 7.4). The concentration should be determined based on the desired enzyme units per reaction (e.g., 0.25–2.00 U/mL).[3]
-
Prepare diazepam standards in a suitable solvent (e.g., methanol) for the calibration curve.
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, add the desired concentration of this compound solution.
-
Initiate the reaction by adding the Aspergillus oryzae protease solution. The final reaction volume can be adjusted as needed (e.g., 1 mL).
-
Incubate the reaction mixture at 32°C with gentle shaking.[3]
-
At predetermined time points (e.g., 0, 5, 10, 15, 30 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Quenching and Sample Preparation:
-
Immediately stop the reaction by adding a quenching solution, such as ice-cold acetonitrile, to the aliquot. This will precipitate the enzyme.
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.[1]
-
Transfer the supernatant to a clean tube for analysis.
-
For LC-MS analysis, a liquid-liquid extraction may be performed for cleaner samples. For example, add ethyl acetate (B1210297):n-hexane (80:20, v/v), vortex, and centrifuge. The organic layer is then transferred and evaporated to dryness before reconstitution in the mobile phase.[1]
-
Analytical Method: HPLC-UV
-
HPLC System and Conditions:
-
Quantification:
-
Generate a standard curve by injecting known concentrations of diazepam.
-
Quantify the amount of diazepam in the samples by comparing their peak areas to the standard curve.
-
Analytical Method: LC-MS/MS
For higher sensitivity and specificity, an LC-MS/MS method is recommended.
-
LC-MS/MS System and Conditions:
-
Column: Cadenza CD-C18 column (150 × 3.0 mm, 3 µm).[1]
-
Mobile Phase: Isocratic elution with 10 mM ammonium (B1175870) acetate in water:methanol (5:95, v/v).[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions:
-
-
Quantification:
-
Prepare a calibration curve using diazepam standards spiked with a constant concentration of the internal standard.
-
Quantify diazepam in the samples by calculating the peak area ratio of diazepam to the internal standard and comparing it to the calibration curve.
-
Signaling Pathway and Logical Relationships
The enzymatic conversion of this compound to diazepam is a direct hydrolytic process.
Caption: Enzymatic conversion of this compound to diazepam.
Troubleshooting
-
Low or no conversion:
-
Check enzyme activity. Ensure proper storage and handling of the enzyme.
-
Verify the pH and temperature of the reaction buffer.
-
Confirm the correct concentrations of this compound and enzyme.
-
-
High variability between replicates:
-
Ensure accurate pipetting and consistent timing for starting and stopping the reaction.
-
Ensure thorough mixing of the reaction components.
-
-
Poor peak shape or resolution in HPLC:
-
Optimize the mobile phase composition and pH.
-
Check the column for degradation or contamination.
-
-
Matrix effects in LC-MS/MS:
-
Optimize the sample preparation procedure to remove interfering substances.
-
Use a suitable internal standard.
-
References
- 1. Development of a simple and sensitive HPLC-MS/MS method for determination of diazepam in human plasma and its application to a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioavailability of diazepam after intramuscular injection of its water-soluble prodrug alone or with atropine–pralidoxime in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid Delivery of Diazepam from Supersaturated Solutions Prepared Using Prodrug/Enzyme Mixtures: Toward Intranasal Treatment of Seizure Emergencies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rapid delivery of diazepam from supersaturated solutions prepared using prodrug/enzyme mixtures: toward intranasal treatment of seizure emergencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. rjptonline.org [rjptonline.org]
Application Notes and Protocols: Stability Testing of Avizafone in Aqueous Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avizafone, a water-soluble prodrug of diazepam, is utilized for the rapid treatment of nerve agent-induced seizures.[1][2] Its aqueous solubility offers a significant advantage over diazepam for emergency administration. However, the stability of this compound in aqueous solutions is a critical parameter for its formulation, storage, and therapeutic efficacy. This document provides a comprehensive overview of the stability of this compound under various stress conditions and details the protocols for its stability testing.
This compound's stability has been investigated under hydrolytic, oxidative, photolytic, and thermal stress conditions, as recommended by the International Conference on Harmonization (ICH) guidelines.[1][3] Studies have shown that while this compound is relatively stable in its solid form, it is susceptible to degradation in aqueous solutions.[1] Understanding these degradation pathways and kinetics is essential for developing stable formulations.
Quantitative Stability Data
The following tables summarize the quantitative data on the stability of this compound under different stress conditions based on available literature.
Table 1: Thermal Degradation of this compound in Aqueous Solution
| Temperature | Duration | Degradation (%) | Major Degradation Products |
| 60°C | 2 weeks | 1-2% | Not specified |
| 100°C | 2 weeks | 80% | Diazepam, MPQ, and other unidentified products |
Table 2: Photolytic Degradation of this compound in Aqueous Solution
| Light Exposure Duration | Degradation (%) | Major Degradation Product |
| 7.1 hours | ~70% | MACB |
Table 3: Oxidative Degradation of this compound in Aqueous Solution at Room Temperature
| Oxidizing Agent | Duration | Degradation (%) | Major Degradation Product |
| 1% Hydrogen Peroxide | 24 hours | Stable | Not applicable |
| 10% Hydrogen Peroxide | 24 hours | Slight Degradation | MACB (0.1% w/w) |
Table 4: pH Stability of this compound in Aqueous Solution
| pH Condition | Observation |
| Acidic and Basic | This compound appears to be relatively insensitive to pH variations under the tested conditions. |
Experimental Protocols
The following are detailed methodologies for key experiments in this compound stability testing.
Protocol 1: Preparation of this compound Standard and Sample Solutions
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol (B129727) or water) to obtain a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the appropriate mobile phase to cover the desired concentration range for linearity studies (e.g., 1-100 µg/mL).
-
Sample Solutions for Stress Testing:
-
Hydrolytic Stress: Dissolve this compound in water, acidic (e.g., 0.1 N HCl), and basic (e.g., 0.1 N NaOH) solutions at a known concentration.
-
Oxidative Stress: Dissolve this compound in solutions of hydrogen peroxide of varying concentrations (e.g., 1% and 10%).
-
Thermal Stress: Prepare an aqueous solution of this compound.
-
Photolytic Stress: Prepare an aqueous solution of this compound.
-
Protocol 2: Forced Degradation (Stress Testing) Studies
-
Hydrolytic Stress:
-
Incubate the acidic and basic solutions of this compound at a specified temperature (e.g., 60°C) for a defined period.
-
Neutralize the solutions before analysis.
-
-
Oxidative Stress:
-
Keep the hydrogen peroxide solutions of this compound at room temperature for a specified duration (e.g., 24 hours).
-
-
Thermal Stress:
-
Expose the aqueous solution of this compound to elevated temperatures (e.g., 60°C and 100°C) for a set time.
-
-
Photolytic Stress:
-
Expose the aqueous solution of this compound to a light source providing an output similar to the ICH option 1 standard for a specific duration.
-
-
Sample Collection: Withdraw aliquots at various time points, dilute as necessary with the mobile phase, and prepare for analysis.
Protocol 3: Stability-Indicating HPLC Method
-
Chromatographic Conditions:
-
Column: A moderately polar stationary phase column (e.g., CN column) is preferred.
-
Mobile Phase: A volatile buffer suitable for mass spectrometry, such as a mixture of trifluoroacetic acid (TFAA) and ammonium (B1175870) acetate (B1210297) in water and an organic modifier (e.g., methanol or acetonitrile). An example mobile phase could be 10 mM TFAA and 5 mM ammonium acetate, with the pH adjusted to 4.7 with ammonia.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm) and/or Mass Spectrometry (MS) for identification of degradation products.
-
Injection Volume: Typically 10-20 µL.
-
-
Method Validation: Validate the analytical method according to ICH guidelines for specificity, linearity, precision, accuracy, and robustness.
-
Specificity: Ensure the method can resolve this compound from its degradation products and any excipients.
-
Linearity: Establish a linear relationship between the analyte concentration and the detector response.
-
Precision: Assess the repeatability and intermediate precision of the method.
-
Accuracy: Determine the recovery of this compound in a spiked matrix.
-
Visualizations
Caption: Experimental workflow for this compound stress testing.
Caption: Proposed degradation pathways of this compound.
References
Avizafone as a Neuroprotective Agent in Soman Exposure: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soman (B1219632) is a highly toxic organophosphorus nerve agent that causes severe and often lethal effects by irreversibly inhibiting acetylcholinesterase (AChE). This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis characterized by seizures, respiratory distress, and long-term neurological damage. Standard treatment often involves a combination of an anticholinergic agent (like atropine), an oxime to reactivate AChE (such as pralidoxime), and an anticonvulsant. Diazepam has traditionally been the anticonvulsant of choice. However, its formulation in organic solvents limits its use in autoinjectors. Avizafone, a water-soluble pro-drug of diazepam, presents a promising alternative. This document provides detailed application notes and protocols for studying this compound as a neuroprotective agent in soman exposure models, based on findings from various animal studies.
Mechanism of Action
This compound is a dipeptide pro-drug that is rapidly converted to diazepam after administration. Diazepam, a benzodiazepine (B76468), exerts its neuroprotective effects by potentiating the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This enhancement of GABAergic inhibition helps to counteract the excessive neuronal excitation induced by soman, thereby controlling seizures and reducing subsequent neuronal damage.
Signaling Pathway
Caption: this compound's neuroprotective mechanism in soman exposure.
Quantitative Data Summary
The efficacy of this compound has been evaluated in various animal models, often in direct comparison to diazepam. The following tables summarize the quantitative data from these studies.
Table 1: Comparative Efficacy of this compound and Diazepam in Guinea Pigs Exposed to Soman
| Treatment Group | Soman Dose (LD50) | Atropine (B194438) Dose (mg/kg) | Pralidoxime (B1201516) Chloride Dose (mg/kg) | Anticonvulsant Dose | Key Outcomes | Reference |
| Atropine/Pralidoxime/Avizafone | 1 or 2 | 3 | 32 | This compound (3.5 mg/kg; 7 µmol/kg) | Better prevention of early mortality and seizures compared to diazepam at this atropine dose. | [1] |
| Atropine/Pralidoxime/Diazepam | 1 or 2 | 3 | 32 | Diazepam (2 mg/kg; 7 µmol/kg) | Less effective in preventing early mortality and seizures compared to this compound at this atropine dose. | [1] |
| Atropine/Pralidoxime/Avizafone | 1 or 2 | 33.8 | 32 | This compound (3.5 mg/kg; 7 µmol/kg) | Protection against soman neurotoxicity was higher with the this compound combination. | [1] |
| Atropine/Pralidoxime/Diazepam | 1 or 2 | 33.8 | 32 | Diazepam (2 mg/kg; 7 µmol/kg) | Less protection against soman neurotoxicity compared to the this compound combination. | [1] |
Note: Both anticonvulsants did not prevent moderate EEG depression at 2 LD50 soman. The number of animals with respiratory distress was enhanced with both anticonvulsants, dependent on the atropine dose.[1]
Table 2: Efficacy of this compound and Diazepam in Rats Exposed to Soman
| Treatment Group | Soman Dose (µg/kg, sc) | Anticonvulsant and Timing | Key Neuropathological Findings | Reference |
| Diazepam Pre-treatment | 130 | Diazepam (10 minutes before soman) | Prevented convulsions and neuropathology. | [2] |
| Diazepam Post-treatment | 130 | Diazepam (at start of convulsions) | Considerably reduced convulsions and the degree of neuropathology. | [2] |
| This compound Pre-treatment | 130 | This compound (10 minutes before soman) | Slightly reduced the effect of soman. | [2] |
| This compound Post-treatment | 130 | This compound (at start of convulsions) | Little or no effect on neuropathology. | [2] |
Note: All rats also received atropine methyl nitrate (B79036) (20 mg/kg, ip) and HI-6 (125 mg/kg, ip) 10 minutes before soman.[2]
Table 3: Comparative Efficacy and Pharmacokinetics in Cynomolgus Monkeys Exposed to Soman
| Treatment Group | Benzodiazepine Dose (µmol/kg) | Key Efficacy and Pharmacokinetic Findings | Reference |
| Atropine/Pralidoxime/Diazepam | 0.7 | Better protection against soman toxicity compared to this compound at the same molar dose. | [3][4] |
| Atropine/Pralidoxime/Avizafone | 0.7 | Lower plasmatic load of diazepam compared to diazepam administration, leading to lower efficacy. Faster time to maximum plasma concentration (tmax) and more rapid decline of diazepam levels. | [3][4] |
| Atropine/Pralidoxime/Avizafone | 1.0 | Similar plasmatic load of diazepam and similar electrophysiological and histological protection compared to 0.7 µmol/kg of diazepam. Lower tmax and higher Cmax for plasma diazepam. | [3][4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature.
Protocol 1: Evaluation of this compound in a Guinea Pig Model of Soman Intoxication
Objective: To compare the efficacy of this compound and diazepam in preventing soman-induced neuropathology and respiratory failure.
Materials:
-
Male guinea pigs
-
Soman
-
Atropine sulfate
-
Pralidoxime chloride
-
This compound
-
Diazepam
-
Saline solution
-
EEG and respiratory monitoring equipment
Procedure:
-
Pre-treat guinea pigs with pyridostigmine (0.1 mg/kg, i.m.) 30 minutes prior to soman challenge.
-
Challenge the animals with soman at a dose of 1 or 2 LD50.
-
One minute after intoxication, treat the animals with one of the following combinations:
-
Atropine (3 or 33.8 mg/kg), pralidoxime chloride (32 mg/kg), and saline.
-
Atropine (3 or 33.8 mg/kg), pralidoxime chloride (32 mg/kg), and diazepam (2 mg/kg).
-
Atropine (3 or 33.8 mg/kg), pralidoxime chloride (32 mg/kg), and this compound (3.5 mg/kg).
-
-
Continuously monitor respiratory and EEG parameters.
-
Record survival rates, seizure occurrence and severity, and respiratory distress (defined as a decrease in minute ventilation of more than 20% from baseline).
-
At the end of the observation period, euthanize the animals and perform histological analysis of the brain to assess neuropathology.
Protocol 2: Assessment of this compound's Neuroprotective Efficacy in a Rat Model
Objective: To determine the temporal relationship between anticonvulsant administration and the prevention of soman-induced neuropathology.
Materials:
-
Male Sprague-Dawley rats
-
Soman
-
Atropine methyl nitrate
-
HI-6 (oxime)
-
This compound
-
Diazepam
-
Perfusion and tissue fixing reagents
-
Light microscopy equipment
Procedure:
-
Ten minutes before soman challenge, administer atropine methyl nitrate (20 mg/kg, i.p.) and HI-6 (125 mg/kg, i.p.) to all rats.
-
Administer soman (130 µg/kg, s.c.).
-
Administer anticonvulsants at different time points:
-
Diazepam or this compound 10 minutes before soman.
-
Diazepam or this compound at the start of soman-induced convulsions.
-
Diazepam 30, 60, and 120 minutes after the start of convulsions.
-
-
Monitor animals for convulsions.
-
Three days after soman exposure, perfuse the rats and fix the brain tissue for histological evaluation.
-
Using light microscopy, examine brain sections for evidence of neuropathology (e.g., necrosis, malacia, hemorrhage) in regions such as the piriform cortex, amygdala, thalamus, cerebral cortex, and hippocampus.
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating this compound.
Discussion and Conclusion
The available data suggest that this compound is a viable and, in some scenarios, superior alternative to diazepam as a neuroprotective agent in the treatment of soman poisoning. Its water solubility makes it particularly suitable for use in autoinjectors.
In guinea pigs, this compound, when combined with a low dose of atropine, demonstrated better efficacy in preventing early mortality and seizures compared to diazepam.[1] In primates, a higher molar dose of this compound was required to achieve the same level of neuroprotection as diazepam, a difference attributed to its pharmacokinetic profile.[3][4] Specifically, while this compound leads to a faster peak plasma concentration of diazepam, the overall plasma exposure is lower at equivalent molar doses.[3][4]
Studies in rats highlighted the critical importance of the timing of anticonvulsant administration. While pre-treatment with diazepam was highly effective, post-convulsion administration of this compound showed limited efficacy in preventing neuropathology.[2] This underscores the need for rapid administration of anticonvulsants following soman exposure.
Future research should focus on optimizing the dosage of this compound in combination with other therapeutics to maximize neuroprotection while minimizing side effects. Further investigation into the downstream signaling pathways affected by this compound-derived diazepam in the context of soman-induced neurotoxicity would also be beneficial for the development of more targeted therapies.
References
- 1. Protection against soman-induced neuropathology and respiratory failure: a comparison of the efficacy of diazepam and this compound in guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of diazepam and this compound against soman-induced neuropathology in brain of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Compared efficacy of diazepam or this compound to prevent soman-induced electroencephalographic disturbances and neuropathology in primates: relationship to plasmatic benzodiazepine pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Intramuscular Injection of Avizafone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avizafone is a water-soluble prodrug of diazepam, designed for rapid intramuscular administration, particularly in emergency situations such as treatment for status epilepticus or as an antidote against nerve agents.[1][2] Upon intramuscular injection, this compound is rapidly metabolized by enzymes in the blood to form the active drug, diazepam.[1] Diazepam, a benzodiazepine, enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, resulting in sedative, anxiolytic, and anticonvulsant effects. This document provides detailed protocols for preclinical and clinical intramuscular injection of this compound, summarizes key pharmacokinetic data, and illustrates the relevant signaling pathway and experimental workflows.
Data Presentation
Pharmacokinetic Parameters of Diazepam following Intramuscular Injection of this compound and Diazepam in Healthy Volunteers
| Parameter | This compound (20 mg) | Diazepam (11.3 mg) | This compound (20 mg) + Atropine (B194438) (2 mg) + Pralidoxime (B1201516) (350 mg) |
| Cmax (ng/mL) | 231 | 148 | No significant effect |
| AUC | Equal to Diazepam | Equal to this compound | No significant effect |
| Tmax | Faster than Diazepam | Slower than this compound | Increased relative to this compound alone |
Table based on data from a randomized, single-dose, three-way, cross-over study in healthy human volunteers.[3][4]
Experimental Protocols
Preclinical Protocol: Evaluation of this compound in a Guinea Pig Model of Soman (B1219632) Poisoning
This protocol is adapted from studies investigating the efficacy of this compound as an anticonvulsant against nerve agent-induced seizures.[5]
Objective: To assess the efficacy of intramuscular this compound in preventing soman-induced seizures and neuropathology in guinea pigs.
Materials:
-
This compound solution for injection
-
Diazepam solution for injection
-
Soman (nerve agent)
-
Atropine sulfate (B86663) solution
-
Pralidoxime chloride solution
-
Pyridostigmine (B86062) bromide solution
-
Sterile saline solution
-
Syringes and needles for intramuscular injection
-
Animal monitoring equipment (EEG, respiratory monitor)
-
Male Dunkin-Hartley guinea pigs (300-350g)
Procedure:
-
Animal Acclimatization: Acclimate animals to laboratory conditions for at least one week prior to the experiment.
-
Pretreatment: Administer pyridostigmine (0.1 mg/kg, i.m.) 30 minutes prior to soman challenge.
-
Intoxication: Induce intoxication by subcutaneous injection of soman (e.g., 2x LD50).
-
Treatment Administration: One minute following intoxication, administer the therapeutic cocktail via intramuscular injection into the thigh muscle.
-
Control Group: Atropine (33.8 mg/kg) and pralidoxime (32 mg/kg).
-
Diazepam Group: Atropine (33.8 mg/kg), pralidoxime (32 mg/kg), and diazepam (2 mg/kg).
-
This compound Group: Atropine (33.8 mg/kg), pralidoxime (32 mg/kg), and this compound (3.5 mg/kg).
-
-
Monitoring: Continuously monitor animals for seizure activity using electroencephalography (EEG) and respiratory function for at least 4 hours post-intoxication.
-
Data Analysis: Analyze EEG recordings for seizure onset and duration. Monitor respiratory parameters for signs of distress.
Clinical Protocol: Pharmacokinetic Study of Intramuscular this compound in Healthy Volunteers
This protocol is based on a study assessing the bioavailability of diazepam after intramuscular injection of this compound.[3][4]
Objective: To determine the pharmacokinetic profile and relative bioavailability of diazepam following intramuscular administration of this compound compared to intramuscular diazepam.
Study Design: Open-label, randomized, single-dose, three-way crossover study.
Participant Population: Healthy adult volunteers.
Procedure:
-
Inclusion/Exclusion Criteria: Screen subjects based on a comprehensive medical history, physical examination, and laboratory tests to ensure they are in good health.
-
Randomization and Washout: Randomly assign subjects to a treatment sequence. A washout period of at least 21 days should be implemented between treatment periods.
-
Treatment Arms:
-
Arm A: Single intramuscular injection of this compound (20 mg).
-
Arm B: Single intramuscular injection of Diazepam (11.3 mg).
-
Arm C: Single intramuscular injection of this compound (20 mg) combined with atropine (2 mg) and pralidoxime (350 mg) administered via a bi-compartmental auto-injector.[4]
-
-
Pharmacokinetic Sampling: Collect venous blood samples into heparinized tubes at pre-dose and at specified time points post-injection (e.g., 0.08, 0.17, 0.25, 0.33, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72, 96, and 120 hours).
-
Plasma Processing: Centrifuge blood samples to separate plasma. Store plasma samples at -20°C or lower until analysis.
-
Bioanalytical Method: Quantify plasma concentrations of diazepam using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters including Cmax, Tmax, and AUC using non-compartmental analysis.
Visualizations
Caption: Experimental workflow from this compound administration to effect.
Caption: Diazepam's potentiation of GABA-A receptor signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. ClinPGx [clinpgx.org]
- 4. az.research.umich.edu [az.research.umich.edu]
- 5. Protection against soman-induced neuropathology and respiratory failure: a comparison of the efficacy of diazepam and this compound in guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Avizafone to Diazepam Conversion
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the conversion of avizafone to diazepam.
Troubleshooting Guide
This guide addresses common issues that may arise during experimental work on the this compound to diazepam conversion.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion to diazepam | Inactive or insufficient enzyme. | - Verify the activity of your enzyme stock. - Increase the enzyme concentration in your reaction mixture.[1][2] - Ensure the enzyme is appropriate for the conversion (e.g., Aspergillus oryzae protease, human aminopeptidase (B13392206) B).[1][3] |
| Suboptimal reaction conditions. | - Optimize the pH and temperature of your reaction buffer. A pH of 7.4 and a temperature of 32°C have been shown to be effective.[1][2][4][5] | |
| Degraded this compound stock. | - Use a fresh, properly stored stock of this compound. This compound in solution can be susceptible to photolytic and thermal degradation.[6][7] | |
| Inconsistent conversion rates | Variability in experimental setup. | - Ensure precise and consistent pipetting of all reagents, especially the enzyme. - Maintain a constant temperature throughout the experiment. |
| Instability of the enzyme in the reaction mixture. | - Investigate the stability of the enzyme under your experimental conditions. Consider co-lyophilizing the enzyme with stabilizers like trehalose (B1683222) or this compound itself for improved stability.[8] | |
| Precipitation in the reaction mixture | Supersaturation and precipitation of diazepam. | - While supersaturation can enhance permeability, excessive precipitation may hinder analysis. Monitor the degree of supersaturation.[9] - The formation of amorphous diazepam precipitate has been observed and can be stable for over 24 hours.[9] |
| Unexpected peaks in analytical chromatography (HPLC, LC-MS) | This compound or diazepam degradation products. | - this compound can degrade under stress conditions (hydrolytic, oxidative, photolytic, thermal).[6][7] - Diazepam can undergo acid hydrolysis to an open-ring intermediate.[4][10] |
| Presence of the open-ring intermediate. | - The conversion of this compound to diazepam proceeds through an open-ring intermediate.[9] This intermediate may be detectable, especially in rapid-sampling experiments. |
Frequently Asked Questions (FAQs)
1. What is the basic mechanism of this compound to diazepam conversion?
This compound is a prodrug of diazepam. It is converted to diazepam through enzymatic hydrolysis.[11][12] This biotransformation can be achieved in vitro using enzymes like Aspergillus oryzae protease or human aminopeptidase B.[1][3] In vivo, this conversion is carried out by endogenous enzymes, likely aminopeptidases.[12]
2. What are the key factors influencing the conversion rate?
The primary factors influencing the conversion rate are:
-
Enzyme Concentration: Higher enzyme concentrations generally lead to faster conversion rates.[1]
-
This compound Concentration: The initial concentration of this compound can affect the reaction rate, which often follows Michaelis-Menten kinetics.[4]
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pH and Temperature: The optimal pH and temperature are crucial for enzyme activity. A pH of 7.4 and a temperature of 32°C have been used effectively in published studies.[1][2][4][5]
-
Presence of Inhibitors or Activators: While not extensively documented in the provided search results for this compound conversion, the presence of other molecules could potentially inhibit or activate the converting enzyme.
3. What are the expected kinetics of the conversion?
The enzymatic conversion of this compound to diazepam can be quite rapid, with the potential to generate supersaturated solutions of diazepam in under 5 minutes.[1][2] The reaction has been shown to follow Michaelis-Menten kinetics.[4] For the conversion using Aspergillus oryzae protease, the following kinetic parameters have been reported:
4. How can I monitor the conversion of this compound to diazepam?
Several analytical techniques can be employed to monitor the conversion:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a common method for separating and quantifying this compound and diazepam.[1][4][13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS provides high sensitivity and specificity for the quantification of both compounds in complex matrices like plasma and brain tissue.[3]
-
UV-Vis Spectroscopy: Changes in the UV-Vis absorbance spectrum can be used to monitor the reaction kinetics, as this compound and diazepam have distinct spectral properties.[4] Second derivative UV spectroscopy can be used to simultaneously monitor diazepam concentration and its phase separation.[9]
Data Presentation
Table 1: Enzyme Kinetic Parameters for this compound Conversion
| Enzyme | KM (µM) | Vmax (µM/s) | Reference |
| Aspergillus oryzae protease | 1,501 ± 232 | 1,369 ± 94 | [1][4] |
Table 2: In Vivo Pharmacokinetic Parameters of Diazepam after Intranasal Administration of this compound with Aminopeptidase B in Rats
| This compound Dose (Diazepam Equivalent) | Bioavailability (%) | Cmax (ng/mL) | Tmax (minutes) | Reference |
| 0.500 mg/kg | 77.8 ± 6.0 | 71.5 ± 9.3 | 5 | [3] |
| 1.00 mg/kg | 112 ± 10 | 388 ± 31 | 8 | [3] |
| 1.50 mg/kg | 114 ± 7 | 355 ± 187 | 5 | [3] |
Experimental Protocols
General Protocol for In Vitro Enzymatic Conversion
This protocol provides a general framework for an in vitro conversion experiment.
-
Prepare a buffered solution at the desired pH (e.g., pH 7.4).
-
Dissolve this compound in the buffer to the desired starting concentration.
-
Equilibrate the this compound solution to the desired reaction temperature (e.g., 32°C).
-
Initiate the reaction by adding a known concentration of the converting enzyme (e.g., Aspergillus oryzae protease).
-
Incubate the reaction mixture at the set temperature, with stirring if necessary.
-
At predetermined time points, withdraw aliquots of the reaction mixture.
-
Quench the reaction in the aliquots, for example, by adding a strong acid or organic solvent that denatures the enzyme.
-
Analyze the samples using a suitable analytical method (e.g., HPLC) to determine the concentrations of this compound and diazepam.
Protocol for Quantification by HPLC
-
Prepare mobile phase and standards for both this compound and diazepam.
-
Set up the HPLC system with an appropriate column (e.g., C18) and detector settings (e.g., UV detection at a wavelength where both compounds have good absorbance).
-
Inject a known volume of the quenched reaction sample.
-
Run the chromatogram to separate this compound, diazepam, and any intermediates or degradation products.
-
Quantify the peaks by comparing their areas to the calibration curves generated from the standards.
Visualizations
Caption: Enzymatic conversion pathway of this compound to diazepam.
Caption: General experimental workflow for in vitro conversion.
References
- 1. Rapid delivery of diazepam from supersaturated solutions prepared using prodrug/enzyme mixtures: toward intranasal treatment of seizure emergencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Intranasal Coadministration of a Diazepam Prodrug with a Converting Enzyme Results in Rapid Absorption of Diazepam in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid Delivery of Diazepam from Supersaturated Solutions Prepared Using Prodrug/Enzyme Mixtures: Toward Intranasal Treatment of Seizure Emergencies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. experts.umn.edu [experts.umn.edu]
- 6. LC-UV and LC-MS evaluation of stress degradation behaviour of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Conversion of a soluble diazepam prodrug to supersaturated diazepam for rapid intranasal delivery: Kinetics and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acid hydrolysis of diazepam. Kinetic study of the reactions of 2-(N-methylamino)-5-chlorobenzophenone, with HCl in MeOH-H2O. | Semantic Scholar [semanticscholar.org]
- 11. drugintelligencebulletin.com [drugintelligencebulletin.com]
- 12. Bioavailability of diazepam after intramuscular injection of its water-soluble prodrug alone or with atropine–pralidoxime in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
Avizafone Bioavailability Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the bioavailability challenges and solutions for Avizafone.
Frequently Asked Questions (FAQs)
1. What is this compound and why was it developed?
This compound, also known as Pro-Diazepam, is a water-soluble prodrug of the benzodiazepine (B76468) diazepam.[1][2] It was developed to overcome the poor water solubility of diazepam, which poses challenges for parenteral and intranasal formulations requiring rapid onset of action.[3][4] this compound itself is a peptide-based molecule that is rapidly metabolized in the body by enzymes to release the active drug, diazepam.[1][3]
2. What are the primary bioavailability challenges associated with this compound's parent drug, diazepam?
The main challenge is diazepam's low aqueous solubility, making it difficult to formulate in aqueous solutions for rapid administration routes like intramuscular or intranasal delivery.[3][5] For emergency situations such as status epilepticus or nerve agent poisoning, rapid absorption and high bioavailability are critical, which is difficult to achieve with conventional diazepam formulations.[2][5]
3. How does this compound address the bioavailability challenges of diazepam?
As a water-soluble prodrug, this compound can be formulated into aqueous solutions for injection or nasal spray.[3][4] Upon administration, it is rapidly converted by enzymes in the blood or co-administered enzymes to diazepam.[1][6] This in-situ generation of diazepam can lead to supersaturated solutions, which enhances the driving force for absorption across biological membranes.[5][7][8]
4. What is the bioavailability of diazepam following intramuscular administration of this compound?
Studies in humans have shown that intramuscular injection of this compound results in a faster absorption of diazepam compared to the intramuscular injection of diazepam itself.[9][10][11] While the total exposure (Area Under the Curve - AUC) is often comparable, the maximum plasma concentration (Cmax) of diazepam is significantly higher and is reached more quickly (shorter Tmax) with this compound administration.[9][10][11]
5. How can the intranasal bioavailability of this compound-derived diazepam be optimized?
A key strategy for optimizing intranasal delivery is the co-administration of this compound with a converting enzyme, such as Aspergillus oryzae protease or human aminopeptidase (B13392206) B.[3][5][6] This approach generates a supersaturated solution of diazepam directly in the nasal cavity, leading to rapid and enhanced absorption.[5][6] Studies in rats have demonstrated high bioavailability (up to 114%) with this method.[6][12][13]
6. Are there any factors that can negatively impact the bioavailability of diazepam from this compound?
In some preclinical studies involving co-administration with other drugs like atropine (B194438) and pralidoxime (B1201516) for nerve agent treatment, a reduced relative bioavailability of diazepam from this compound (62-66% of that from diazepam injection) has been observed in primates.[4][11] This suggests that co-formulants can potentially influence the conversion or absorption process.
Troubleshooting Guides
Issue: Slower than expected onset of action after intramuscular injection.
-
Possible Cause: The rate of enzymatic conversion of this compound to diazepam can vary.
-
Troubleshooting Steps:
-
Verify Formulation Integrity: Ensure the this compound formulation has been stored correctly and has not degraded.
-
Review Dosing: Confirm that the molar equivalent dose of this compound to diazepam is appropriate for the intended therapeutic effect.
-
Consider Co-administered Substances: Be aware that other administered drugs could potentially interfere with the converting enzymes.[11]
-
Issue: Low or variable bioavailability in preclinical intranasal studies.
-
Possible Cause 1: Inefficient Enzymatic Conversion. The endogenous enzymes in the nasal mucosa may not be sufficient for rapid and complete conversion of this compound.
-
Troubleshooting Steps:
-
Introduce an Exogenous Enzyme: Co-administer this compound with a suitable converting enzyme like Aspergillus oryzae protease or human aminopeptidase B.[5][6]
-
Optimize Enzyme Concentration: The concentration of the co-administered enzyme can be adjusted to increase the rate of diazepam formation and absorption.[4]
-
-
Possible Cause 2: Formulation Issues. The pH or other excipients in the nasal formulation could affect enzyme activity or the stability of the generated supersaturated diazepam solution.
-
Troubleshooting Steps:
Data Presentation
Table 1: Pharmacokinetic Parameters of Diazepam after Intramuscular Administration of this compound vs. Diazepam in Humans.
| Parameter | This compound (20 mg) | Diazepam (11.3 mg) | Reference |
| Cmax (ng/mL) | 231 | 148 | [9][10][11] |
| AUC | Equal to Diazepam | Equal to this compound | [9][10][11] |
| Tmax | Faster than Diazepam | Slower than this compound | [9][10][11] |
Table 2: Bioavailability of Diazepam after Intranasal Co-administration of this compound and Human Aminopeptidase B in Rats.
| This compound Dose (Diazepam Equivalent, mg/kg) | Bioavailability (%) | Cmax (ng/mL) | Tmax (minutes) | Reference |
| 0.500 | 77.8 ± 6.0 | 71.5 ± 9.3 | 5 | [6][12][13] |
| 1.00 | 112 ± 10 | 388 ± 31 | 8 | [6][12][13] |
| 1.50 | 114 ± 7 | 355 ± 187 | 5 | [6][12][13] |
Experimental Protocols
1. Assessment of Diazepam Bioavailability after Intramuscular Injection of this compound in Humans
-
Study Design: An open, randomized, single-dose, three-way cross-over design is often employed.[9][10][11]
-
Subjects: Healthy human volunteers.
-
Treatments:
-
Sample Collection: Blood samples are collected at predefined time points post-injection.
-
Bioanalysis: Plasma concentrations of diazepam are quantified using a validated LC/MS-MS assay.[9][10]
-
Pharmacokinetic Analysis: Data is analyzed using both non-compartmental and compartmental modeling to determine parameters like Cmax, Tmax, and AUC.[9][10]
2. In Vitro Permeability Studies of this compound with a Converting Enzyme
-
Cell Model: Madin-Darby canine kidney II-wild type (MDCKII-wt) cell monolayers are used as a representative model of the nasal epithelium.[5][8]
-
Experimental Setup:
-
Procedure:
-
A solution containing this compound and a converting enzyme (e.g., Aspergillus oryzae protease) is added to the apical side of the cell monolayer.[5][8]
-
Samples are collected from the basolateral side at various time points.
-
The concentrations of this compound and diazepam in the samples are measured by HPLC.[5]
-
-
Data Analysis: The flux of diazepam across the cell monolayer is calculated to determine the enhancement in permeability due to the formation of a supersaturated solution.[5]
Visualizations
Caption: Metabolic conversion of this compound to Diazepam.
Caption: Workflow for enhanced intranasal delivery of Diazepam.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. tripsitter.com [tripsitter.com]
- 3. This compound Dihydrobromide - Diazepam Prodrug|CAS 60067-15-4 [benchchem.com]
- 4. This compound | 65617-86-9 | Benchchem [benchchem.com]
- 5. Rapid Delivery of Diazepam from Supersaturated Solutions Prepared Using Prodrug/Enzyme Mixtures: Toward Intranasal Treatment of Seizure Emergencies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intranasal Coadministration of a Diazepam Prodrug with a Converting Enzyme Results in Rapid Absorption of Diazepam in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chirally Pure Prodrugs and Their Converting Enzymes Lead to High Supersaturation and Rapid Transcellular Permeation of Benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bioavailability of diazepam after intramuscular injection of its water-soluble prodrug alone or with atropine-pralidoxime in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bioavailability of diazepam after intramuscular injection of its water-soluble prodrug alone or with atropine–pralidoxime in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | water-soluble peptide prodrug of diazepam | CAS# 65617-86-9 | active drug diazepam | antidote to poisoning with organophosphate nerve agents | InvivoChem [invivochem.com]
- 13. Intranasal coadministration of a diazepam prodrug with a converting enzyme results in rapid absorption of diazepam in rats [healthpartners.com]
Avizafone Formulation Stability and Degradation: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the formulation stability and degradation of avizafone.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process with this compound formulations.
Issue 1: Rapid degradation of this compound in aqueous solution upon storage.
-
Question: My aqueous solution of this compound shows significant degradation in a short period, even when stored at room temperature. What could be the cause and how can I mitigate this?
-
Answer: this compound is known to be unstable in aqueous solutions. The primary degradation pathway is hydrolysis, leading to the formation of diazepam and lysine (B10760008). Several factors can accelerate this degradation:
-
Light Exposure: this compound in solution is highly susceptible to photolytic degradation. Exposure to light can lead to almost 70% degradation within 7 hours. The major degradation product under photolytic stress is 2-methylamino-5-chlorobenzophenone (MACB).[1]
-
Elevated Temperature: Higher temperatures significantly increase the rate of degradation. Storing solutions at elevated temperatures (e.g., 60°C or 100°C) will lead to substantial degradation, with the formation of multiple degradation products, including diazepam and its subsequent breakdown products.[1]
-
Troubleshooting Steps:
-
Protect from Light: Always prepare and store this compound solutions in amber vials or protect them from light by wrapping the container in aluminum foil.
-
Control Temperature: Store aqueous solutions at refrigerated temperatures (2-8°C) to slow down the degradation process. For long-term storage, consider preparing solutions fresh before use or lyophilizing the formulation.
-
Use Freshly Prepared Solutions: Due to its inherent instability in water, it is highly recommended to use freshly prepared aqueous solutions of this compound for your experiments.
-
-
Issue 2: Discoloration of this compound powder or solution.
-
Question: My this compound powder/solution has turned yellow. Is it still usable?
-
Answer: A yellow discoloration is a visual indicator of this compound degradation. This is often due to the formation of degradation products like 2-methylamino-5-chlorobenzophenone (MACB) and 2-amino-5-chlorobenzophenone (B30270) (ACB), which are yellow at high purity.[1] The powder is more stable than the solution, but both can discolor upon exposure to light.[1] It is strongly advised not to use discolored this compound for experiments, as the presence of degradation products can lead to inaccurate and unreliable results.
Issue 3: Unexpected peaks in HPLC analysis of this compound formulation.
-
Question: I am observing unexpected peaks in my HPLC chromatogram when analyzing an this compound formulation. What are these, and how can I identify them?
-
Answer: The presence of unexpected peaks indicates the formation of degradation products. The primary degradation products of this compound under various stress conditions include:
-
Diazepam: The active drug into which this compound is converted.
-
2-methylamino-5-chlorobenzophenone (MACB): A major degradation product, especially under photolytic and thermal stress.[1]
-
2-amino-5-chlorobenzophenone (ACB): A minor degradation product.[1]
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Methyl-pseudo-quinazoline (MPQ): A major degradation product under dry heat conditions in solution.[1]
-
Identification: The identity of these peaks can be confirmed using a validated LC-MS method, which provides the mass-to-charge ratio of the eluted compounds, allowing for their identification.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the main factors affecting the stability of this compound?
A1: The primary factors affecting this compound stability are the presence of water, exposure to light, and elevated temperatures. This compound is significantly more stable in its solid (powder) form than in an aqueous solution.[1] While it shows relative stability to pH variations and mild oxidative stress in the short term, long-term storage in solution is not recommended without appropriate stabilization techniques like lyophilization.[1]
Q2: What is the expected shelf-life of this compound?
A2: The shelf-life of this compound is highly dependent on its form and storage conditions. As a powder stored in a cool, dark, and dry place, it is relatively stable. However, in aqueous solution, its stability is significantly reduced. For formulations, especially those intended for long-term storage, lyophilization is a common strategy to improve shelf-life.[2][3][4] Lyophilized formulations, particularly those containing cryoprotectants like trehalose (B1683222), have shown good stability in accelerated stability studies.[2][3][4]
Q3: Are there any known excipient incompatibilities with this compound?
A3: As this compound contains a primary amine group (from the lysine moiety), it is susceptible to the Maillard reaction with reducing sugars (e.g., lactose).[5][6] Therefore, it is advisable to avoid the use of reducing sugars in this compound formulations. Studies on a co-lyophilized formulation of this compound with the enzyme aminopeptidase (B13392206) B have shown good compatibility and a stabilizing effect with trehalose, a non-reducing sugar.[2] Mannitol, another common bulking agent in lyophilization, showed less of a stabilizing effect on the enzyme in this formulation.[2][4]
Q4: How can I improve the stability of my this compound formulation?
A4: To enhance the stability of this compound formulations, particularly for aqueous preparations, the following strategies are recommended:
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Lyophilization (Freeze-Drying): This is a highly effective method for improving the long-term stability of this compound formulations by removing water.[2][3][4]
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Use of Cryoprotectants/Lyoprotectants: Incorporating excipients like trehalose can help stabilize the formulation during the freeze-drying process and in the solid state.[2][4]
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Protection from Light: Packaging in amber glass vials or other light-protective containers is crucial.
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Controlled Temperature Storage: Storing the formulation at recommended temperatures (e.g., refrigerated or controlled room temperature for lyophilized products) is essential.
Data Presentation
Table 1: Summary of this compound Degradation under Stress Conditions
| Stress Condition | Form | Duration | Degradation (%) | Major Degradation Products | Reference |
| Photolytic | Powder | 21 hours | ~10% | Diazepam, ACB, MPQ, MACB | [1] |
| Solution | 7.1 hours | ~70% | MACB | [1] | |
| Solution | 21 hours | >90% | MACB, ACB | [1] | |
| Thermal (Dry Heat) | Powder (100°C) | 2 weeks | <5% | - | [1] |
| Solution (60°C) | 2 weeks | 1-2% | - | [1] | |
| Solution (100°C) | 2 weeks | ~80% | MPQ, MACB, ACB | [1] | |
| Hydrolytic (Acid/Base) | Solution | 24 hours | No degradation | - | [1] |
| Oxidative (H₂O₂) | Solution (1% H₂O₂) | 24 hours | No degradation | - | [1] |
| Solution (10% H₂O₂) | 24 hours | Slight degradation | MACB (~0.1%) | [1] |
Table 2: Effect of Excipients on the Stability of a Co-formulated Enzyme (Aminopeptidase B) during Lyophilization
| Formulation Composition | Retention of Enzyme Activity (%) | Reference |
| APB + AVF + Trehalose | 71% | [2][4] |
| APB + AVF | 60% | [2][4] |
| APB + Trehalose | 56% | [2][4] |
| APB + Mannitol | 16% | [2][4] |
| APB alone | 6.4% | [2][4] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is based on ICH guidelines Q1A(R2) and the study by Breton et al., 2006.
-
Preparation of Samples:
-
Solid State: Weigh a suitable amount of this compound powder into appropriate containers (e.g., clear and amber glass vials).
-
Solution State: Prepare a solution of this compound in water or a suitable buffer at a known concentration (e.g., 1 mg/mL). Aliquot into clear and amber glass vials.
-
-
Stress Conditions:
-
Photolytic Stability: Expose the solid and solution samples in clear vials to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7] Wrap control samples in aluminum foil and place them alongside the exposed samples.
-
Thermal Stability (Dry Heat): Place the solid and solution samples in a temperature-controlled oven at elevated temperatures (e.g., 60°C and 100°C) for a specified period (e.g., 14 days).[1]
-
Hydrolytic Stability: For solution samples, adjust the pH to acidic (e.g., pH 1.2 using HCl) and basic (e.g., pH 9 using NaOH) conditions. Store at room temperature for 24 hours.[1]
-
Oxidative Stability: Treat the this compound solution with hydrogen peroxide at different concentrations (e.g., 1% and 10%) and store at room temperature for 24 hours.[1]
-
-
Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Dilute the samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC-UV or LC-MS method.
-
Protocol 2: Lyophilization of an this compound-Containing Formulation
This protocol is adapted from a study on the lyophilization of a formulation containing this compound and an enzyme.[2]
-
Formulation Preparation:
-
Prepare aqueous stock solutions of this compound, any co-formulated active ingredients (e.g., enzymes), and excipients (e.g., trehalose as a lyoprotectant) in water for injection or a suitable buffer (e.g., pH 7.4 Tris buffer).
-
Cool all stock solutions in an ice bath to approximately 0°C.
-
In a sterile, cold 2 mL glass vial, combine the stock solutions in the desired ratios to achieve the final target concentrations. If this compound is part of the formulation, it should be added last.
-
-
Freezing:
-
Briefly mix the final formulation with a pipette.
-
Snap-freeze the contents by immersing the vials in liquid nitrogen for 5 minutes.
-
-
Drying:
-
Transfer the frozen vials to a pre-cooled lyophilizer shelf.
-
Dry the samples at room temperature under a high vacuum (e.g., 0.016 mbar) for a sufficient duration (e.g., 18 hours).
-
-
Storage and Reconstitution:
-
After the lyophilization cycle is complete, cap the vials under vacuum or nitrogen and store them in desiccators at the desired temperature.
-
For analysis, reconstitute the lyophilized cake with the appropriate solvent (e.g., water for injection or buffer).
-
Visualizations
Caption: Proposed degradation pathway of this compound under various stress conditions.
Caption: Workflow for conducting a forced degradation study of this compound.
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 3. Drug-excipient compatibility studies in binary mixtures of avobenzone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. ema.europa.eu [ema.europa.eu]
Technical Support Center: Avizafone Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Avizafone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a water-soluble peptide prodrug of diazepam.[1][2][3][4] It is designed to be inactive until it is metabolized in the body. Its mechanism of action relies on enzymatic hydrolysis, primarily by aminopeptidases in the blood, which cleaves the lysine (B10760008) moiety to release the active drug, diazepam.[2][3] Diazepam then acts as a positive allosteric modulator of GABA-A receptors, resulting in its characteristic anxiolytic, anticonvulsant, and sedative effects.
Q2: What are the main advantages of using this compound over diazepam in experimental settings?
The primary advantage of this compound is its enhanced water solubility compared to diazepam, which is poorly soluble in aqueous solutions.[2][3] This property facilitates the preparation of aqueous formulations for parenteral administration and can prevent the need for organic solvents in in vitro assays.[5][6]
Q3: How should this compound be stored?
This compound powder is relatively stable.[7] However, in solution, it is susceptible to photolytic and thermal degradation.[2][7] Therefore, it is recommended to store stock solutions in a cool, dark place and to prepare fresh dilutions for each experiment. For long-term storage, lyophilized formulations have shown good stability.[8]
Troubleshooting Guides
Issue 1: Low or Incomplete Conversion of this compound to Diazepam
Q: I am observing a lower than expected yield of diazepam in my in vitro conversion assay. What are the possible causes and how can I troubleshoot this?
A: Several factors can contribute to inefficient conversion of this compound to diazepam. Here are some potential causes and troubleshooting steps:
-
Enzyme Activity:
-
Cause: The converting enzyme (e.g., aminopeptidase (B13392206), Aspergillus oryzae protease) may have low activity.
-
Solution: Ensure the enzyme is stored correctly and has not expired. Prepare fresh enzyme solutions for each experiment. Consider increasing the enzyme concentration in the assay.
-
-
Assay Conditions:
-
Cause: The pH, temperature, or buffer composition of your assay may not be optimal for the enzyme.
-
Solution: Verify that the assay conditions match the optimal conditions for the specific enzyme you are using. For example, Aspergillus oryzae protease has been shown to be effective at pH 7.4 and 32°C.[5][7][9][10][11][12]
-
-
This compound Racemization:
-
Cause: The synthesis of this compound may result in partial racemization. Some converting enzymes can be stereoselective, leading to incomplete conversion of the racemic mixture.[5][13]
-
Solution: If possible, use chirally pure this compound. If you suspect racemization, you may need to adjust your expectations for the maximum achievable conversion or use an enzyme that is not stereoselective.
-
-
Substrate Concentration:
-
Cause: The concentration of this compound may be too high, leading to substrate inhibition of the enzyme.
-
Solution: Perform a concentration-response curve to determine the optimal this compound concentration for your assay.
-
Issue 2: Precipitation in the Experimental Solution
Q: I am observing precipitation in my this compound solution during my experiment. What could be the cause and how can I resolve this?
A: While this compound is water-soluble, precipitation can still occur under certain conditions:
-
Conversion to Diazepam:
-
Cause: As this compound is converted to diazepam, the concentration of the poorly soluble diazepam increases. If the concentration of diazepam exceeds its solubility limit in your assay medium, it will precipitate.
-
Solution: You can try to reduce the initial concentration of this compound. Alternatively, if the experimental design allows, you can add a solubilizing agent, but be mindful of its potential effects on your experimental system.
-
-
Buffer Incompatibility:
Issue 3: High Variability in Experimental Results
Q: My results from this compound experiments are highly variable between replicates. What are the common sources of variability and how can I improve consistency?
A: High variability can stem from several factors in in vitro assays. Here are some key areas to check:
-
Pipetting and Dilutions:
-
Cause: Inaccurate pipetting, especially when preparing serial dilutions, can introduce significant errors.
-
Solution: Use calibrated pipettes and ensure proper pipetting technique. Prepare master mixes for reagents where possible to minimize pipetting steps.
-
-
Cell-Based Assays:
-
Cause: Inconsistent cell seeding density, cell health, or passage number can lead to variability in cell-based assays.
-
Solution: Use cells within a consistent and low passage number range. Ensure cells are healthy and at the appropriate confluency when starting the experiment.
-
-
Reagent Stability:
-
Cause: As mentioned, this compound in solution can degrade. Inconsistent handling and storage of this compound or enzyme stock solutions can lead to variable results.
-
Solution: Prepare fresh solutions of this compound and the converting enzyme for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
-
Data Presentation
Table 1: Enzyme Kinetic Parameters for this compound Conversion
| Enzyme | KM (µM) | Vmax (µM/s) | kcat (min-1) | Conditions | Reference |
| Aspergillus oryzae protease | 1,501 ± 232 | 1,369 ± 94 | - | pH 7.4, 32°C | [3][7][9][12] |
| Human aminopeptidase B | 370 ± 63 | - | 1250 ± 60 | pH 7.4, 32°C | [1] |
Table 2: Stability of this compound
| Condition | Stability in Powder Form | Stability in Aqueous Solution | Key Degradation Products | Reference |
| Hydrolytic | Stable | Insensitive to pH variation at room temperature for 24h. | - | [7] |
| Oxidative | Not specified | Stable in 1% hydrogen peroxide at room temperature for 24h. | - | [7] |
| Photolytic | Stable | Degrades upon light exposure. | MACB, Diazepam, ACB, MPQ | [7] |
| Thermal | Stable at 100°C for 2 weeks. | Degrades at elevated temperatures (e.g., 80% degradation at 100°C for 2 weeks). | MPQ, MACB, ACB | [7] |
MACB: 2-methylamino-5-chlorobenzophenone; ACB: 2-amino-5-chlorobenzophenone; MPQ: a rearrangement product.
Experimental Protocols
Protocol 1: In Vitro Conversion of this compound to Diazepam using Aspergillus oryzae Protease
This protocol is adapted from studies investigating the in vitro conversion of this compound.[5][7][9][10][11][12]
-
Materials:
-
This compound
-
Aspergillus oryzae protease
-
Assay buffer (e.g., pH 7.4)
-
Methanol (for quenching the reaction)
-
HPLC system for analysis
-
-
Procedure:
-
Prepare a stock solution of this compound in the assay buffer.
-
Prepare a fresh solution of Aspergillus oryzae protease in the assay buffer.
-
In a reaction vessel, combine the this compound solution and the assay buffer. Pre-warm the mixture to 32°C.
-
Initiate the reaction by adding the Aspergillus oryzae protease solution.
-
At various time points, withdraw aliquots of the reaction mixture.
-
Immediately quench the reaction by adding a sufficient volume of methanol.
-
Analyze the samples for this compound and diazepam concentrations using a validated HPLC method.
-
Protocol 2: Cell-Based Permeability Assay using MDCK-II Cells
This protocol is a general guide for assessing the permeability of diazepam generated from this compound using a cell monolayer model like Madin-Darby Canine Kidney II (MDCK-II) cells.[9][14][15][16][17]
-
Cell Culture:
-
Culture MDCK-II cells in an appropriate medium (e.g., DMEM with 10% FBS) at 37°C in a 5% CO2 incubator.
-
Seed the MDCK-II cells on permeable supports (e.g., Transwell® inserts) at a suitable density.
-
Allow the cells to form a confluent and polarized monolayer, which typically takes 3-5 days. Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Assay:
-
Wash the cell monolayer with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
In the apical (upper) chamber, add the transport buffer containing this compound and the converting enzyme (Aspergillus oryzae protease or human aminopeptidase B).
-
In the basolateral (lower) chamber, add fresh transport buffer.
-
Incubate the plate at 37°C.
-
At designated time points, collect samples from the basolateral chamber.
-
Analyze the samples for the concentration of diazepam that has permeated the cell monolayer using HPLC or LC-MS/MS.
-
Visualizations
References
- 1. Intranasal Coadministration of a Diazepam Prodrug with a Converting Enzyme Results in Rapid Absorption of Diazepam in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Dihydrobromide - Diazepam Prodrug|CAS 60067-15-4 [benchchem.com]
- 4. This compound Dihydrobromide | NEW1 | 60067-15-4 | Invivochem [invivochem.com]
- 5. Rapid Delivery of Diazepam from Supersaturated Solutions Prepared Using Prodrug/Enzyme Mixtures: Toward Intranasal Treatment of Seizure Emergencies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conversion of a soluble diazepam prodrug to supersaturated diazepam for rapid intranasal delivery: Kinetics and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 8. researchgate.net [researchgate.net]
- 9. TRANSFECTED MDCK CELL LINE WITH ENHANCED EXPRESSION OF CYP3A4 AND P-GLYCOPROTEIN AS A MODEL TO STUDY THEIR ROLE IN DRUG TRANSPORT AND METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. experts.umn.edu [experts.umn.edu]
- 12. researchgate.net [researchgate.net]
- 13. Chirally Pure Prodrugs and Their Converting Enzymes Lead to High Supersaturation and Rapid Transcellular Permeation of Benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Transcytosis Assay for Transport of Glycosphingolipids across MDCK-II Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. comparativephys.ca [comparativephys.ca]
- 17. benjaminaroeti.huji.ac.il [benjaminaroeti.huji.ac.il]
Avizafone Degradation Analysis: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the analysis of avizafone and its degradation products. The information is presented in a question-and-answer format to directly address common challenges and queries encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary degradation products?
A1: this compound is a water-soluble peptide prodrug of diazepam, designed to overcome the low aqueous solubility of diazepam itself. In the body, it is rapidly metabolized by plasma enzymes, such as aminopeptidases, through hydrolysis to yield the active drug, diazepam, and the amino acid lysine.[1][2] Under stress conditions, its degradation can lead to several other products, including 2-(N-methylamino)-5-chlorobenzophenone (MACB), 2-amino-5-chlorobenzophenone (B30270) (ACB), and a minor product identified as MPQ.[3]
Q2: Under what conditions is this compound most likely to degrade?
A2: this compound is particularly susceptible to degradation in aqueous solutions when exposed to light (photolytic degradation) and heat (thermal degradation).[2][4] In one study, an aqueous solution of this compound degraded by almost 70% within approximately 7 hours of light exposure.[1][3] The solid form of this compound is considerably more stable.[4] It has been shown to be relatively stable against pH variations and mild oxidative stress.[3]
Q3: What analytical techniques are most suitable for analyzing this compound and its degradation products?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for separating and quantifying this compound and its degradation products.[5] For structural elucidation and confirmation of these products, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed.[3] Given the difference in polarity between the hydrophilic this compound and its more lipophilic degradation products, a moderately polar stationary phase, such as a cyanopropyl (CN) column, has been shown to be effective.[3]
Troubleshooting Guides
Q4: I am observing poor peak shape and tailing for this compound in my reverse-phase HPLC analysis. What could be the cause?
A4: This is a common issue when analyzing polar compounds on non-polar columns. This compound, being a hydrophilic prodrug, may exhibit poor retention and peak shape on traditional C18 columns.
-
Solution 1: Column Selection: Consider using a column with a more polar stationary phase. A cyanopropyl (CN) column has been successfully used for the analysis of this compound and its degradation products.[3]
-
Solution 2: Mobile Phase pH: The retention of this compound is pH-dependent due to its ionizable groups. Adjusting the pH of the aqueous component of your mobile phase can significantly improve peak shape. A slightly acidic pH (e.g., pH 4.7) has been used effectively.[3]
-
Solution 3: Ion-Pairing Reagents: If you must use a C18 column, consider adding an ion-pairing reagent to the mobile phase to improve retention and peak symmetry of the polar this compound peak.
Q5: I am seeing unexpected peaks in my chromatogram after exposing my this compound sample to light. How can I identify them?
A5: this compound is known to be photolabile, and light exposure can generate several degradation products.[1][3]
-
Step 1: Peak Identification: The major photolytic degradation product is 2-(N-methylamino)-5-chlorobenzophenone (MACB). Other minor products include diazepam and 2-amino-5-chlorobenzophenone (ACB).[1][3] You can confirm the identity of these peaks by comparing their retention times with those of reference standards.
-
Step 2: Use of LC-MS: If reference standards are unavailable, LC-MS is a powerful tool for the identification of unknown peaks. By analyzing the mass-to-charge ratio (m/z) and fragmentation patterns of the unexpected peaks, you can propose their structures.[3]
-
Step 3: Peak Purity Analysis: A diode-array detector (DAD) can be used to assess peak purity. If a peak is impure, it may indicate the co-elution of multiple components.
Q6: My mass balance in the stability study is below 95%. Where could the remaining percentage of the drug have gone?
A6: A poor mass balance suggests that not all degradation products are being detected or accurately quantified.
-
Possible Cause 1: Non-chromophoric Degradants: Some degradation products may lack a UV chromophore and will be invisible to a UV detector. Using a more universal detector, such as a mass spectrometer (MS) or a charged aerosol detector (CAD), in parallel with the UV detector can help identify such compounds.
-
Possible Cause 2: Highly Polar or Non-volatile Products: Some degradation products might be too polar to be retained on the column or too non-volatile to be detected by MS. Method adjustments, such as using a different column or derivatization, may be necessary.
-
Possible Cause 3: Adsorption to Container: It has been reported that some degradation products of benzodiazepines can migrate into and be absorbed by plastic containers.[6] Consider using glass vials for your stability studies to minimize this possibility.
-
Possible Cause 4: Precipitation: The major photolytic degradation product, MACB, is significantly less water-soluble than this compound and may precipitate out of solution, leading to an inaccurate assessment.[3] Ensure that your sample preparation procedure fully dissolves all components.
Data Presentation: Summary of Forced Degradation Studies
The following table summarizes the degradation behavior of this compound under various stress conditions as reported in the literature.
| Stress Condition | Time | Extent of Degradation | Major Degradation Products Identified | Reference |
| Photolytic (Aqueous Solution) | 7.1 hours | ~70% | 2-(N-methylamino)-5-chlorobenzophenone (MACB), 2-amino-5-chlorobenzophenone (ACB), Diazepam | [3] |
| Photolytic (Solid State) | 21 hours | ~10% | Diazepam, ACB, MPQ, MACB | [3] |
| Thermal (Aqueous Solution, 80°C) | 14 days | Significant degradation | Two unidentified products (m/z 285.1 and m/z 326.1) | [3] |
| Hydrolytic (Acidic/Basic, RT) | 24 hours | No degradation observed | N/A | [3] |
| Oxidative (1% H₂O₂, RT) | 24 hours | No degradation observed | N/A | [3] |
| Oxidative (10% H₂O₂, RT) | 24 hours | Slight degradation | Not specified | [3] |
Experimental Protocols
Stability-Indicating HPLC-UV/MS Method for this compound
This protocol is based on a published method for the analysis of this compound and its degradation products.[3]
-
Instrumentation:
-
HPLC system with a pump, autosampler, and a diode-array detector (DAD).
-
Mass spectrometer for peak identification and confirmation.
-
-
Chromatographic Conditions:
-
Column: Cyanopropyl (CN), 50 mm x 2 mm.
-
Mobile Phase (for LC-MS): A volatile buffer system is recommended. For example, a mixture of trifluoroacetic acid (TFA) and ammonium (B1175870) acetate, with pH adjusted to 4.7.
-
Flow Rate: Appropriate for a 2 mm internal diameter column (e.g., 0.2-0.4 mL/min).
-
Detection: UV detection at 254 nm. MS detection for mass verification.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at 25-30°C.
-
-
Sample Preparation:
-
Dissolve this compound in an appropriate solvent (e.g., water or mobile phase) to a known concentration.
-
For forced degradation studies, subject the sample solution to the desired stress conditions (e.g., light exposure, heat, acid/base hydrolysis, oxidation).
-
If precipitation is observed (e.g., after photolytic degradation), ensure the precipitate is redissolved, for instance, by adding methanol, before injection.[3]
-
Filter the samples through a 0.45 µm filter before injection.
-
Visualizations
Caption: Hypothetical degradation pathways of this compound under various stress conditions.
Caption: General experimental workflow for this compound stability-indicating analysis.
References
- 1. This compound Dihydrobromide - Diazepam Prodrug|CAS 60067-15-4 [benchchem.com]
- 2. This compound | 65617-86-9 | Benchchem [benchchem.com]
- 3. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 4. researchgate.net [researchgate.net]
- 5. LC-UV and LC-MS evaluation of stress degradation behaviour of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Intranasal Avizafone Delivery
Welcome to the technical support center for the intranasal delivery of Avizafone. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of formulating and testing intranasal this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in developing an intranasal formulation of diazepam, and how does this compound address this?
The main obstacle in creating an intranasal diazepam formulation is its low aqueous solubility, which typically necessitates the use of organic solvents that can irritate the nasal mucosa.[1][2][3][4] this compound, a water-soluble lysine (B10760008) prodrug of diazepam, overcomes this by being co-administered with a converting enzyme, such as human aminopeptidase (B13392206) B.[2][3] This combination generates a supersaturated solution of diazepam directly at the nasal absorption site, which enhances its permeation across the nasal mucosa without the need for harsh solvents.[1][3]
Q2: What is the mechanism of action for intranasal this compound delivery?
Intranasal this compound delivery employs a prodrug/enzyme system.[5][6] The water-soluble prodrug, this compound, is administered into the nasal cavity along with a converting enzyme. The enzyme rapidly hydrolyzes this compound into the active drug, diazepam.[4][5] This enzymatic conversion creates a transient, supersaturated concentration of diazepam at the mucosal surface, providing a strong driving force for rapid absorption into the systemic circulation.[1][3]
Q3: What are the critical formulation parameters to consider for intranasal this compound?
Several formulation parameters can influence the efficacy and stability of intranasal this compound:
-
Enzyme Stability and Concentration : The converting enzyme, particularly human aminopeptidase B, can be unstable.[7] Lyophilization with cryoprotectants like trehalose, and even this compound itself, has been shown to improve stability.[7] The enzyme concentration is also a key factor, as it can directly influence the rate of diazepam formation and subsequent absorption.[2][4]
-
pH and Buffering Agent : The pH and the choice of buffering agent can affect the kinetics of the enzymatic conversion and the stability of the resulting supersaturated diazepam solution.[1]
-
Excipients : While the this compound system avoids harsh solvents, other excipients like mucoadhesives could be considered to increase residence time in the nasal cavity, though their impact on the enzymatic conversion and diazepam precipitation would need to be evaluated.[8]
Q4: What kind of pharmacokinetic profile can be expected from intranasal this compound in preclinical models?
Studies in rats have demonstrated rapid and extensive absorption of diazepam following intranasal administration of this compound with a converting enzyme.[2][4][9] Peak plasma concentrations of diazepam are typically reached within 5 to 8 minutes.[2][4] The bioavailability has been reported to be high and consistent, in some cases exceeding that of intravenous diazepam due to the rapid absorption from the supersaturated solution.[2][4][9]
Troubleshooting Guides
Issue 1: Low or Variable Bioavailability
Possible Causes:
-
Enzyme Inactivity: The converting enzyme may have degraded due to improper storage or handling. Human aminopeptidase B is known to be labile.[7]
-
Suboptimal Enzyme Concentration: The concentration of the enzyme may be too low for efficient conversion of this compound to diazepam.
-
Incorrect Formulation pH: The pH of the formulation may not be optimal for the enzyme's activity.
-
Rapid Mucociliary Clearance: The formulation may be cleared from the nasal cavity before complete conversion and absorption can occur.
-
Precipitation of Diazepam: The generated supersaturated diazepam solution may be unstable and precipitate before it can be absorbed.
Troubleshooting Steps:
-
Verify Enzyme Activity: Conduct an in vitro activity assay of the enzyme before in vivo experiments. Consider using a more stable enzyme preparation or one that has been lyophilized with appropriate cryoprotectants.[7]
-
Optimize Enzyme Concentration: Titrate the enzyme concentration in your formulation to find the optimal level for rapid diazepam formation.
-
Check and Adjust Formulation pH: Ensure the pH of your formulation is within the optimal range for the converting enzyme's activity.
-
Consider Mucoadhesive Excipients: The inclusion of a mucoadhesive polymer could increase the residence time of the formulation in the nasal cavity, allowing for more complete conversion and absorption.[8]
-
Evaluate Supersaturation Stability: In vitro studies can assess the stability of the supersaturated diazepam solution generated by your formulation. Adjusting formulation components may help to maintain supersaturation for a longer period.[1]
Issue 2: Inconsistent Results Between Animals
Possible Causes:
-
Variability in Administration Technique: Inconsistent volume or placement of the dose within the nasal cavity can lead to significant differences in absorption.
-
Animal-Related Physiological Factors: Differences in the health of the nasal mucosa, respiratory rate, and mucociliary clearance between animals can contribute to variability.[10]
-
Anesthesia Effects: The type and depth of anesthesia can influence physiological parameters that affect drug deposition and absorption.[10]
Troubleshooting Steps:
-
Standardize Administration Protocol: Develop a consistent and well-documented procedure for intranasal administration. Ensure all personnel are trained on the same technique.
-
Monitor Animal Health: Use healthy animals and visually inspect the nasal cavity for any signs of inflammation or irritation before dosing.
-
Control Anesthesia: If anesthesia is used, ensure the level is consistent across all animals and for the duration of the initial absorption phase.
-
Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual physiological variability.
Data Presentation
Table 1: Pharmacokinetic Parameters of Intranasal this compound in Rats
| Diazepam Equivalent Dose (mg/kg) | Bioavailability (%) | Cmax (ng/mL) | Tmax (minutes) |
| 0.500 | 77.8 ± 6.0 | 71.5 ± 9.3 | 5 |
| 1.00 | 112 ± 10 | 388 ± 31 | 8 |
| 1.50 | 114 ± 7 | 355 ± 187 | 5 |
Data obtained from studies in rats co-administering this compound with human aminopeptidase B.[2][4]
Table 2: Stability of Lyophilized Human Aminopeptidase B (APB) with Different Stabilizers
| Formulation | Retained Activity (%) |
| APB alone | 6.4 |
| APB + Mannitol | 16 |
| APB + Trehalose | 56 |
| APB + this compound | 60 |
| APB + this compound + Trehalose | 71 |
Data reflects enzyme activity after lyophilization and reconstitution.[7]
Experimental Protocols
Protocol 1: In Vitro Permeability Study using MDCKII-wt Monolayers
This protocol is adapted from studies evaluating the permeability of diazepam generated from this compound.[5][6]
-
Cell Culture: Madin-Darby canine kidney II-wild type (MDCKII-wt) cells are cultured on permeable filter supports until a confluent monolayer is formed.
-
Monolayer Integrity Assessment: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer yellow.
-
Preparation of Test Solutions: Prepare the this compound and converting enzyme (e.g., Aspergillus oryzae protease) mixture in a suitable assay buffer (e.g., pH 7.4 at 32°C). A control solution of near-saturated diazepam should also be prepared.
-
Permeability Assay:
-
The apical side of the monolayer is exposed to the this compound-enzyme mixture or the control solution.
-
Samples are collected from the basolateral side at predetermined time points.
-
-
Sample Analysis: The concentrations of this compound and diazepam in the basolateral samples are quantified using a validated HPLC method.
-
Data Analysis: The flux of diazepam across the monolayer is calculated for both the test and control conditions.
Visualizations
References
- 1. Conversion of a soluble diazepam prodrug to supersaturated diazepam for rapid intranasal delivery: Kinetics and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intranasal coadministration of a diazepam prodrug with a converting enzyme results in rapid absorption of diazepam in rats [healthpartners.com]
- 3. researchgate.net [researchgate.net]
- 4. Intranasal Coadministration of a Diazepam Prodrug with a Converting Enzyme Results in Rapid Absorption of Diazepam in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. experts.umn.edu [experts.umn.edu]
- 6. Rapid Delivery of Diazepam from Supersaturated Solutions Prepared Using Prodrug/Enzyme Mixtures: Toward Intranasal Treatment of Seizure Emergencies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | water-soluble peptide prodrug of diazepam | CAS# 65617-86-9 | active drug diazepam | antidote to poisoning with organophosphate nerve agents | InvivoChem [invivochem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Overcoming the challenges of developing an intranasal diazepam rescue therapy for the treatment of seizure clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Avizafone Absorption
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Avizafone. The following information is intended to address specific issues that may be encountered during experiments aimed at enhancing its absorption.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are the primary challenges related to its absorption?
This compound is a water-soluble peptide prodrug of diazepam.[1][2] Its design as a prodrug aims to overcome the poor water solubility of diazepam, which can be a limiting factor in its formulation and administration.[1][2][3] While this compound itself is water-soluble, its efficient absorption and conversion to the active drug, diazepam, are critical for therapeutic efficacy. The primary challenge is to ensure rapid and complete conversion to diazepam at the site of absorption to maximize its bioavailability.[3][4]
Q2: What are the known metabolic pathways for this compound's conversion to diazepam?
This compound is metabolized by plasma enzymes, specifically aminopeptidases, which hydrolyze the peptide bond to release diazepam.[1][2][5] One of the key enzymes identified for this conversion is human aminopeptidase (B13392206) B.[4] The conversion process involves the formation of an open-ring intermediate which then cyclizes to form diazepam.[2]
Below is a diagram illustrating the metabolic conversion of this compound and the subsequent metabolism of diazepam.
Caption: Metabolic pathway of this compound to diazepam and subsequent metabolism.
Troubleshooting Guide
Issue 1: Low Bioavailability of Diazepam Following this compound Administration
Possible Cause: Inefficient conversion of this compound to diazepam at the absorption site.
Troubleshooting Strategy: Co-administration with a Converting Enzyme
A promising strategy to enhance this compound absorption is the co-administration of a converting enzyme, such as human aminopeptidase B, particularly for intranasal delivery.[4][5] This approach creates a high concentration of the more lipophilic diazepam at the mucosal surface, increasing the driving force for its absorption.[3]
Quantitative Data Summary: In-vivo Study in Rats (Intranasal Administration) [4][6]
| Dose of this compound (equivalent to Diazepam mg/kg) | Bioavailability (%) | Cmax (ng/mL) | Tmax (minutes) |
| 0.500 | 77.8 ± 6.0 | 71.5 ± 9.3 | 5 |
| 1.00 | 112 ± 10 | 388 ± 31 | 8 |
| 1.50 | 114 ± 7 | 355 ± 187 | 5 |
Data presented as mean ± standard deviation.
Issue 2: Difficulty in Predicting this compound's Passive Permeability
Possible Cause: Lack of a suitable in-vitro model to assess passive diffusion.
Troubleshooting Strategy: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model is a high-throughput, cell-free assay used to predict passive transcellular permeability.[7][8] It is a valuable tool for initial screening of formulation strategies aimed at improving passive absorption.
Experimental Workflow: PAMPA Assay
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Issue 3: Assessing the Role of Active Transport and Efflux in this compound Absorption
Possible Cause: Need for a cell-based model that mimics the intestinal epithelium.
Troubleshooting Strategy: Caco-2 Permeability Assay
The Caco-2 cell line is a well-established in-vitro model of the human small intestinal mucosa.[9][10] These cells form a polarized monolayer with tight junctions and express various transporters, making them suitable for studying both passive and active transport mechanisms, including efflux.[9][10]
Logical Relationship: Interpreting Caco-2 and PAMPA Data
Caption: Decision tree for interpreting Caco-2 and PAMPA permeability data.
Experimental Protocols
Protocol 1: In-vivo Pharmacokinetic Study of Intranasal this compound in Rats
This protocol is adapted from a study evaluating the co-administration of this compound with human aminopeptidase B.[4]
1. Animal Model:
-
Species: Male Sprague-Dawley rats.
-
Housing: Standard laboratory conditions with free access to food and water.
2. Formulation Preparation:
-
Prepare a solution of this compound and human aminopeptidase B in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Dose concentrations should be calculated based on the desired diazepam equivalent dose per kg of body weight.
3. Administration:
-
Anesthetize the rats lightly.
-
Administer a defined volume (e.g., 15 µL per nostril) of the formulation into the nasal cavity using a micropipette with a gel-loading tip.
4. Sample Collection:
-
Collect blood samples at predetermined time points (e.g., 2, 5, 10, 30, 60, and 90 minutes) via an appropriate route (e.g., jugular vein cannula).
-
Collect plasma by centrifugation.
-
Brain tissue can also be collected at the end of the study.
5. Bioanalysis:
-
Quantify the concentrations of diazepam and this compound in plasma and brain homogenates using a validated LC-MS/MS method.
Protocol 2: Caco-2 Permeability Assay
This is a general protocol for conducting a Caco-2 permeability assay.
1. Cell Culture:
-
Culture Caco-2 cells on semipermeable filter inserts in a transwell plate system.
-
Allow the cells to differentiate for 21 days to form a confluent monolayer.
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
2. Permeability Assay:
-
Wash the cell monolayers with a transport buffer (e.g., Hank's Balanced Salt Solution with HEPES, pH 7.4).
-
For apical-to-basolateral (A-B) permeability, add the this compound solution to the apical compartment and fresh transport buffer to the basolateral compartment.
-
For basolateral-to-apical (B-A) permeability, add the this compound solution to the basolateral compartment and fresh buffer to the apical compartment.
-
Incubate the plates at 37°C with gentle shaking.
-
Collect samples from the receiver compartment at specified time points.
3. Analysis:
-
Determine the concentration of this compound in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B).
Protocol 3: PAMPA Assay
This is a general protocol for the Parallel Artificial Membrane Permeability Assay.
1. Plate Preparation:
-
Coat the filter of a 96-well donor plate with a lipid solution (e.g., phosphatidylcholine in dodecane).
-
Add buffer to the wells of a 96-well acceptor plate.
2. Assay Procedure:
-
Add the this compound solution to the wells of the lipid-coated donor plate.
-
Place the donor plate on top of the acceptor plate.
-
Incubate for a defined period (e.g., 4-16 hours) at room temperature.
3. Analysis:
-
Measure the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculate the effective permeability (Pe).
References
- 1. This compound | water-soluble peptide prodrug of diazepam | CAS# 65617-86-9 | active drug diazepam | antidote to poisoning with organophosphate nerve agents | InvivoChem [invivochem.com]
- 2. This compound Dihydrobromide - Diazepam Prodrug|CAS 60067-15-4 [benchchem.com]
- 3. Conversion of a soluble diazepam prodrug to supersaturated diazepam for rapid intranasal delivery: Kinetics and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intranasal Coadministration of a Diazepam Prodrug with a Converting Enzyme Results in Rapid Absorption of Diazepam in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Dihydrobromide | NEW1 | 60067-15-4 | Invivochem [invivochem.com]
- 6. researchgate.net [researchgate.net]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. enamine.net [enamine.net]
Avizafone Hydrolysis Rate Determination: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information for accurately determining the hydrolysis rate of Avizafone. Find troubleshooting guidance and answers to frequently asked questions to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hydrolysis rate important?
A1: this compound is a water-soluble prodrug of diazepam, a well-known benzodiazepine.[1][2][3] It is designed to overcome the low aqueous solubility of diazepam, allowing for more versatile administration routes, such as intramuscular injection.[3][4] The therapeutic activity of this compound is dependent on its conversion to the active compound, diazepam, through hydrolysis.[1][2] Determining the hydrolysis rate is therefore critical for understanding its pharmacokinetic profile, including the rate of drug activation and onset of action.
Q2: What is the primary mechanism of this compound hydrolysis?
A2: this compound is biologically inactive and requires enzymatic hydrolysis to release the pharmacologically active diazepam.[2] This conversion is primarily carried out by aminopeptidases found in the plasma.[2][4][5] The hydrolysis cleaves the lysine (B10760008) promoiety from the diazepam molecule.
Q3: What are the key factors that can influence the rate of this compound hydrolysis?
A3: Several factors can impact the hydrolysis rate:
-
Enzyme Concentration: The concentration of aminopeptidases directly affects the reaction velocity.
-
Temperature: As with most enzymatic reactions, temperature can influence the rate of hydrolysis.
-
pH: The pH of the solution can affect both the stability of this compound and the activity of the hydrolyzing enzymes.
-
Presence of Other Substances: Co-administration of other drugs may influence the hydrolysis rate. For instance, the presence of atropine (B194438) and pralidoxime (B1201516) has been shown to increase the time to reach maximum diazepam concentration.[4][6]
Q4: What are the expected degradation products of this compound?
A4: Under stress conditions such as hydrolytic, oxidative, photolytic, and thermal stress, this compound can degrade into several products. The primary and expected hydrolysis product is the active drug, diazepam, and lysine. However, stress testing may reveal other degradation products.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or non-reproducible hydrolysis rates. | 1. Inconsistent enzyme activity or concentration.2. Fluctuations in incubation temperature.3. Variability in pH of the reaction buffer.4. Degradation of this compound stock solution. | 1. Use a fresh, standardized enzyme solution for each experiment. Ensure thorough mixing.2. Use a calibrated and stable incubator or water bath. Monitor the temperature throughout the experiment.3. Prepare fresh buffer for each experiment and verify the pH before use.4. Prepare fresh this compound stock solutions. This compound in solution is susceptible to photolytic and thermal degradation.[8] |
| Slower than expected hydrolysis rate. | 1. Sub-optimal enzyme concentration.2. Presence of inhibitory substances in the reaction mixture.3. Incorrect pH or temperature for optimal enzyme activity. | 1. Perform an enzyme concentration optimization experiment to determine the optimal concentration for your experimental setup.2. Ensure all reagents and solvents are of high purity. If possible, analyze for potential contaminants.3. Review literature for the optimal pH and temperature for the specific aminopeptidase (B13392206) being used. Adjust experimental conditions accordingly. |
| Precipitation observed in the reaction mixture. | 1. Formation of supersaturated diazepam solution leading to precipitation.[9] | 1. This is an expected outcome as the hydrolysis of the water-soluble this compound produces the poorly soluble diazepam. For analytical purposes, ensure that the total diazepam concentration (dissolved and precipitated) is quantified. This may involve a solvent extraction step. |
| Difficulty in quantifying this compound and diazepam. | 1. Co-elution of this compound and diazepam in chromatography.2. Degradation of analytes during sample processing or analysis. | 1. Optimize the chromatographic method (e.g., mobile phase composition, gradient, column chemistry) to achieve baseline separation of this compound and diazepam.[7]2. Minimize sample processing time and keep samples at a low temperature. Use appropriate extraction and reconstitution solvents. LC-MS/MS is a highly sensitive and specific method for quantification.[10][11] |
Quantitative Data Summary
The following table summarizes key quantitative parameters related to this compound hydrolysis found in the literature.
| Parameter | Value | Enzyme | Conditions | Reference |
| Half-life of conversion (in vivo) | 2.7 to 4.2 min | Plasma enzymes | Monkeys and humans | [4] |
| Michaelis Constant (Kм) | 1,501 ± 232 µM | Aspergillus oryzae protease | - | [2][12] |
| Maximum Reaction Velocity (Vmax) | 1,369 ± 94 µM/s | Aspergillus oryzae protease | - | [2][12] |
| Michaelis Constant (Kм) | 370 ± 63 µM | Human aminopeptidase B (APB) | pH 7.4 PBS at 32°C | [10] |
| Catalytic Rate Constant (kcat) | 1250 ± 60 min⁻¹ | Human aminopeptidase B (APB) | pH 7.4 PBS at 32°C | [10] |
| Rate constant for open-ring intermediate to diazepam conversion | 0.470 ± 0.012 min⁻¹ | - | 32 °C | [9][13] |
Experimental Protocols
Detailed Methodology for In Vitro Enzymatic Hydrolysis Rate Determination
This protocol is a general guideline based on methodologies reported in the literature.[5][10] Researchers should adapt it to their specific experimental needs.
1. Materials and Reagents:
-
This compound
-
Human aminopeptidase B (APB) or other suitable aminopeptidase
-
Phosphate buffered saline (PBS), pH 7.4
-
Methanol (B129727) (for reaction quenching)
-
Incubator or water bath set to 32°C
-
HPLC or LC-MS/MS system for analysis
2. Preparation of Solutions:
-
Prepare a stock solution of this compound in PBS.
-
Prepare a stock solution of the enzyme in PBS.
-
Prepare a series of this compound concentrations by diluting the stock solution with PBS.
3. Enzymatic Hydrolysis Assay:
-
Pre-warm the this compound solutions and the enzyme solution to 32°C.
-
Initiate the reaction by adding a specific concentration of the enzyme to each this compound solution.
-
Incubate the reaction mixtures at 32°C with constant gentle agitation.
-
At predetermined time points, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding a sufficient volume of cold methanol to denature the enzyme.
4. Sample Analysis:
-
Centrifuge the quenched samples to pellet the denatured protein.
-
Analyze the supernatant for the concentrations of this compound and diazepam using a validated HPLC or LC-MS/MS method.
5. Data Analysis:
-
Plot the concentration of this compound remaining or diazepam formed against time.
-
Determine the initial reaction velocity for each this compound concentration.
-
To determine the Michaelis-Menten kinetic parameters (Kм and Vmax), plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.
Visualizations
References
- 1. drugintelligencebulletin.com [drugintelligencebulletin.com]
- 2. This compound Dihydrobromide - Diazepam Prodrug|CAS 60067-15-4 [benchchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Bioavailability of diazepam after intramuscular injection of its water-soluble prodrug alone or with atropine–pralidoxime in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | water-soluble peptide prodrug of diazepam | CAS# 65617-86-9 | active drug diazepam | antidote to poisoning with organophosphate nerve agents | InvivoChem [invivochem.com]
- 6. Bioavailability of diazepam after intramuscular injection of its water-soluble prodrug alone or with atropine-pralidoxime in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC-UV and LC-MS evaluation of stress degradation behaviour of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Conversion of a soluble diazepam prodrug to supersaturated diazepam for rapid intranasal delivery: Kinetics and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intranasal Coadministration of a Diazepam Prodrug with a Converting Enzyme Results in Rapid Absorption of Diazepam in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid Delivery of Diazepam from Supersaturated Solutions Prepared Using Prodrug/Enzyme Mixtures: Toward Intranasal Treatment of Seizure Emergencies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Avizafone Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of Avizafone solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
This compound is a water-soluble prodrug of diazepam, a benzodiazepine.[1] In a research context, it is primarily investigated as an antidote to organophosphate nerve agent poisoning.[2][3][4] Its water-solubility offers a significant advantage over the poorly soluble diazepam, allowing for easier formulation and administration in experimental settings.
Q2: What are the recommended storage conditions for this compound powder and its solutions?
For long-term storage, this compound powder should be kept in a freezer at -20°C under an inert atmosphere due to its hygroscopic nature. This compound solutions are less stable than the solid form and are susceptible to photolytic and thermal degradation.[2][3] Therefore, it is recommended to prepare solutions fresh. If short-term storage is necessary, solutions should be protected from light and stored at low temperatures.
Q3: What are the main degradation pathways for this compound in solution?
The primary degradation pathways for this compound in solution are photodegradation and thermal degradation.[2][3] Under exposure to light, this compound in solution degrades into several products, with 2-methylamino-5-chlorobenzophenone (MACB) being the major degradation product. Other minor degradation products that have been identified include diazepam, 2-amino-5-chlorobenzophenone (B30270) (ACB), and a compound referred to as MPQ.[2]
Q4: How does pH affect the stability of this compound solutions?
This compound solutions have been observed to be relatively stable under both acidic (pH 1) and basic (pH 12) conditions at room temperature over a 24-hour period, with no significant degradation reported.[2] This suggests a degree of insensitivity to pH variations in the short term. However, for long-term studies, it is advisable to conduct specific stability testing at the desired pH.
Q5: Is this compound susceptible to oxidative stress?
This compound demonstrates good stability against oxidative stress. Studies have shown that even in a 10% hydrogen peroxide solution, there is minimal degradation at room temperature over 24 hours.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Difficulty dissolving this compound powder | This compound is slightly soluble in water, methanol (B129727), and DMSO. The powder is also hygroscopic and can absorb moisture, leading to clumping. | - Use a fresh, properly stored vial of this compound powder.- Gently warm the solvent to aid dissolution, but avoid high temperatures to prevent thermal degradation.- Use sonication to facilitate dissolution.- Ensure the powder has not been repeatedly exposed to atmospheric moisture. |
| Discoloration of this compound solution (yellowing) | The formation of degradation products, such as MACB and ACB, can cause a yellow discoloration of the solution.[2] This is often accelerated by exposure to light. | - Prepare solutions fresh and use them immediately.- Protect solutions from light at all times by using amber vials or covering the container with aluminum foil.- If discoloration is observed, the solution should be discarded and a fresh one prepared. |
| Precipitation in the solution upon light exposure | The major photodegradation product, MACB, can precipitate out of the solution.[2] | - As with discoloration, prevent light exposure.- If precipitation occurs, the solution is no longer suitable for use. The precipitate can be redissolved in methanol for analytical purposes to confirm its identity.[2] |
| Inconsistent experimental results | This could be due to the degradation of this compound in the solution over the course of the experiment, leading to a lower effective concentration. | - Prepare fresh solutions for each experiment.- If an experiment runs for an extended period, consider the stability of the solution under the experimental conditions (temperature, light exposure) and take appropriate protective measures.- Use a validated stability-indicating analytical method (e.g., HPLC) to check the concentration of this compound in your stock solutions periodically. |
Stability Data Summary
The following tables summarize the available data on the stability of this compound solutions under various stress conditions.
Table 1: Summary of this compound Stability under Forced Degradation Conditions
| Stress Condition | Matrix | Observation | Major Degradation Products | Reference |
| Hydrolytic | Aqueous Solution (pH 1 and pH 12) | Stable at room temperature for 24 hours. | Not significant | [2] |
| Oxidative | 10% Hydrogen Peroxide Solution | Stable at room temperature for 24 hours. | Not significant | [2] |
| Photolytic | Aqueous Solution | ~70% degradation after 7.1 hours of light exposure. | MACB, Diazepam, ACB, MPQ | [2] |
| Thermal | Aqueous Solution (80°C) | Significant degradation over 14 days. | MACB, ACB | [2] |
Table 2: Quantitative Data on this compound Photodegradation in Solution
| Exposure Time (hours) | This compound Remaining (%) | Major Degradation Product(s) | Reference |
| 7.1 | ~30% | MACB | [2] |
| 21 | <10% | MACB | [2] |
Note: The provided quantitative data is based on specific experimental conditions. It is highly recommended to perform stability studies under your specific experimental conditions.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for this compound and Its Degradation Products
This protocol is based on the method described by Breton et al. (2006) for the analysis of this compound and its degradation products.[2]
1. Instrumentation and Materials:
- High-Performance Liquid Chromatograph (HPLC) with a UV detector.
- Reversed-phase C18 column (e.g., 5 µm, 4.6 x 150 mm).
- Acetonitrile (HPLC grade).
- Methanol (HPLC grade).
- Ammonium acetate (B1210297).
- Trifluoroacetic acid (TFA).
- This compound reference standard.
- Reference standards for known degradation products (Diazepam, MACB, ACB).
- Water (HPLC grade).
2. Chromatographic Conditions:
- Mobile Phase A: 10 mM Ammonium acetate with 0.1% TFA in water.
- Mobile Phase B: Acetonitrile.
- Gradient: A typical gradient would start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the more nonpolar degradation products. A specific gradient should be optimized for your system and column.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 254 nm.
- Injection Volume: 20 µL.
3. Standard and Sample Preparation:
- Standard Solutions: Prepare individual stock solutions of this compound and its degradation products in a suitable solvent (e.g., methanol or a mixture of water and methanol). From these, prepare working standard solutions at known concentrations by diluting with the mobile phase.
- Sample Solutions: Dilute the this compound solutions under investigation with the mobile phase to a concentration within the linear range of the assay.
4. Analysis:
- Inject the standard solutions to determine the retention times and response factors for each compound.
- Inject the sample solutions to determine the concentration of this compound and any detected degradation products.
- Peak identification is confirmed by comparing retention times with the standards. Quantification is performed by comparing the peak areas with the calibration curve generated from the standard solutions.
Visualizations
Signaling Pathway of Diazepam (Active Metabolite of this compound)
This compound is a prodrug that is enzymatically converted to diazepam in the body. Diazepam then acts on the GABA-A receptor in the central nervous system.
Experimental Workflow for this compound Stability Study
The following diagram outlines a typical workflow for assessing the stability of this compound solutions under different stress conditions.
References
- 1. Influence of pH, temperature, and buffers on the kinetics of ceftazidime degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 3. researchgate.net [researchgate.net]
- 4. LC-UV and LC-MS evaluation of stress degradation behaviour of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Co-administration of Avizafone with Exogenous Enzymes
This technical support center is designed for researchers, scientists, and drug development professionals working with the co-administration of the prodrug Avizafone with exogenous enzymes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it co-administered with an exogenous enzyme?
This compound is a water-soluble prodrug of diazepam, a well-known benzodiazepine.[1] As a prodrug, this compound is inactive and requires conversion to its active form, diazepam, within the body.[2] In experimental setting, and for specific delivery systems (like intranasal), co-administration with an exogenous enzyme allows for rapid and controlled conversion of this compound to diazepam at the site of administration.[3][4] This technique is particularly useful for overcoming the low aqueous solubility of diazepam.[5]
Q2: Which exogenous enzymes can be used to convert this compound to diazepam?
Several enzymes with aminopeptidase (B13392206) or protease activity can hydrolyze this compound to release diazepam. Published studies have successfully used:
-
Aspergillus oryzae (A.O.) protease : A commercially available fungal protease mixture.[3][6]
-
Human aminopeptidase B (APB) : A more specific enzyme that has been shown to be effective in preclinical studies.[1][7]
The choice of enzyme may depend on the specific experimental goals, such as the desired conversion rate and the biological system being used.
Q3: What is the mechanism of action of diazepam, the active metabolite of this compound?
Diazepam acts as a positive allosteric modulator of the GABA-A (gamma-aminobutyric acid type A) receptor in the central nervous system.[8] It binds to a specific site on the receptor, distinct from the GABA binding site, and enhances the effect of GABA.[9] This leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization and a decrease in neuronal excitability, which produces sedative, anxiolytic, and anticonvulsant effects.[8][10]
Q4: What are the expected kinetic parameters for the enzymatic conversion of this compound?
The kinetic parameters are dependent on the specific enzyme and reaction conditions. For the conversion of this compound by Aspergillus oryzae protease at pH 7.4 and 32°C, the following Michaelis-Menten kinetics have been reported:
Experimental Protocols
Protocol 1: In Vitro Conversion of this compound to Diazepam using Aspergillus oryzae Protease
This protocol describes the in vitro conversion of this compound to diazepam and quantification by High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Aspergillus oryzae protease
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Diazepam standard
-
HPLC system with UV detector
-
C18 HPLC column
-
Thermomixer or incubator
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in PBS (e.g., 10 mM).
-
Prepare a stock solution of Aspergillus oryzae protease in PBS (e.g., 10 U/mL).
-
Prepare a stock solution of diazepam standard in methanol (e.g., 1 mg/mL).
-
Prepare the HPLC mobile phase (e.g., a mixture of acetonitrile and water, the exact ratio may need optimization).[11][12]
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine this compound stock solution and PBS to achieve the desired final substrate concentration (e.g., working concentrations ranging from 62.5 µM to 4000 µM).
-
Pre-incubate the tube at 32°C for 5 minutes.
-
Initiate the reaction by adding the Aspergillus oryzae protease stock solution to a final concentration of, for example, 0.25 U/mL.
-
Incubate the reaction mixture at 32°C with gentle agitation for a predetermined time course (e.g., samples taken at 0, 5, 10, 20, 30, and 60 minutes).
-
Terminate the reaction at each time point by adding an equal volume of cold methanol. This will precipitate the enzyme.
-
Centrifuge the tubes to pellet the precipitated enzyme.
-
-
Sample Analysis by HPLC:
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Inject the sample into the HPLC system.
-
Separate this compound and diazepam using a C18 column and an isocratic mobile phase.
-
Detect the compounds using a UV detector at a wavelength of approximately 240-250 nm.[11][12]
-
Quantify the concentrations of this compound and diazepam by comparing the peak areas to a standard curve generated from the diazepam standard.
-
Data Presentation
Table 1: Enzyme Kinetics of this compound Conversion by Aspergillus oryzae Protease
| Parameter | Value | Reference |
| Enzyme | Aspergillus oryzae protease | [2][6] |
| pH | 7.4 | [2][6] |
| Temperature | 32°C | [2][6] |
| Kм | 1,501 ± 232 µM | [2][6] |
| Vmax | 1,369 ± 94 µM/s | [2][6] |
Table 2: In Vivo Pharmacokinetic Parameters of Diazepam Following Intranasal Co-administration of this compound and Human Aminopeptidase B in Rats
| Dose of this compound (Diazepam Equivalent) | Bioavailability (%) | Cmax (ng/mL) | Tmax (minutes) | Reference |
| 0.500 mg/kg | 77.8 ± 6.0 | 71.5 ± 9.3 | 5 | [1] |
| 1.00 mg/kg | 112 ± 10 | 388 ± 31 | 8 | [1] |
| 1.50 mg/kg | 114 ± 7 | 355 ± 187 | 5 | [1] |
Mandatory Visualizations
References
- 1. Intranasal Coadministration of a Diazepam Prodrug with a Converting Enzyme Results in Rapid Absorption of Diazepam in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid Delivery of Diazepam from Supersaturated Solutions Prepared Using Prodrug/Enzyme Mixtures: Toward Intranasal Treatment of Seizure Emergencies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of Prodrugs by NIR-Triggered Release of Exogenous Enzymes for Locoregional Chemo-photothermal Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.jp]
- 5. Prodrug enzymes and their applications in image-guided therapy of cancer: tracking prodrug enzymes to minimize collateral damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid delivery of diazepam from supersaturated solutions prepared using prodrug/enzyme mixtures: toward intranasal treatment of seizure emergencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ClinPGx [clinpgx.org]
- 9. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. HPLC Determination of Diazepam on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 12. rjptonline.org [rjptonline.org]
Technical Support Center: Overcoming Diazepam's Low Aqueous Solubility with Avizafone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Avizafone to overcome the low aqueous solubility of diazepam. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it improve the aqueous solubility of diazepam?
This compound is a water-soluble prodrug of diazepam.[1][2] Diazepam itself is practically insoluble in water, with a solubility of less than 50 µg/mL.[3][4] This low solubility presents a significant challenge for developing aqueous formulations for parenteral administration.[5] this compound is a peptide-based molecule that is readily soluble in aqueous solutions.[1] It is designed to be enzymatically converted to the active drug, diazepam, in vivo or in situ.[1][6] This conversion allows for the administration of a soluble compound that then generates the poorly soluble active drug at the desired site of action.
Q2: What is the mechanism of conversion of this compound to diazepam?
This compound is biologically inactive and requires enzymatic hydrolysis to release the pharmacologically active diazepam.[1] The primary enzymes responsible for this conversion are aminopeptidases.[1] Specifically, human aminopeptidase (B13392206) B (APB) has been identified as a key enzyme in this process.[1][7] The conversion involves the hydrolysis of the peptide bond in this compound, leading to the formation of an open-ring intermediate, which then spontaneously cyclizes to form diazepam.[1][5]
Q3: Can this compound be used to generate supersaturated solutions of diazepam?
Yes, the enzymatic conversion of this compound can be leveraged to create supersaturated solutions of diazepam.[1][3] This is a key advantage as supersaturated solutions provide a greater driving force for transcellular permeation across biological membranes compared to saturated solutions.[1] Studies have shown that this compound-protease mixtures can produce supersaturated diazepam solutions in under five minutes.[3]
Q4: What are the key considerations for the stability and storage of this compound and the converting enzymes?
Proper storage is critical for both this compound and the converting enzymes. This compound solutions should be protected from hydrolytic degradation.[1] Stability studies should adhere to ICH guidelines, assessing thermal stability, humidity, and photodegradation.[1] Converting enzymes, such as human aminopeptidase B (APB), can be labile.[7] Lyophilization is a common technique to extend the shelf life of these enzymes; however, the process itself can lead to inactivation.[7] Co-lyophilization of the enzyme with its substrate, this compound, and a lyoprotectant like trehalose (B1683222) has been shown to significantly improve enzyme stability.[7]
Data Presentation
Table 1: Solubility of Diazepam and this compound
| Compound | Solvent | Solubility | Reference |
| Diazepam | Water | < 50 µg/mL | [3] |
| Diazepam | Water | 0.04 - 0.05 mg/mL at 25°C | [8] |
| Diazepam | Alcohol | Soluble | [9] |
| This compound | Aqueous Solutions | Water-soluble | [1][2] |
Table 2: Kinetic Parameters for Enzymatic Conversion of this compound to Diazepam
| Enzyme | KM (µM) | Vmax (µM/s) | Reference |
| Aspergillus oryzae protease | 1,501 ± 232 | 1,369 ± 94 | [1][3] |
| Human aminopeptidase B (APB) | 370 ± 63 | 1250 ± 60 min-1 (kcat) | [10] |
Experimental Protocols
Protocol 1: Formulation of this compound for In Vitro Experiments
Objective: To prepare a stock solution of this compound for use in in vitro conversion assays.
Materials:
-
This compound dihydrobromide powder
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile, nuclease-free water
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Accurately weigh the desired amount of this compound dihydrobromide powder.
-
Dissolve the powder in a known volume of sterile, nuclease-free water to create a concentrated stock solution (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved.
-
For working solutions, dilute the stock solution to the desired final concentration using PBS (pH 7.4).
-
Store stock solutions at -20°C for long-term storage and working solutions at 4°C for short-term use.
Protocol 2: In Vitro Conversion of this compound to Diazepam
Objective: To monitor the enzymatic conversion of this compound to diazepam in vitro.
Materials:
-
This compound working solution (from Protocol 1)
-
Converting enzyme solution (e.g., human aminopeptidase B or Aspergillus oryzae protease) in PBS
-
Reaction buffer (PBS, pH 7.4)
-
Thermomixer or water bath set to 32°C (to mimic physiological conditions)[3]
-
Quenching solution (e.g., methanol)
-
HPLC system for analysis
Procedure:
-
Pre-warm the reaction buffer and this compound working solution to 32°C.
-
In a microcentrifuge tube, combine the reaction buffer and this compound working solution to achieve the desired initial substrate concentration.
-
Initiate the reaction by adding the converting enzyme solution to the tube. The final volume should be pre-determined.
-
Incubate the reaction mixture at 32°C with gentle agitation.
-
At predetermined time points (e.g., 0, 1, 5, 10, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing a quenching solution (e.g., a 1:10 dilution in cold methanol) to denature the enzyme and stop the reaction.
-
Analyze the quenched samples by HPLC to determine the concentrations of this compound and diazepam.
Protocol 3: HPLC Analysis of this compound and Diazepam
Objective: To simultaneously quantify this compound and diazepam in reaction samples.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile phase: A suitable mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized for best separation.
-
This compound and diazepam analytical standards
-
Internal standard (e.g., tolbutamide)[3]
Procedure:
-
Prepare a series of standard solutions containing known concentrations of this compound and diazepam, along with a fixed concentration of the internal standard.
-
Set up the HPLC system with the C18 column and equilibrate with the mobile phase at a constant flow rate.
-
Set the UV detector to a wavelength that allows for the detection of both compounds (e.g., monitoring at multiple wavelengths or using a diode array detector).
-
Inject the standard solutions to generate a calibration curve for each analyte.
-
Inject the quenched experimental samples.
-
Integrate the peak areas for this compound, diazepam, and the internal standard in both the standards and the samples.
-
Calculate the concentrations of this compound and diazepam in the experimental samples based on the calibration curves.
Troubleshooting Guide
Issue 1: Low or no conversion of this compound to diazepam.
-
Question: I am not observing the expected conversion of this compound to diazepam in my in vitro assay. What could be the problem?
-
Answer:
-
Enzyme Inactivity: The converting enzyme may have lost its activity. Ensure the enzyme has been stored correctly (typically at -20°C or -80°C in a glycerol-containing buffer) and has not undergone multiple freeze-thaw cycles. It is advisable to aliquot the enzyme upon receipt. Consider performing an activity assay for the enzyme using a known substrate to confirm its functionality.
-
Incorrect Reaction Conditions: Verify the pH and temperature of your reaction buffer. Most aminopeptidases have optimal activity at physiological pH (around 7.4) and temperature (32-37°C).[3]
-
Presence of Inhibitors: Ensure that your reaction buffer does not contain any enzyme inhibitors. Chelating agents like EDTA can inhibit metalloenzymes.
-
Substrate Concentration: While unlikely to be the cause of no conversion, ensure the this compound concentration is appropriate for the enzyme kinetics.
-
Issue 2: Precipitation is observed in the reaction mixture.
-
Question: I am seeing a precipitate form during my this compound conversion experiment. What is causing this and how can I prevent it?
-
Answer:
-
Diazepam Precipitation: The most likely cause is the precipitation of the newly formed diazepam, which has very low aqueous solubility. This is expected when generating supersaturated solutions.[5]
-
Managing Precipitation: If the goal is to study the kinetics of conversion, the formation of a precipitate can interfere with accurate measurement of the dissolved drug. Consider the following:
-
Lower Initial this compound Concentration: Use a starting concentration of this compound that will generate a diazepam concentration below its solubility limit.
-
Inclusion of Solubilizing Agents: While this may alter the experimental conditions, the inclusion of co-solvents or cyclodextrins could increase the solubility of diazepam. However, this may also affect enzyme activity.
-
Kinetic Analysis of Total Drug: If possible, your analytical method should be able to measure both dissolved and precipitated drug to get a complete picture of the conversion.
-
-
Issue 3: High variability in results between experimental repeats.
-
Question: My results for this compound conversion are highly variable between replicates. What are the potential sources of this variability?
-
Answer:
-
Inconsistent Pipetting: Ensure accurate and consistent pipetting of all reagents, especially the enzyme solution, as small variations can significantly impact the reaction rate.
-
Temperature Fluctuations: Maintain a constant and uniform temperature throughout the incubation period. Use a reliable thermomixer or water bath.
-
Timing of Quenching: The timing of quenching the reaction is critical for time-course experiments. Be precise and consistent in stopping the reaction at the designated time points for each replicate.
-
Sample Mixing: Ensure the reaction mixture is well-mixed at the start of the reaction and that any aliquots taken are representative of the entire solution.
-
Issue 4: Difficulty in reconstituting lyophilized enzyme or this compound formulation.
-
Question: I am having trouble reconstituting my lyophilized enzyme/Avizafone formulation. What is the best practice?
-
Answer:
-
Follow Recommended Protocol: Always refer to the manufacturer's or literature-recommended reconstitution protocol.
-
Gentle Agitation: Avoid vigorous shaking or vortexing, which can denature the enzyme.[11] Gentle swirling or inversion is usually sufficient.
-
Allow Sufficient Time: Allow the vial to sit at room temperature for a period (e.g., 15-30 minutes) to allow the cake to fully dissolve.[11]
-
Use the Correct Buffer: Reconstitute with the specified buffer to ensure the correct pH and ionic strength for enzyme stability and activity.
-
Visualizations
References
- 1. drugfuture.com [drugfuture.com]
- 2. Supersaturated state of diazepam injection following dilution with infusion fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous Determination of Six Benzodiazepines in Spiked Soft Drinks by High Performance Liquid Chromatography with Ultra Violet Detection (HPLC-UV) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intranasal Coadministration of a Diazepam Prodrug with a Converting Enzyme Results in Rapid Absorption of Diazepam in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Supersaturated state of diazepam injection following dilution with infusion fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid Delivery of Diazepam from Supersaturated Solutions Prepared Using Prodrug/Enzyme Mixtures: Toward Intranasal Treatment of Seizure Emergencies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | water-soluble peptide prodrug of diazepam | CAS# 65617-86-9 | active drug diazepam | antidote to poisoning with organophosphate nerve agents | InvivoChem [invivochem.com]
- 8. US20210369651A1 - Parenteral delivery of this compound - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Diazepam Prodrug Stabilizes Human Aminopeptidase B during Lyophilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. How to Reconstitute Lyophilized Proteins | R&D Systems [rndsystems.com]
Validation & Comparative
Avizafone and Diazepam: A Comparative Efficacy Analysis for Researchers
In the landscape of benzodiazepine (B76468) therapeutics, diazepam has long been a cornerstone for managing anxiety, seizures, and other neurological conditions. However, its low water solubility presents challenges for rapid administration in emergency situations. This has led to the development of avizafone, a water-soluble prodrug of diazepam. This guide provides a detailed comparison of the efficacy of this compound and diazepam, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Overview of this compound and Diazepam
This compound is a dipeptide prodrug that is rapidly converted to diazepam in the body by plasma enzymes, specifically aminopeptidases.[1][2][3][4] This conversion circumvents the solubility issues of diazepam, allowing for rapid intramuscular administration, a critical advantage in scenarios like nerve agent poisoning.[1][3] Once converted, the resulting diazepam exerts its therapeutic effects by potentiating the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to central nervous system depression.[2][5]
Comparative Efficacy
The primary application for which this compound has been extensively compared to diazepam is as an anticonvulsant in the context of organophosphate nerve agent poisoning.
Anticonvulsant Efficacy Against Nerve Agents
Studies in various animal models have demonstrated that while both this compound and diazepam are effective anticonvulsants, their efficacy can be dose and time-dependent.
In a study on cynomolgus monkeys exposed to the nerve agent soman (B1219632), diazepam, when administered at the same molar dose of 0.7 µmol/kg, provided better protection against soman-induced toxicity compared to this compound.[6][7] This difference in efficacy was attributed to a lower plasma load of diazepam following the administration of this compound at this dose.[6][7] However, when the dose of this compound was increased to 1 µmol/kg, it afforded electrophysiological and histological protection similar to that of 0.7 µmol/kg of diazepam.[6][7]
In guinea pigs intoxicated with soman, this compound, when administered at an equimolar dose to diazepam (7 µmol/kg), showed higher protection against neurotoxicity.[8] Notably, at a lower atropine (B194438) dose, this compound was more effective than diazepam in preventing early mortality and the occurrence of seizures.[8] A separate study in guinea pigs exposed to sarin (B92409) also indicated that this compound was a suitable therapeutic option, particularly in preventing respiratory difficulties that were observed with diazepam administration under certain conditions.[9]
Conversely, a study in rats demonstrated that diazepam administered 10 minutes before soman exposure completely prevented convulsions and neuropathology.[10] Diazepam given at the onset of convulsions also significantly reduced their severity and the associated neuropathology.[10] this compound given 10 minutes before soman exposure only slightly reduced the effects of the nerve agent, and when given at the start of convulsions, it showed little to no effect on the resulting neuropathology.[10]
Pharmacokinetic Profile
The differing efficacy observations can be largely explained by the pharmacokinetic profiles of the two drugs.
| Parameter | This compound | Diazepam | Species | Reference |
| Time to Maximum Plasma Concentration (tmax) | Lower (Faster) | Higher (Slower) | Primates | [6][7] |
| Maximum Plasma Concentration (Cmax) | Higher | Lower | Primates | [6][7] |
| Maximum Plasma Concentration (Cmax) | Higher (231 ng/mL) | Lower (148 ng/mL) | Humans | [11] |
| Area Under the Curve (AUC) | Equal | Equal | Humans | [11] |
| Plasmatic Load of Diazepam | Lower at equimolar doses | Higher at equimolar doses | Primates | [6][7] |
| Decline of Plasmatic Diazepam | More Rapid | Slower | Primates | [6][7] |
Administration of this compound leads to a faster achievement of maximum plasma concentration (tmax) and a higher Cmax of diazepam compared to direct intramuscular injection of diazepam.[6][7][11] However, the plasma levels of diazepam decline more rapidly after this compound administration.[6][7] While the total exposure to diazepam (AUC) is similar between the two in human volunteers, the lower plasmatic load of diazepam from equimolar doses of this compound in primates may explain its lower efficacy at those specific doses.[6][7][11]
Experimental Protocols
The following is a generalized experimental protocol derived from the comparative studies on nerve agent poisoning.
Objective: To compare the anticonvulsant efficacy of this compound and diazepam against nerve agent-induced seizures and neuropathology.
Animal Model: Cynomolgus monkeys, guinea pigs, or rats.
Materials:
-
Nerve agent (e.g., soman, sarin)
-
This compound
-
Diazepam
-
Pre-treatment drugs (e.g., pyridostigmine)
-
Adjunctive therapeutic agents (e.g., atropine, pralidoxime)
-
Saline solution (for control groups)
-
Electroencephalogram (EEG) recording equipment
-
Respiratory monitoring equipment
-
Histopathology supplies
Procedure:
-
Animal Preparation: Animals are acclimatized to the laboratory conditions. For EEG monitoring, electrodes are surgically implanted on the dura mater.
-
Pre-treatment: Animals may be pre-treated with a reversible acetylcholinesterase inhibitor like pyridostigmine (B86062) (e.g., 0.1 mg/kg, i.m.) 30 minutes prior to nerve agent exposure.[8][9]
-
Intoxication: Animals are challenged with a specific dose of the nerve agent (e.g., 1-2 LD50 of soman, s.c.).[8]
-
Treatment: One minute after intoxication, animals are treated with a combination of atropine, pralidoxime, and either diazepam, this compound, or saline.[8][9] Dosages are administered intramuscularly.
-
Monitoring:
-
Endpoint Analysis:
-
Survival: Record survival rates over a specified period (e.g., 24 hours).
-
Seizure Control: Analyze EEG recordings to determine the time to seizure onset, seizure duration, and seizure severity.
-
Neuropathology: After a set period (e.g., 3 days), animals are euthanized, and their brains are perfused and fixed for histological evaluation to assess the extent of neuronal damage in different brain regions like the piriform cortex, amygdala, and thalamus.[10]
-
-
Pharmacokinetic Analysis: In separate studies or in satellite animal groups, blood samples are collected at various time points after drug administration to determine the plasma concentrations of diazepam and its metabolites using methods like LC/MS-MS.[11] This data is used to calculate pharmacokinetic parameters such as Cmax, tmax, and AUC.
Signaling Pathway and Mechanism of Action
This compound acts as a prodrug, being enzymatically converted to the active diazepam. Diazepam then enhances the effect of GABA at the GABA-A receptor, a ligand-gated ion channel. This potentiation leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization of the cell membrane and making it more difficult for the neuron to fire an action potential. This inhibitory effect is central to the anticonvulsant, anxiolytic, and sedative properties of diazepam.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for comparing the efficacy of this compound and diazepam.
Conclusion
This compound presents a valuable alternative to diazepam, particularly in emergency scenarios where its water solubility and potential for rapid intramuscular administration are advantageous. While it is effectively converted to diazepam, the resulting pharmacokinetic profile can lead to differences in efficacy depending on the dose and timing of administration. For researchers, understanding these nuances is critical when designing experiments and interpreting results. The choice between this compound and diazepam will ultimately depend on the specific therapeutic context, the desired onset of action, and the required duration of effect. Further research, including head-to-head clinical trials in various settings, will continue to delineate the precise roles of these two important benzodiazepines in clinical practice.
References
- 1. This compound Dihydrobromide - Diazepam Prodrug|CAS 60067-15-4 [benchchem.com]
- 2. tripsitter.com [tripsitter.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | water-soluble peptide prodrug of diazepam | CAS# 65617-86-9 | active drug diazepam | antidote to poisoning with organophosphate nerve agents | InvivoChem [invivochem.com]
- 5. drugintelligencebulletin.com [drugintelligencebulletin.com]
- 6. Compared efficacy of diazepam or this compound to prevent soman-induced electroencephalographic disturbances and neuropathology in primates: relationship to plasmatic benzodiazepine pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protection against soman-induced neuropathology and respiratory failure: a comparison of the efficacy of diazepam and this compound in guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative efficacy of diazepam and this compound against sarin-induced neuropathology and respiratory failure in guinea pigs: influence of atropine dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy of diazepam and this compound against soman-induced neuropathology in brain of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Pharmacokinetics of Avizafone and Diazepam
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of avizafone, a water-soluble prodrug, and its active metabolite, diazepam. The information presented herein is intended to support research, and drug development activities by offering a concise and data-driven overview of these two compounds.
Overview
This compound, also known as pro-diazepam, is a water-soluble prodrug of the benzodiazepine, diazepam.[1] It is designed to be rapidly converted to diazepam in the body by plasma enzymes.[2] This guide will delve into the comparative pharmacokinetics of these two molecules, providing essential data for researchers in the field.
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of diazepam following the administration of either this compound or diazepam are summarized in the table below. The data highlights the key differences in absorption and peak plasma concentrations between the two administration strategies.
| Pharmacokinetic Parameter | Diazepam (from this compound IM Injection) | Diazepam (from Diazepam IM Injection) | Diazepam (Oral) | Diazepam (IV) | Diazepam (Rectal) |
| Maximum Concentration (Cmax) | 231 ng/mL[3] | 148 ng/mL[3] | - | - | - |
| Time to Cmax (Tmax) | Faster than Diazepam IM[3] | 30-60 minutes[4] | 30-90 minutes[4] | - | 10-45 minutes[4] |
| Area Under the Curve (AUC) | Equal to Diazepam IM[3] | Equal to this compound IM[3] | - | - | - |
| Bioavailability | - | - | 76% (64–97%)[4] | - | 81% (62–98%)[4] |
| Half-life (t1/2) | - | 30–56 hours[4] | 30–56 hours[4] | 30–56 hours[4] | 30–56 hours[4] |
| Onset of Action | - | 15-30 minutes[4] | 15-60 minutes[4] | 1-5 minutes[4] | - |
Experimental Protocols
The data presented in this guide is primarily derived from a key clinical study comparing the bioavailability of diazepam after intramuscular administration of this compound versus diazepam itself.
Study Design
The pivotal study was an open, randomized, single-dose, three-way, cross-over trial conducted in healthy volunteers.[3] Each participant received three different treatments in a sequential order:
-
Intramuscular injection of this compound (20 mg)
-
Intramuscular injection of diazepam (11.3 mg)
-
Intramuscular injection of this compound (20 mg) combined with atropine (B194438) (2 mg) and pralidoxime (B1201516) (350 mg) administered via a bi-compartmental auto-injector.[3]
Sample Analysis
Plasma concentrations of diazepam were quantified using a validated Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC/MS-MS) assay.[3] The pharmacokinetic analysis was conducted using both non-compartmental and compartmental modeling approaches to determine the key parameters.[3]
Metabolic Pathway and Mechanism of Action
This compound is rapidly hydrolyzed by aminopeptidases in the blood to release diazepam and lysine.[5] Diazepam then exerts its pharmacological effects as a positive allosteric modulator of GABA-A receptors in the central nervous system.[4] It is subsequently metabolized in the liver, primarily by CYP3A4 and CYP2C19 enzymes, into active metabolites such as desmethyldiazepam, temazepam, and oxazepam.[4]
Caption: Metabolic conversion of this compound to diazepam and its subsequent metabolism.
Key Findings and Implications
The administration of this compound leads to a more rapid achievement of higher peak plasma concentrations of diazepam compared to the direct intramuscular injection of diazepam itself.[3] Specifically, the Cmax of diazepam after this compound injection was found to be 231 ng/mL, which is significantly higher than the 148 ng/mL observed after diazepam injection.[3] Despite this difference in peak concentration and time to reach it, the overall exposure to diazepam, as measured by the Area Under the Curve (AUC), was equivalent for both administration routes.[3]
These findings suggest that this compound can serve as an effective delivery system for diazepam, particularly in situations where a rapid onset of action is desired. The water-solubility of this compound also offers formulation advantages over the poorly soluble diazepam.[5] For drug development professionals, this highlights the potential of prodrug strategies to enhance the pharmacokinetic profiles of existing therapeutic agents.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | water-soluble peptide prodrug of diazepam | CAS# 65617-86-9 | active drug diazepam | antidote to poisoning with organophosphate nerve agents | InvivoChem [invivochem.com]
- 3. Bioavailability of diazepam after intramuscular injection of its water-soluble prodrug alone or with atropine-pralidoxime in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diazepam - Wikipedia [en.wikipedia.org]
- 5. tripsitter.com [tripsitter.com]
Avizafone vs. Midazolam for Seizure Control: A Comparative Analysis
In the management of acute seizures and status epilepticus, rapid and effective pharmacological intervention is critical. Benzodiazepines are the established first-line treatment, with midazolam being a frequently used agent.[1][2] Avizafone, a water-soluble prodrug of diazepam, presents an alternative with distinct pharmacokinetic properties.[3][4] This guide provides a detailed comparison of this compound and midazolam for seizure control, focusing on their mechanisms, pharmacokinetics, efficacy, and the experimental protocols used for their evaluation, tailored for researchers, scientists, and drug development professionals.
Mechanism of Action: A Shared Pathway
Both this compound (via its active metabolite, diazepam) and midazolam exert their anticonvulsant effects by potentiating the action of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. They bind to a specific site on the GABA-A receptor, increasing the frequency of chloride channel opening, which leads to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.[5][6]
Figure 1: Mechanism of action for this compound and Midazolam.
Pharmacokinetic Profile Comparison
The primary distinction between this compound and midazolam lies in their pharmacokinetic profiles. This compound is a prodrug designed for enhanced water solubility, which is rapidly converted to its active form, diazepam, by endogenous enzymes following administration.[4] Midazolam is administered in its active form.[7] This difference significantly impacts their absorption and onset of action, particularly with intramuscular (IM) injection.
While direct comparative data is limited, an indirect comparison can be made through their respective studies against diazepam.
Table 1: Pharmacokinetic Parameters of IM this compound, IM Midazolam, and IM Diazepam | Parameter | this compound (IM) | Midazolam (IM) | Diazepam (IM) | | :--- | :--- | :--- | :--- | | Active Compound | Diazepam | Midazolam | Diazepam | | Time to Peak Plasma Conc. (Tmax) | Faster than IM Diazepam[8] | ~17.5 - 25 min[9][10][11] | ~33.8 min[10][11] | | Peak Plasma Conc. (Cmax) | Higher than IM Diazepam[8] | Variable | Lower than IM this compound[8] | | Bioavailability | ~62-66% (as Diazepam)[4] | ~87%[9] | 100%[10][11] | | Terminal Half-life | ~2.8 h (Midazolam)[9] | Variable | | Key Characteristic | Water-soluble prodrug, rapid conversion to diazepam.[8] | Rapid absorption from IM site.[10][11] | Slower, erratic absorption from IM site.[11] |
Note: Data is compiled from separate studies and should be interpreted with caution. Direct head-to-head trials are needed for definitive comparison.
Efficacy in Seizure Control
The clinical efficacy of both agents is well-established for the management of acute seizures. Midazolam, particularly via intramuscular and intranasal routes, has been shown to be as effective and safe as intravenous lorazepam for prehospital seizure cessation, with the advantage of more rapid administration when IV access is challenging.[1][2] Studies show a high rate of successful seizure termination with intranasal midazolam.[12]
This compound's efficacy is linked to the rapid attainment of high plasma concentrations of diazepam.[8] In a study on soman-induced seizures in primates, this compound provided protection, although a higher molar dose was required compared to diazepam to achieve a similar plasmatic load of the active benzodiazepine (B76468).[13] In guinea pigs, this compound was found to be a suitable anticonvulsant in therapy against sarin (B92409) poisoning.[14]
Table 2: Clinical Efficacy and Safety Highlights
| Feature | This compound | Midazolam |
|---|---|---|
| Proven Efficacy | Demonstrated against chemically-induced seizures.[13][14] | Established for status epilepticus and seizure clusters.[1][5][15] |
| Route of Administration | Primarily Intramuscular (IM).[4] | Intravenous (IV), Intramuscular (IM), Intranasal, Buccal.[1][7] |
| Key Advantage | Rapid achievement of high diazepam levels post-IM injection.[8] | Rapid onset, multiple non-IV routes for prehospital settings.[1][16] |
| Common Adverse Events | Related to diazepam: sedation, respiratory depression.[1] | Sedation, dizziness, local irritation (intranasal), respiratory depression.[1][12] |
| Seizure Cessation Rate | Not available from direct comparative trials. | ~73% success after first intranasal dose.[12] In prehospital settings, IM midazolam terminated seizures in ~74% of adults before ER arrival.[1] |
Experimental Protocols and Methodologies
Evaluating the efficacy of anticonvulsant drugs requires rigorous preclinical and clinical trial designs.
Preclinical Evaluation Workflow
Preclinical studies typically involve animal models to assess a compound's efficacy and safety before human trials.[17]
Figure 2: Generalized preclinical workflow for anticonvulsants.
A common preclinical model is the pentylenetetrazole (PTZ)-induced seizure model, which is used as a primary screening tool for compounds effective against generalized seizures.[17]
-
Objective: To assess the ability of a test compound (e.g., this compound, Midazolam) to prevent or delay the onset of seizures induced by PTZ.
-
Methodology:
-
Animal Grouping: Rodents are randomly assigned to groups: vehicle control, positive control (e.g., diazepam), and various doses of the test compound.
-
Drug Administration: The test compound or vehicle is administered, typically intraperitoneally (i.p.) or orally (p.o.), at a predetermined time before PTZ injection.
-
PTZ Induction: A convulsant dose of PTZ (e.g., 85 mg/kg, subcutaneous) is administered.
-
Observation: Animals are observed for a set period (e.g., 30 minutes) and key parameters are recorded, including latency to the first seizure and seizure severity (using a standardized scale like the Racine scale).[17]
-
Data Analysis: The data are statistically analyzed to compare the effects of the test compound to the control groups.
-
Clinical Trial Design
Human clinical trials are essential to confirm safety and efficacy. A typical design for an adjunctive-therapy trial in epilepsy is a randomized, double-blind, placebo-controlled study.[18]
-
Objective: To compare the efficacy and safety of an investigational drug (e.g., this compound) against a standard treatment (e.g., Midazolam) or placebo in patients with a specific seizure type.
-
Methodology:
-
Baseline Phase: A prospective evaluation period (e.g., 4-8 weeks) to establish the baseline seizure frequency for each patient.[18]
-
Randomization: Patients are randomly assigned to receive either the investigational drug or the comparator drug.
-
Treatment Phase: This phase includes a titration period to optimize the dose, followed by a maintenance period (e.g., 12 weeks) at the target dose.[18]
-
Primary Endpoint: The primary measure of efficacy is typically the percentage change in seizure frequency from baseline or the responder rate (the percentage of patients achieving a ≥50% reduction in seizures).[18]
-
Safety and Tolerability: Adverse events are systematically recorded throughout the trial.
-
Conclusion
Both this compound and midazolam are potent benzodiazepines for seizure control. Midazolam's key advantages are its versatility in administration routes—especially non-intravenous options like IM and intranasal—and a well-documented track record in prehospital and emergency settings.[1][16] this compound's primary strength lies in its formulation as a water-soluble prodrug, enabling rapid and high-level delivery of diazepam via the intramuscular route, potentially overcoming the erratic absorption sometimes seen with IM diazepam.[8]
The choice between these agents may depend on the clinical scenario, available formulations, and the need for non-IV administration. For drug development professionals, this compound represents a successful application of prodrug chemistry to enhance the delivery of a well-established anticonvulsant. However, a significant gap in the literature remains: there is a clear need for direct, randomized controlled trials comparing the efficacy, safety, and real-world effectiveness of this compound against midazolam to definitively guide clinical decision-making.
References
- 1. Midazolam Compared With Lorazepam in Adults to Control Seizures - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. cda-amc.ca [cda-amc.ca]
- 3. Rapid Delivery of Diazepam from Supersaturated Solutions Prepared Using Prodrug/Enzyme Mixtures: Toward Intranasal Treatment of Seizure Emergencies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Evaluation of the Efficacy and Safety of Midazolam Nasal Spray in Patients With Seizure Clusters: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics, Pharmacodynamics, and Side Effects of Midazolam: A Review and Case Example | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. A comparative pharmacokinetic study of intravenous and intramuscular midazolam in patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative absorption kinetics of intramuscular midazolam and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Compared efficacy of diazepam or this compound to prevent soman-induced electroencephalographic disturbances and neuropathology in primates: relationship to plasmatic benzodiazepine pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative efficacy of diazepam and this compound against sarin-induced neuropathology and respiratory failure in guinea pigs: influence of atropine dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evidence-Based Guideline: Treatment of Convulsive Status Epilepticus in Children and Adults: Report of the Guideline Committee of the American Epilepsy Society [escholarship.org]
- 16. Benzodiazepines in the Management of Seizures and Status Epilepticus: A Review of Routes of Delivery, Pharmacokinetics, Efficacy, and Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. From clinical trials of antiepileptic drugs to treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Neuroprotective Effects of Avizafone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective effects of Avizafone, a water-soluble prodrug of diazepam, with other alternative neuroprotective agents. The information presented is supported by experimental data from preclinical and clinical studies, with a focus on its application in mitigating neurotoxicity, particularly in the context of organophosphate poisoning and seizure-induced brain injury.
Introduction to this compound and its Mechanism of Action
This compound is a dipeptide prodrug that is rapidly converted in the body to its active metabolite, diazepam. Its primary neuroprotective mechanism stems from the potentiation of GABAergic neurotransmission. Diazepam, a benzodiazepine (B76468), binds to a specific site on the gamma-aminobutyric acid type A (GABA-A) receptor, enhancing the receptor's affinity for GABA. This leads to an increased frequency of chloride channel opening, resulting in hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. This mechanism is crucial in counteracting the hyperexcitability and seizures associated with neurotoxic insults.
Signaling Pathway of this compound's Neuroprotective Effect
The neuroprotective action of this compound is initiated by its conversion to diazepam, which then modulates the GABA-A receptor signaling cascade. The following diagram illustrates this pathway.
Comparative Efficacy of this compound
The primary application of this compound in neuroprotection studies has been as a countermeasure to nerve agent poisoning, which induces severe seizures and subsequent brain damage. The following tables summarize the comparative efficacy of this compound against its active metabolite, diazepam, in various preclinical models.
Table 1: Comparative Anticonvulsant and Neuroprotective Efficacy in Soman-Induced Neurotoxicity
| Animal Model | Treatment Groups (in combination with atropine (B194438) and pralidoxime) | Key Findings | Reference |
| Cynomolgus Monkeys | - Diazepam (0.7 µmol/kg) - this compound (0.7 µmol/kg) - this compound (1 µmol/kg) | - At a similar molar dose (0.7 µmol/kg), diazepam provided better protection than this compound.[1][2] - This was attributed to a lower plasma load of diazepam from this compound at this dose.[1][2] - A higher dose of this compound (1 µmol/kg) provided comparable electrophysiological and histological protection to diazepam (0.7 µmol/kg).[1] | [1][2] |
| Guinea Pigs | - Diazepam (2 mg/kg; ~7 µmol/kg) - this compound (3.5 mg/kg; ~7 µmol/kg) | - At a similar molar dose, this compound showed higher efficacy in preventing early mortality and seizures compared to diazepam, especially with a lower atropine dose.[3] | [3] |
| Rats | - Diazepam (pre- and post-soman) - this compound (pre- and post-soman) | - Diazepam given 10 minutes before soman (B1219632) prevented convulsions and neuropathology.[4] - this compound given 10 minutes before soman only slightly reduced the effects of soman.[4] - Diazepam given at the start of convulsions significantly reduced their severity and neuropathology.[4] | [4] |
Table 2: Pharmacokinetic Comparison of this compound and Diazepam
| Species | Administration Route | Key Pharmacokinetic Parameters | Reference |
| Cynomolgus Monkeys | Intramuscular | - this compound (1 µmol/kg) resulted in a similar plasma load of diazepam as diazepam (0.7 µmol/kg).[1] - this compound led to a faster time to maximum plasma concentration (tmax) and a higher maximum plasma concentration (Cmax) of diazepam compared to direct diazepam injection.[1] | [1] |
| Humans | Intramuscular | - this compound (20 mg) resulted in a higher Cmax of diazepam compared to diazepam (11.3 mg), with equal Area Under the Curve (AUC).[5] - Diazepam concentrations peaked faster after this compound injection.[5] | [5] |
| Rats | Intranasal (co-administered with an enzyme) | - Rapid absorption of diazepam with peak plasma concentrations reached in 5-8 minutes.[6] | [6] |
Comparison with Other Neuroprotective Agents
While direct head-to-head experimental comparisons are limited, this section provides an overview of other neuroprotective agents used for similar indications as this compound, primarily in the management of seizures and status epilepticus.
Table 3: Overview of Alternative Neuroprotective Agents for Seizure Control
| Agent | Mechanism of Action | Key Features |
| Levetiracetam | Binds to synaptic vesicle protein 2A (SV2A), modulating neurotransmitter release.[7] | Broad-spectrum anticonvulsant with a favorable side-effect profile.[7] |
| Fosphenytoin | A water-soluble prodrug of phenytoin.[1][8] It blocks voltage-gated sodium channels. | Administered intravenously for status epilepticus; associated with fewer infusion-site reactions than phenytoin.[1][8] |
| Valproate | Multiple mechanisms including enhancement of GABAergic transmission and blockade of voltage-gated sodium channels.[9][10] | Broad-spectrum anticonvulsant also used as a mood stabilizer.[9] |
| Midazolam | A short-acting benzodiazepine that enhances GABA-A receptor activity.[3][4] | Often used for the acute management of seizures, including status epilepticus, and can be administered via various routes (intranasal, buccal, intravenous).[3][11] |
Experimental Protocols
This section details the methodologies employed in the key preclinical studies cited in this guide.
Experimental Workflow for Soman-Induced Neurotoxicity Studies
The following diagram outlines a typical experimental workflow for evaluating the neuroprotective efficacy of this compound in a rodent model of soman poisoning.
Detailed Methodologies
-
Animal Models: Studies have utilized various animal models, including Cynomolgus monkeys, guinea pigs, and rats, to assess the neuroprotective effects of this compound against organophosphate-induced toxicity.[1][3][4]
-
Induction of Neurotoxicity: Neurotoxicity is typically induced by subcutaneous or intramuscular injection of the organophosphate nerve agent soman or sarin (B92409) at doses ranging from 1 to 4 times the median lethal dose (LD50).[3][4][7][12]
-
Therapeutic Intervention: Treatment protocols generally involve the intramuscular administration of this compound or a comparator drug (e.g., diazepam) in combination with standard countermeasures such as atropine and an oxime (e.g., pralidoxime) shortly after nerve agent exposure (typically within 1 minute).[3][4][7][12]
-
Assessment of Neuroprotection:
-
Electroencephalography (EEG): Continuous EEG monitoring is employed to detect and quantify seizure activity.[1][3]
-
Histopathology: Post-mortem brain tissue analysis is conducted to assess the extent of neuronal damage. This often involves staining techniques to identify necrotic and apoptotic cells in brain regions susceptible to seizure-induced injury, such as the hippocampus, piriform cortex, and amygdala.[1][4]
-
Survival and Clinical Signs: Animals are monitored for survival rates and the severity of clinical signs of toxicity.[3]
-
Conclusion
This compound presents a viable alternative to diazepam for neuroprotection, particularly in scenarios where rapid administration and water solubility are advantageous. Its efficacy is closely tied to the achieved plasma concentration of its active metabolite, diazepam. Preclinical studies in the context of nerve agent poisoning demonstrate that with appropriate dose adjustments, this compound can provide neuroprotection comparable to that of diazepam. Further research is warranted to directly compare this compound with other modern anticonvulsants in various models of neurotoxicity and status epilepticus to fully elucidate its position in the therapeutic landscape. The development of novel formulations, such as intranasal delivery systems, may further enhance the clinical utility of this compound in emergency situations requiring rapid neuroprotection.[6]
References
- 1. Fosphenytoin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cerebyx (fosphenytoin) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 3. epilepsy.org.nz [epilepsy.org.nz]
- 4. Midazolam: an effective intravenous agent for seizure control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Neuroprotective and Angiogenesis Effects of Levetiracetam Following Ischemic Stroke in Rats [frontiersin.org]
- 6. Pharmacotherapy Update | Fosphenytoin (Cerebyx®) [clevelandclinicmeded.com]
- 7. Levetiracetam as an antiepileptic, neuroprotective, and hyperalgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cureepilepsy.org [cureepilepsy.org]
- 9. Valproate and neuroprotective effects for bipolar disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Comprehensive Insight Into the Role of Valproic Acid in Neurodegenerative Disorders: An Updated Review [biomedrb.com]
- 11. Kids Health Info : Midazolam for seizures [rch.org.au]
- 12. Midazolam for status epilepticus - Australian Prescriber [australianprescriber.tg.org.au]
Avizafone vs. Diazepam: A Comparative Analysis of Bioavailability
A comprehensive review of the pharmacokinetic profiles of Avizafone, a water-soluble prodrug, and its active metabolite, diazepam, across different administration routes.
This guide provides a detailed comparison of the bioavailability of this compound and diazepam for researchers, scientists, and drug development professionals. By presenting key pharmacokinetic data from experimental studies, this document aims to offer an objective analysis to inform preclinical and clinical research.
Executive Summary
This compound, a lysine (B10760008) salt of diazepam, is a water-soluble prodrug designed to overcome the poor water solubility of diazepam. Following administration, this compound is rapidly converted to diazepam by endogenous aminopeptidases. This conversion is a critical step influencing the pharmacokinetic profile of the liberated diazepam. This guide summarizes the comparative bioavailability of this compound and diazepam, focusing on intramuscular and intranasal routes of administration, for which direct comparative data are available.
Data Presentation: Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for diazepam following the administration of this compound and diazepam via different routes.
| Administration Route | Species | Drug Administered | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Intramuscular | Human | This compound | 20 mg | 231 | Faster than Diazepam | Equal to Diazepam | Not Reported |
| Human | Diazepam | 11.3 mg | 148 | - | Equal to this compound | Not Reported | |
| Intranasal | Rat | This compound + Aminopeptidase (B13392206) B | 0.500 mg/kg (diazepam equivalent) | 71.5 ± 9.3 | 0.08 (5 min) | Not Reported | 77.8 ± 6.0 |
| Rat | This compound + Aminopeptidase B | 1.00 mg/kg (diazepam equivalent) | 388 ± 31 | 0.13 (8 min) | Not Reported | 112 ± 10 | |
| Rat | This compound + Aminopeptidase B | 1.50 mg/kg (diazepam equivalent) | 355 ± 187 | 0.08 (5 min) | Not Reported | 114 ± 7 |
Key Findings from Comparative Studies
Intramuscular Administration in Humans
A study in healthy human volunteers demonstrated that intramuscular injection of this compound resulted in a significantly higher maximum plasma concentration (Cmax) of diazepam (231 ng/mL) compared to the intramuscular injection of diazepam itself (148 ng/mL).[1][2] Furthermore, the time to reach Cmax (Tmax) was faster after this compound administration.[1][2] Despite these differences in absorption rate, the total drug exposure, as measured by the area under the curve (AUC), was equivalent for both administrations.[1][2]
Intranasal Administration in Rats
In a study conducted in rats, intranasal co-administration of this compound with a converting enzyme, human aminopeptidase B, resulted in rapid and high bioavailability of diazepam.[3][4] The bioavailability of diazepam was dose-dependent, reaching up to 114% at a 1.50 mg/kg dose (diazepam equivalent).[3][4] The Tmax was remarkably short, ranging from 5 to 8 minutes across different doses, indicating very rapid absorption from the nasal mucosa.[3][4]
Experimental Protocols
Human Intramuscular Bioavailability Study
-
Study Design: Open, randomized, single-dose, three-way cross-over design.
-
Subjects: Healthy volunteers.
-
Treatments:
-
Intramuscular injection of this compound (20 mg).
-
Intramuscular injection of diazepam (11.3 mg).
-
Intramuscular injection of this compound (20 mg) combined with atropine (B194438) (2 mg) and pralidoxime (B1201516) (350 mg).
-
-
Sample Collection: Plasma samples were collected at various time points.
-
Analytical Method: Plasma concentrations of diazepam were quantified using a validated liquid chromatography-tandem mass spectrometry (LC/MS-MS) assay.[1][2]
-
Pharmacokinetic Analysis: Data were analyzed using a non-compartmental approach and by compartmental modeling.[1][2]
Rat Intranasal Bioavailability Study
-
Study Design: Single-dose administration.
-
Subjects: Rats.
-
Treatments: Intranasal administration of this compound with human aminopeptidase B at doses equivalent to 0.500, 1.00, and 1.50 mg/kg of diazepam.
-
Sample Collection: Plasma and brain samples were collected.
-
Analytical Method: Quantification of diazepam and a transient intermediate was performed.
-
Pharmacokinetic Analysis: A physiologically based pharmacokinetic model was used to estimate first-order absorption rate constants.[3]
Signaling Pathways and Experimental Workflows
Conversion of this compound to Diazepam
This compound is a prodrug that is enzymatically converted to the active drug, diazepam. This conversion is a critical step for its therapeutic action.
Caption: Enzymatic conversion of this compound to diazepam.
Experimental Workflow for a Comparative Bioavailability Study
The following diagram illustrates a typical workflow for a clinical study comparing the bioavailability of this compound and diazepam.
Caption: Workflow of a comparative bioavailability study.
Conclusion
The available data indicates that this compound is a promising prodrug of diazepam that can offer advantages in specific clinical scenarios. Intramuscular administration of this compound leads to a more rapid achievement of higher peak plasma concentrations of diazepam compared to intramuscular diazepam, while maintaining equivalent overall exposure. Furthermore, intranasal administration of this compound in combination with a converting enzyme demonstrates the potential for very rapid and complete absorption of diazepam. These findings are particularly relevant for the development of formulations for emergency situations where rapid onset of action is crucial. Further research is warranted to explore the comparative bioavailability of this compound and diazepam through other administration routes, such as oral and intravenous, to provide a more complete understanding of its clinical potential.
References
- 1. Compared efficacy of diazepam or this compound to prevent soman-induced electroencephalographic disturbances and neuropathology in primates: relationship to plasmatic benzodiazepine pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid Delivery of Diazepam from Supersaturated Solutions Prepared Using Prodrug/Enzyme Mixtures: Toward Intranasal Treatment of Seizure Emergencies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid delivery of diazepam from supersaturated solutions prepared using prodrug/enzyme mixtures: toward intranasal treatment of seizure emergencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A-Pilot-Study-Assessing-the-Bioavailability-and-Pharmacokinetics-of-Diazepam-after-Intranasal-And-Intravenous-Administration-in-Healthy-Volunteers [aesnet.org]
Avizafone: A Comparative Analysis of Efficacy Against Other Benzodiazepines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of avizafone's performance against other benzodiazepines, with a focus on its primary active metabolite, diazepam. The information is supported by experimental data from preclinical and clinical studies.
Executive Summary
This compound is a water-soluble prodrug of diazepam, designed for rapid intramuscular administration, particularly in emergency situations such as nerve agent poisoning.[1] Upon administration, it is quickly metabolized into diazepam, its active form.[1][2] Experimental evidence indicates that this compound leads to a more rapid attainment of peak plasma concentrations of diazepam compared to intramuscular injection of diazepam itself.[2][3] However, the overall plasma exposure to diazepam may be lower with this compound at equivalent molar doses, necessitating dose adjustments to achieve comparable efficacy.[2][3] While direct comparative efficacy studies with other benzodiazepines like lorazepam and midazolam are limited, this guide provides a detailed comparison with diazepam and discusses the therapeutic landscape of benzodiazepines for relevant indications.
Mechanism of Action: Benzodiazepine (B76468) Signaling Pathway
Benzodiazepines, including the active metabolite of this compound, exert their effects by modulating the activity of the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. By binding to a specific allosteric site on the receptor, benzodiazepines increase the affinity of GABA for its binding site. This, in turn, enhances the influx of chloride ions through the receptor's channel, leading to hyperpolarization of the neuron and a reduction in its excitability.
References
A Comparative Guide to the Analytical Method Validation for Avizafone and its Active Metabolite, Diazepam
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the analytical method validation for the quantification of Avizafone, a water-soluble prodrug, and its active metabolite, diazepam. The information presented herein is based on published scientific literature and aims to offer a clear comparison of the performance of analytical methods used for these compounds. While a fully validated Liquid Chromatography (LC) with UV and Mass Spectrometric (MS) detection method for this compound has been reported, this guide will also leverage detailed validation data available for diazepam to illustrate a comprehensive comparison.
Data Presentation: Performance Characteristics of Analytical Methods
The following tables summarize the performance characteristics of the analytical methods for this compound and diazepam based on available data. It is important to note that a direct head-to-head comparison is challenging as the data is sourced from different studies with varying experimental conditions.
Table 1: Comparison of HPLC-UV Method Validation Parameters
| Parameter | This compound (LC-UV) | Diazepam (RP-HPLC-UV) |
| Linearity | Validated, specific range and r² not detailed in abstract[1] | 10-500 µg/mL (r² = 0.997)[2] |
| Precision | Validated, %RSD not detailed in abstract[1] | Repeatability %RSD < 2%[2] |
| Accuracy | Validated, recovery % not detailed in abstract[1] | Recovery: 99.83-99.91%[2] |
| Limit of Detection (LOD) | Not specified | 0.02 µg/mL[3] |
| Limit of Quantitation (LOQ) | Not specified | 0.07 µg/mL[3] |
| Specificity | Validated against degradation products[1] | No interference from excipients[2] |
Table 2: Performance of a High-Sensitivity LC-MS/MS Method for Diazepam in Human Plasma
| Parameter | Diazepam (LC-MS/MS) |
| Linearity Range | 0.5 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantitation (LLOQ) | 0.5 ng/mL[4][5] |
| Intra-day Precision (%CV) | ≤ 15% |
| Inter-day Precision (%CV) | ≤ 15% |
| Accuracy (% bias) | Within ±15% |
| Recovery | ~85% |
Experimental Protocols
Detailed methodologies are crucial for the replication and verification of analytical methods. Below are outlines of typical experimental protocols for the quantification of this compound and diazepam.
This compound Quantification by LC-UV/MS
This protocol is based on the method described by Breton et al. (2006) for the analysis of this compound and its degradation products.[1]
1. Sample Preparation:
-
This compound standard solutions are prepared in a suitable solvent (e.g., water or mobile phase).
-
For analysis from a formulation, a sample is accurately weighed and dissolved in the solvent to achieve a known concentration.
2. Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector and a Mass Spectrometer.
-
Column: A reversed-phase column (e.g., C18) is typically used.
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol). The specific gradient or isocratic conditions are optimized to achieve good separation of this compound from its degradation products.
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Detection:
-
UV Detection: Wavelength is set at the absorbance maximum of this compound.
-
MS Detection: An electrospray ionization (ESI) source in positive ion mode is often used to confirm the molecular weight of the analyte and its fragments.
-
3. Validation Parameters:
-
Specificity: Demonstrated by separating this compound from its known degradation products under stress conditions (hydrolytic, oxidative, photolytic, and thermal).
-
Linearity: Assessed by analyzing a series of standard solutions of this compound at different concentrations and plotting the peak area against concentration.
-
Precision: Evaluated by repeatedly analyzing a homogeneous sample of this compound to determine the relative standard deviation (RSD) of the measurements.
-
Accuracy: Determined by the recovery of a known amount of this compound spiked into a sample matrix.
Diazepam Quantification by RP-HPLC-UV
This protocol is a representative example for the quantification of diazepam in pharmaceutical formulations.
1. Sample Preparation:
-
Standard Solution: A stock solution of diazepam is prepared by dissolving a known amount of reference standard in a suitable solvent (e.g., methanol). Working standards are prepared by diluting the stock solution.
-
Sample Solution: For tablets, a number of tablets are weighed and finely powdered. A portion of the powder equivalent to a specific amount of diazepam is weighed and dissolved in the solvent, followed by sonication and filtration.
2. Chromatographic Conditions:
-
Instrument: HPLC system with a UV detector.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A mixture of methanol (B129727) and water is a common mobile phase.[2]
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at the wavelength of maximum absorbance for diazepam (e.g., 250 nm).[2]
3. Validation Parameters:
-
Linearity: A calibration curve is constructed by analyzing a series of at least five concentrations of the diazepam standard. The correlation coefficient (r²) should be close to 1.
-
Precision:
-
Repeatability (Intra-day precision): Multiple injections of the same standard solution on the same day.
-
Intermediate Precision (Inter-day precision): Analysis on different days, by different analysts, or with different equipment.
-
-
Accuracy: Determined by the percent recovery of a known amount of diazepam added to a placebo or sample matrix.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the standard deviation of the response and the slope of the calibration curve.
-
Specificity: The ability of the method to exclusively measure diazepam in the presence of other components like excipients.
Mandatory Visualizations
Signaling Pathway of this compound to Diazepam
Caption: Metabolic activation of this compound to Diazepam.
Experimental Workflow for Analytical Method Validation
Caption: General workflow of analytical method validation.
References
- 1. LC-UV and LC-MS evaluation of stress degradation behaviour of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacophorejournal.com [pharmacophorejournal.com]
- 3. RP-HPLC Estimation of Imipramine Hydrochloride and Diazepam in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a simple and sensitive HPLC-MS/MS method for determination of diazepam in human plasma and its application to a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a simple and sensitive HPLC-MS/MS method for determination of diazepam in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Cross-Species Comparative Guide to Avizafone Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, objective comparison of the metabolism of Avizafone, a water-soluble prodrug of diazepam, across various species. The information presented is supported by experimental data to aid researchers and drug development professionals in understanding the pharmacokinetic and metabolic profile of this compound.
Executive Summary
This compound is designed to rapidly convert to the pharmacologically active diazepam in vivo. This conversion is the primary and most critical step in its metabolism. The rate and extent of this bioactivation, along with the subsequent metabolism of diazepam, exhibit notable variations across different species. This guide summarizes key pharmacokinetic parameters, details the experimental methodologies used to obtain this data, and visually represents the metabolic pathways.
Data Presentation: Pharmacokinetic Comparison
The following tables summarize the key pharmacokinetic parameters of diazepam following the administration of this compound in humans, monkeys, rats, and guinea pigs.
Table 1: Pharmacokinetics of Diazepam after Intramuscular this compound Administration in Humans and Monkeys
| Parameter | Human | Monkey | Reference |
| Dose (this compound) | 20 mg | 1 µmol/kg | [1][2] |
| Diazepam Cmax | 231 ng/mL | Higher than diazepam admin. | [1][2] |
| Diazepam tmax | Faster than diazepam admin. | Lower than diazepam admin. | [1][2] |
| Conversion Half-life | 4.2 min | 2.7 min | [1][3] |
Table 2: Bioavailability and Pharmacokinetics of Diazepam after Intranasal this compound Administration in Rats
| Dose (this compound equivalent to Diazepam) | Bioavailability | Diazepam Cmax | Diazepam tmax | Reference |
| 0.500 mg/kg | 77.8% ± 6.0% | 71.5 ± 9.3 ng/mL | 5 min | [4][5] |
| 1.00 mg/kg | 112% ± 10% | 388 ± 31 ng/mL | 8 min | [4][5] |
| 1.50 mg/kg | 114% ± 7% | 355 ± 187 ng/mL | 5 min | [4][5] |
Table 3: Observations from this compound Administration in Guinea Pigs
| Species | Finding | Reference |
| Guinea Pig | Nordiazepam was the only metabolite of diazepam detected in vivo. | [6] |
| This compound was found to be more effective than diazepam in preventing soman-induced seizures when administered with a low dose of atropine. | [7] |
Metabolic Pathways
This compound, being a prodrug, undergoes a primary metabolic conversion to the active drug, diazepam. This is followed by the metabolism of diazepam itself, which demonstrates species-specific variations.
Primary Metabolism: this compound to Diazepam
The conversion of this compound to diazepam is a rapid hydrolysis reaction catalyzed by aminopeptidases in the plasma.[8][9] This single-step activation is crucial for the onset of pharmacological activity.
Caption: Primary metabolic conversion of this compound.
Secondary Metabolism: Species-Specific Metabolism of Diazepam
Following its formation, diazepam is further metabolized, primarily in the liver, through pathways that include N-demethylation and C3-hydroxylation. The predominant metabolites and their formation rates differ across species.
Caption: Species-specific metabolic pathways of diazepam.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vivo Pharmacokinetic Studies
Objective: To determine the pharmacokinetic profile of diazepam following this compound administration.
General Protocol:
-
Animal Models: Studies have been conducted in humans, cynomolgus monkeys, Sprague-Dawley rats, and guinea pigs.[1][4][7][10]
-
Drug Administration: this compound is administered, typically via intramuscular or intranasal routes.[1][4]
-
Blood Sampling: Blood samples are collected at predetermined time points post-administration.
-
Plasma Preparation: Plasma is separated from whole blood by centrifugation.
-
Sample Analysis: Plasma concentrations of this compound and diazepam (and its metabolites) are quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[11]
-
Pharmacokinetic Analysis: Key parameters such as Cmax, tmax, and AUC (Area Under the Curve) are calculated from the plasma concentration-time data.
Analytical Method: HPLC for Diazepam and Metabolites in Plasma
Objective: To quantify the concentration of diazepam and its major metabolites in plasma samples.
Protocol:
-
Sample Preparation:
-
Plasma samples are subjected to a liquid-liquid extraction or solid-phase extraction to isolate the analytes from plasma proteins and other interfering substances. Toluene is a commonly used solvent for liquid-liquid extraction.[12]
-
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column is typically used.[12]
-
Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) buffer) and organic solvents like acetonitrile (B52724) and methanol (B129727) is used as the mobile phase. The exact composition is optimized to achieve good separation of the analytes.[12]
-
Flow Rate: A constant flow rate is maintained.
-
-
Detection:
-
A UV detector is used to monitor the column effluent at a specific wavelength (e.g., 230 nm) where the analytes have strong absorbance.[12]
-
-
Quantification:
-
Calibration curves are generated using standard solutions of known concentrations of diazepam and its metabolites. The concentration of the analytes in the plasma samples is then determined by comparing their peak areas to the calibration curve.
-
In Vitro Enzyme Kinetics Assay
Objective: To determine the kinetic parameters (Km and Vmax) of this compound hydrolysis by enzymes.
Protocol:
-
Enzyme Source: Commercially available proteases or peptidases, such as Aspergillus oryzae protease or human aminopeptidase (B13392206) B, are used.[13][14]
-
Reaction Mixture: The reaction is initiated by incubating various concentrations of this compound with a fixed concentration of the enzyme in a suitable buffer (e.g., pH 7.4) at a controlled temperature (e.g., 32°C).[13]
-
Sampling and Analysis: Aliquots of the reaction mixture are taken at different time points, and the reaction is stopped (e.g., by adding a quenching agent). The concentrations of this compound and the product (diazepam) are measured by HPLC.[13]
-
Data Analysis: The initial reaction velocities are plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation to determine the Km (Michaelis constant) and Vmax (maximum reaction velocity).[13]
In Vitro Permeability Assay (MDCK Cell Monolayers)
Objective: To assess the permeability of this compound and its conversion to diazepam across a cell monolayer, which serves as a model for the nasal epithelium.
Protocol:
-
Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are cultured on semi-permeable supports until they form a confluent monolayer.[13]
-
Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).[13]
-
Permeability Study:
-
A solution containing this compound (and in some cases, the converting enzyme) is added to the apical (donor) side of the monolayer.
-
Samples are collected from the basolateral (receiver) side at various time points.
-
-
Sample Analysis: The concentrations of this compound and diazepam in the samples from both the apical and basolateral compartments are determined by HPLC.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the cell monolayer.
Caption: Experimental workflows for key metabolism studies.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmaron.com [pharmaron.com]
- 3. WO2015017715A1 - Drug delivery method - Google Patents [patents.google.com]
- 4. MDCK Permeability - Creative Biolabs [creative-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Diazepam metabolism in the guinea pig materno-fetal model: effects of cigarette smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protection against soman-induced neuropathology and respiratory failure: a comparison of the efficacy of diazepam and this compound in guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Species differences in diazepam metabolism. I. Metabolism of diazepam metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Strain differences in diazepam metabolism at its three metabolic sites in sprague-dawley, brown norway, dark agouti, and wistar strain rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Compared efficacy of diazepam or this compound to prevent soman-induced electroencephalographic disturbances and neuropathology in primates: relationship to plasmatic benzodiazepine pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bioavailability of diazepam after intramuscular injection of its water-soluble prodrug alone or with atropine-pralidoxime in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An improved HPLC method for rapid quantitation of diazepam and its major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rapid Delivery of Diazepam from Supersaturated Solutions Prepared Using Prodrug/Enzyme Mixtures: Toward Intranasal Treatment of Seizure Emergencies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Avizafone efficacy in different organophosphate poisoning models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of avizafone with alternative treatments in various organophosphate (OP) poisoning models. The data presented is compiled from preclinical studies to assist researchers in evaluating its potential as a medical countermeasure.
Executive Summary
Organophosphate compounds, including nerve agents and pesticides, exert their toxicity primarily through the irreversible inhibition of acetylcholinesterase (AChE), leading to a cholinergic crisis characterized by overstimulation of muscarinic and nicotinic receptors.[1][2] Standard treatment protocols for OP poisoning typically involve a combination of an anticholinergic agent (e.g., atropine), an oxime to reactivate AChE (e.g., pralidoxime), and an anticonvulsant to manage seizures, a life-threatening symptom of severe poisoning.[1][3][4]
This compound, a water-soluble prodrug of diazepam, has been investigated as an alternative to diazepam for intramuscular administration in emergency situations, such as battlefield exposure to nerve agents.[5][6][7] Upon administration, plasma enzymes metabolize this compound into diazepam, which then acts on GABA-A receptors in the central nervous system to produce anticonvulsant effects.[8][9] This guide compares the efficacy of treatment regimens containing this compound to those containing diazepam in non-clinical models of OP poisoning.
Comparative Efficacy of this compound and Diazepam
The following tables summarize the key findings from studies comparing this compound and diazepam as adjuncts to standard atropine (B194438) and oxime therapy in animal models of poisoning with the nerve agents soman (B1219632) and sarin.
Soman Poisoning Models
| Animal Model | Organophosphate | Treatment Regimen | Key Efficacy Endpoints | Results | Reference |
| Cynomolgus Monkey | Soman | Atropine/Pralidoxime + Diazepam (0.7 µmol/kg) vs. Atropine/Pralidoxime + this compound (0.7 µmol/kg) | Prevention of EEG disturbances and neuropathology | The diazepam combination provided better protection. This was attributed to a lower plasma concentration of diazepam following this compound administration at this dose. | [10] |
| Cynomolgus Monkey | Soman | Atropine/Pralidoxime + Diazepam (0.7 µmol/kg) vs. Atropine/Pralidoxime + this compound (1 µmol/kg) | Prevention of EEG disturbances and neuropathology | The higher dose of this compound resulted in a similar plasma diazepam level and afforded comparable electrophysiological and histological protection to the diazepam group. | [10] |
| Guinea Pig | Soman (1 or 2 LD50) | Pyridostigmine pre-treatment, then Atropine (3 or 33.8 mg/kg) + Pralidoxime (32 mg/kg) + Diazepam (2 mg/kg) or this compound (3.5 mg/kg) | Prevention of mortality, seizures, and respiratory distress | At the lower atropine dose, this compound was more effective than diazepam in preventing early mortality and seizures. However, both anticonvulsants increased respiratory distress at higher soman doses. | [11] |
| Rat | Soman | Atropine methyl nitrate (B79036) + HI-6, then Diazepam or this compound at various time points pre- and post-soman exposure | Prevention of convulsions and neuropathology | Diazepam administered 10 minutes before soman prevented convulsions and neuropathology. Diazepam given at the onset of convulsions reduced neuropathology. This compound given 10 minutes before soman only slightly reduced the effects. | [12] |
Sarin Poisoning Models
| Animal Model | Organophosphate | Treatment Regimen | Key Efficacy Endpoints | Results | Reference |
| Guinea Pig | Sarin (4 LD50) | Pyridostigmine pre-treatment, then Atropine (3 or 33.8 mg/kg) + Pralidoxime (32 mg/kg) + Diazepam (2 mg/kg) or this compound (3.5 mg/kg) | Prevention of seizures and respiratory distress | With a high dose of atropine, this compound prevented respiratory difficulties seen in 62.5% of the diazepam-treated animals. | [13] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation of the efficacy data.
Soman Poisoning Study in Cynomolgus Monkeys [10]
-
Animal Model: Cynomolgus monkeys.
-
Organophosphate Agent: Soman.
-
Treatment Groups:
-
Atropine/Pralidoxime/Diazepam (0.7 µmol/kg).
-
Atropine/Pralidoxime/Avizafone (0.7 µmol/kg).
-
Atropine/Pralidoxime/Avizafone (1 µmol/kg).
-
-
Administration: Benzodiazepines were injected following soman intoxication.
-
Endpoints: Clinical signs, electroencephalographic (EEG) recordings, and histological examination of the brain. Pharmacokinetic analysis of plasma diazepam levels.
Soman and Sarin Poisoning Studies in Guinea Pigs [11][13]
-
Animal Model: Guinea pigs.
-
Pre-treatment: Pyridostigmine (0.1 mg/kg, i.m.).
-
Organophosphate Agent: Soman (1 or 2 LD50, s.c.) or Sarin (4 LD50, s.c.).
-
Treatment (1 minute post-intoxication):
-
Atropine (3 or 33.8 mg/kg, i.m.).
-
Pralidoxime chloride (32 mg/kg, i.m.).
-
Diazepam (2 mg/kg, i.m.) or this compound (3.5 mg/kg, i.m.).
-
-
Endpoints: Survival, online monitoring of respiratory and EEG parameters.
Soman Poisoning Study in Rats [12]
-
Animal Model: Rats.
-
Pre-treatment (10 minutes before soman): Atropine methyl nitrate (20 mg/kg, i.p.) + HI-6 (125 mg/kg, i.p.).
-
Organophosphate Agent: Soman (130 µg/kg, s.c.).
-
Anticonvulsant Treatment:
-
Diazepam or this compound administered at various time points before or after soman exposure.
-
-
Endpoints: Observation for convulsions and light microscopy evaluation of the brain for neuropathology three days after exposure.
Visualizing the Pathways and Processes
To better illustrate the underlying mechanisms and experimental designs, the following diagrams are provided.
Caption: Mechanism of Organophosphate Toxicity.
Caption: this compound's Mechanism of Action.
Caption: General Experimental Workflow.
Conclusion
The reviewed studies indicate that this compound can be an effective alternative to diazepam in the treatment of organophosphate nerve agent poisoning, particularly when rapid intramuscular administration is required. However, the efficacy of this compound is highly dependent on the administered dose, which must be sufficient to achieve therapeutic plasma concentrations of its active metabolite, diazepam. In some models, this compound demonstrated advantages over diazepam, such as the prevention of respiratory distress when used with a high dose of atropine in sarin-poisoned guinea pigs.[13] Conversely, in other scenarios, a higher molar dose of this compound was required to achieve the same level of protection as diazepam.[10] These findings underscore the importance of pharmacokinetic and pharmacodynamic studies in determining the optimal dosing and application for this compound in the context of a multi-drug countermeasure strategy for organophosphate poisoning. Further research is warranted to fully elucidate the comparative efficacy across a broader range of organophosphate agents and in different animal models that closely mimic human physiology.[14]
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in the Treatment of Organophosphorous Poisonings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. tripsitter.com [tripsitter.com]
- 7. sarms4muscle.com [sarms4muscle.com]
- 8. This compound | water-soluble peptide prodrug of diazepam | CAS# 65617-86-9 | active drug diazepam | antidote to poisoning with organophosphate nerve agents | InvivoChem [invivochem.com]
- 9. researchgate.net [researchgate.net]
- 10. Compared efficacy of diazepam or this compound to prevent soman-induced electroencephalographic disturbances and neuropathology in primates: relationship to plasmatic benzodiazepine pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protection against soman-induced neuropathology and respiratory failure: a comparison of the efficacy of diazepam and this compound in guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy of diazepam and this compound against soman-induced neuropathology in brain of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative efficacy of diazepam and this compound against sarin-induced neuropathology and respiratory failure in guinea pigs: influence of atropine dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Animal Models That Best Reproduce the Clinical Manifestations of Human Intoxication with Organophosphorus Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Clinical Trials of Avizafone: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Avizafone with its active metabolite, Diazepam, based on data from head-to-head preclinical and clinical studies. This compound, a water-soluble prodrug of Diazepam, has been investigated as an alternative to Diazepam, particularly in emergency situations such as organophosphate nerve agent poisoning. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and experimental workflows to offer an objective comparison for research and development purposes.
Efficacy and Pharmacokinetics: this compound vs. Diazepam
Head-to-head studies have primarily focused on the comparative efficacy of this compound and Diazepam in the context of treating nerve agent-induced toxicity, as well as their pharmacokinetic profiles.
Pharmacokinetic Profile
A key differentiating factor between this compound and Diazepam is their pharmacokinetic profile following intramuscular administration. This compound, being water-soluble, is designed for rapid absorption and conversion to Diazepam.
A study in healthy human volunteers compared the bioavailability of Diazepam after intramuscular injections of this compound and Diazepam.[1] The results demonstrated that while the overall exposure (AUC) was similar, this compound led to a more rapid attainment of higher peak plasma concentrations of Diazepam.[1]
| Parameter | This compound (20 mg) | Diazepam (11.3 mg) |
| Maximum Plasma Concentration (Cmax) | 231 ng/mL | 148 ng/mL |
| Time to Maximum Plasma Concentration (tmax) | Faster with this compound | Slower than this compound |
| Area Under the Curve (AUC) | Equal | Equal |
| Table 1: Pharmacokinetics of Diazepam after Intramuscular Injection of this compound or Diazepam in Healthy Volunteers.[1] |
These findings are supported by a study in cynomolgus monkeys, which also showed that after injection of this compound, plasma levels of Diazepam were achieved faster and declined more rapidly than after the administration of Diazepam.[2][3]
Efficacy in Organophosphate Poisoning
The primary indication explored in comparative studies of this compound is as an anticonvulsant in the treatment of organophosphate nerve agent poisoning.
A study in cynomolgus monkeys exposed to the nerve agent soman (B1219632) found that at an equimolar dose (0.7 µmol/kg), the combination of atropine (B194438), pralidoxime (B1201516), and Diazepam offered better protection against soman-induced toxicity compared to the combination with this compound.[2][3] This difference in efficacy was attributed to the lower plasma load of Diazepam achieved with this dose of this compound.[2][3] However, when the dose of this compound was increased to 1 µmol/kg, it afforded electrophysiological and histological protection similar to that of 0.7 µmol/kg of Diazepam.[2][3]
In a study on guinea pigs intoxicated with sarin (B92409), this compound demonstrated advantages over Diazepam.[4] When administered with a high dose of atropine (33.8 mg/kg), both anticonvulsants prevented seizures. However, 62.5% of the animals treated with Diazepam displayed respiratory difficulties, which were not observed in the this compound-treated group.[4] Another study in guinea pigs using soman as the nerve agent found that this compound was more effective than Diazepam in preventing early mortality and seizure occurrence, particularly when a lower dose of atropine was used.[5]
| Study Animal | Nerve Agent | Key Findings |
| Cynomolgus Monkeys | Soman | At equimolar doses, Diazepam provided better protection. A higher dose of this compound was needed to achieve similar protection to Diazepam.[2][3] |
| Guinea Pigs | Sarin | This compound treatment did not result in the respiratory difficulties observed with Diazepam.[4] |
| Guinea Pigs | Soman | This compound was more effective than Diazepam in preventing early mortality and seizures at lower atropine doses.[5] |
| Table 2: Comparative Efficacy of this compound and Diazepam in Animal Models of Organophosphate Poisoning. |
Experimental Protocols
The following are summaries of the methodologies employed in the key comparative studies.
Human Pharmacokinetic Study[1]
-
Study Design: An open, randomized, single-dose, three-way cross-over study in healthy volunteers.
-
Interventions: Each subject received intramuscular injections of:
-
This compound (20 mg)
-
Diazepam (11.3 mg)
-
This compound (20 mg) combined with atropine (2 mg) and pralidoxime (350 mg) in a bi-compartmental auto-injector.
-
-
Data Collection: Plasma concentrations of Diazepam were quantified using a validated LC/MS-MS assay at various time points.
-
Analysis: Pharmacokinetic parameters (Cmax, tmax, AUC) were determined using non-compartmental and compartmental modeling.
Primate Efficacy Study[2][3][6]
-
Study Animals: Cynomolgus monkeys.
-
Intoxication: Intoxication with the organophosphorus nerve agent soman.
-
Treatment: Following intoxication, animals were treated with a three-drug therapy:
-
Atropine/pralidoxime/diazepam
-
Atropine/pralidoxime/avizafone
-
-
Assessments: The efficacy of the treatments was evaluated using clinical, electrophysiological (EEG), and histological approaches to assess the prevention of soman-induced disturbances and neuropathology.
-
Pharmacokinetics: Plasma levels of benzodiazepines were also measured to correlate with efficacy.
Guinea Pig Efficacy Study[4][5]
-
Study Animals: Guinea pigs.
-
Pretreatment: Animals were pretreated with pyridostigmine (B86062) (0.1 mg/kg, i.m.).
-
Intoxication: Intoxication with sarin (4x LD50, s.c.) or soman (1 or 2x LD50).
-
Treatment: One minute after intoxication, animals were treated with intramuscular injections of atropine (3 or 33.8 mg/kg), pralidoxime (32 mg/kg), and either Diazepam (2 mg/kg) or this compound (3.5 mg/kg).
-
Monitoring: EEG and pneumo-physiological parameters were recorded simultaneously to monitor for seizures and respiratory distress.
Mechanism of Action and Experimental Workflow
The therapeutic effects of this compound are mediated through its active metabolite, Diazepam. Diazepam is a positive allosteric modulator of the GABA-A (gamma-aminobutyric acid type A) receptor.
Caption: Signaling pathway of Diazepam at the GABA-A receptor.
The general workflow for the preclinical comparative efficacy studies of this compound and Diazepam in the context of organophosphate poisoning is outlined below.
References
- 1. Bioavailability of diazepam after intramuscular injection of its water-soluble prodrug alone or with atropine-pralidoxime in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Compared efficacy of diazepam or this compound to prevent soman-induced electroencephalographic disturbances and neuropathology in primates: relationship to plasmatic benzodiazepine pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative efficacy of diazepam and this compound against sarin-induced neuropathology and respiratory failure in guinea pigs: influence of atropine dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protection against soman-induced neuropathology and respiratory failure: a comparison of the efficacy of diazepam and this compound in guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
Avizafone: A Comparative Analysis for Anticonvulsant Therapy in Nerve Agent Exposure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical analysis of Avizafone, a water-soluble prodrug of diazepam, in comparison to its active metabolite, diazepam, and another key alternative, midazolam. The focus of this analysis is on the application of these benzodiazepines as anticonvulsants in the context of organophosphate nerve agent poisoning. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and experimental workflows to offer a clear, objective comparison for research and development purposes.
Executive Summary
This compound is designed as a more rapidly acting and water-soluble alternative to diazepam for intramuscular administration, particularly in emergency situations such as military applications against nerve agent attacks.[1] As a prodrug, it is quickly metabolized into diazepam in the bloodstream.[2] Clinical and preclinical studies demonstrate that intramuscular administration of this compound leads to a faster onset and higher peak plasma concentration (Cmax) of diazepam compared to the intramuscular injection of diazepam itself.[3] However, when compared to other benzodiazepines, particularly midazolam, for the treatment of nerve agent-induced seizures, studies suggest that midazolam may be a more potent and faster-acting alternative.[4]
Data Presentation: Pharmacokinetic and Efficacy Comparisons
The following tables summarize the key quantitative data from comparative studies of this compound, diazepam, and midazolam.
Table 1: Pharmacokinetic Comparison of Intramuscular this compound vs. Intramuscular Diazepam in Healthy Volunteers
| Parameter | This compound (20 mg) | Diazepam (11.3 mg) | Reference |
| Diazepam Cmax (ng/mL) | 231 | 148 | |
| Time to Cmax | Faster with this compound | Slower than this compound | |
| Diazepam AUC | Equal | Equal |
Cmax: Maximum plasma concentration; AUC: Area under the curve.
Table 2: Efficacy Comparison of this compound vs. Diazepam in Soman-Induced Seizures in Primates
| Treatment Group (molar equivalent) | Protection against Soman Toxicity | Diazepam Plasma Load | Reference |
| Atropine (B194438)/Pralidoxime (B1201516)/Diazepam (0.7 µmol/kg) | Better protection | Higher | [5] |
| Atropine/Pralidoxime/Avizafone (0.7 µmol/kg) | Lower protection | Lower | [5] |
| Atropine/Pralidoxime/Avizafone (1 µmol/kg) | Similar to 0.7 µmol/kg Diazepam | Similar to 0.7 µmol/kg Diazepam | [5] |
Table 3: Efficacy Comparison of this compound vs. Diazepam in Sarin-Poisoned Guinea Pigs
| Treatment Group | Seizure Prevention | Respiratory Difficulties | Reference |
| Atropine (33.8 mg/kg) + Pralidoxime + Diazepam (2 mg/kg) | Seizures prevented | 62.5% of animals | [6] |
| Atropine (33.8 mg/kg) + Pralidoxime + this compound (3.5 mg/kg) | Seizures prevented | Not observed | [6] |
Table 4: Comparative Potency of Benzodiazepines in a Soman Model in Guinea Pigs
| Benzodiazepine (B76468) | Potency and Speed of Action for Seizure Control | Reference |
| Midazolam | Most potent and rapidly acting | [4] |
| This compound | Less potent and slower than midazolam | [4] |
| Clonazepam | Less potent and slower than midazolam | [4] |
| Diazepam | Less potent and slower than midazolam | [4] |
| Loprazolam | Less potent and slower than midazolam | [4] |
| Lorazepam | Less potent and slower than midazolam | [4] |
Experimental Protocols
Bioavailability Study in Healthy Volunteers
-
Study Design: An open, randomized, single-dose, three-way, cross-over study.[3]
-
Subjects: Healthy human volunteers.[3]
-
Interventions: Each subject received intramuscular injections of:
-
Data Collection: Plasma concentrations of diazepam were quantified using a validated LC/MS-MS assay.[3]
-
Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC) were analyzed using non-compartmental and compartmental modeling.[3]
Efficacy Study in Soman-Poisoned Primates
-
Animal Model: Cynomolgus monkeys.[5]
-
Intoxication: Animals were exposed to the nerve agent soman.[5]
-
Treatment Regimens:
-
Dosages: Benzodiazepines were initially injected at a similar molar dose of 0.7 µmol/kg. A subsequent experiment used 1 µmol/kg of this compound.[5]
-
Outcome Measures: Clinical signs, electroencephalographic (EEG) disturbances, and neuropathology were assessed. Plasmatic benzodiazepine pharmacokinetics were also determined.[5]
Efficacy Study in Sarin-Poisoned Guinea Pigs
-
Animal Model: Guinea pigs.[6]
-
Pretreatment: Animals were pretreated with pyridostigmine (B86062) (0.1 mg/kg).[6]
-
Intoxication: Animals were intoxicated with 4xLD50 of sarin (B92409) via subcutaneous route.[6]
-
Treatment: One minute after intoxication, animals were treated with an intramuscular injection of atropine (3 or 33.8 mg/kg), pralidoxime (32 mg/kg), and either diazepam (2 mg/kg) or this compound (3.5 mg/kg).[6]
-
Outcome Measures: EEG and pneumo-physiological parameters were recorded to assess seizure occurrence and respiratory function.[6]
Mandatory Visualization
Signaling Pathway of Diazepam (Active Metabolite of this compound)
Caption: Diazepam's mechanism of action at the GABA-A receptor.
Experimental Workflow for Nerve Agent Poisoning Treatment
Caption: General experimental workflow for treating nerve agent poisoning.
Logical Relationship: this compound as a Prodrug
Caption: The conversion of this compound to its active form, Diazepam.
References
- 1. researchgate.net [researchgate.net]
- 2. ClinPGx [clinpgx.org]
- 3. Bioavailability of diazepam after intramuscular injection of its water-soluble prodrug alone or with atropine–pralidoxime in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid Delivery of Diazepam from Supersaturated Solutions Prepared Using Prodrug/Enzyme Mixtures: Toward Intranasal Treatment of Seizure Emergencies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Compared efficacy of diazepam or this compound to prevent soman-induced electroencephalographic disturbances and neuropathology in primates: relationship to plasmatic benzodiazepine pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative efficacy of diazepam and this compound against sarin-induced neuropathology and respiratory failure in guinea pigs: influence of atropine dose - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Avizafone as a Rapid-Acting Anticonvulsant: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Avizafone and its Mechanism of Action
This compound is a dipeptide prodrug of diazepam, designed to be rapidly converted to its active form, diazepam, by endogenous peptidases following administration.[1] This conversion bypasses the slow and erratic absorption of diazepam from intramuscular (IM) injection sites, a known limitation of the parent drug. The primary rationale for the development of this compound is to provide a more reliable and rapid-acting alternative to existing benzodiazepines for the emergency treatment of seizures.
The anticonvulsant effect of this compound is mediated by the action of diazepam on GABA-A receptors in the central nervous system. Diazepam, a positive allosteric modulator of GABA-A receptors, enhances the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA), leading to a reduction in neuronal excitability and seizure suppression.
Comparative Pharmacokinetics
A key determinant of a rapid-acting anticonvulsant's utility is its pharmacokinetic profile. The speed at which therapeutic concentrations of the active drug are achieved in the brain is paramount.
Table 1: Pharmacokinetic Comparison of this compound, Diazepam, and Midazolam
| Parameter | This compound (IM) | Diazepam (IM) | Midazolam (IM/IN) |
| Time to Peak Plasma Concentration (Tmax) | Faster than IM Diazepam[2][3] | Slower than IM this compound[2][3] | Rapid (IM and Intranasal)[4] |
| Peak Plasma Concentration (Cmax) | Higher than IM Diazepam for Diazepam[2][3] | Lower than IM this compound for Diazepam[2][3] | High and Rapidly Achieved[5] |
| Bioavailability | Dependent on conversion to Diazepam | Variable and often slow | High and reliable[5] |
| Route of Administration | Intramuscular, potential for Intranasal[5][6][7] | Intramuscular, Intravenous, Rectal | Intramuscular, Intranasal, Buccal, Intravenous[4][8][9] |
Preclinical studies in primates have demonstrated that intramuscular administration of this compound results in a shorter time to maximum plasma concentration (tmax) and a higher maximum plasma concentration (Cmax) of diazepam compared to the intramuscular injection of diazepam itself.[2][3] However, it is important to note that the total plasma exposure to diazepam following this compound administration may be lower than that of a comparable molar dose of diazepam, which could impact its overall efficacy.[2][3]
Comparative Efficacy in Preclinical Models
The anticonvulsant efficacy of this compound has been evaluated in various preclinical models of seizures, often in comparison to diazepam.
Table 2: Comparative Efficacy in Preclinical Seizure Models
| Seizure Model | This compound | Diazepam | Midazolam |
| Soman-induced Seizures (Primates) | Protective effect, may require higher dose than Diazepam[2][3] | Effective in preventing seizures and neuropathology[2][10] | Not directly compared in available literature |
| Soman-induced Seizures (Rats) | Less effective than Diazepam when given at seizure onset[10] | More effective than this compound when given at seizure onset[10] | Not directly compared in available literature |
| Status Epilepticus | (Data not available) | Standard of care, but non-IV routes can be slow[4] | Superior to Diazepam in some studies, especially non-IV routes[4][11] |
Studies in a primate model of soman-induced seizures showed that while this compound offered protection, a higher dose was required to achieve the same level of electrophysiological and histological protection as diazepam.[2][3] In a similar model in rats, diazepam administered at the onset of convulsions was found to be considerably more effective in reducing convulsions and neuropathology than this compound.[10]
In the context of status epilepticus, non-intravenous midazolam has been shown to be as effective as intravenous diazepam and can be administered more quickly, making it a valuable pre-hospital treatment option.[4][8][9]
Experimental Protocols
The validation of anticonvulsant drugs relies on standardized and reproducible experimental models.
Soman-Induced Seizure Model in Non-Human Primates
This model is used to assess the efficacy of anticonvulsants against nerve agent-induced seizures.
-
Animals: Cynomolgus monkeys.
-
Procedure:
-
Animals are exposed to the nerve agent soman (B1219632) to induce seizures.
-
At a predetermined time point after exposure or at the onset of seizure activity, the test compound (e.g., this compound or diazepam) is administered, typically via intramuscular injection.
-
Electroencephalography (EEG) is used to monitor seizure activity.
-
Blood samples are collected at various time points to determine the pharmacokinetic profile of the drug and its active metabolites.
-
Histopathological analysis of the brain is performed to assess the extent of neuronal damage.
-
-
Endpoints: Seizure cessation, reduction in seizure duration, prevention of neuropathology, and pharmacokinetic parameters (Cmax, Tmax, AUC).
Pentylenetetrazol (PTZ)-Induced Seizure Model
The PTZ model is a widely used screening tool for potential anticonvulsant drugs.[12][13]
-
Animals: Mice or rats.
-
Procedure:
-
Animals are pre-treated with the test compound or vehicle.
-
A sub-convulsive or convulsive dose of pentylenetetrazol (PTZ) is administered subcutaneously or intraperitoneally.
-
Animals are observed for a set period for the occurrence and severity of seizures (e.g., myoclonic jerks, generalized clonic-tonic seizures).
-
-
Endpoints: Latency to the first seizure, seizure severity score, percentage of animals protected from seizures.
Visualizing the Pathways and Workflows
This compound's Mechanism of Action
Caption: Mechanism of this compound as an anticonvulsant.
Experimental Workflow for Preclinical Anticonvulsant Testing
Caption: Preclinical anticonvulsant testing workflow.
Conclusion
This compound demonstrates promise as a rapid-acting anticonvulsant due to its favorable pharmacokinetic profile, particularly its rapid conversion to diazepam and the subsequent fast achievement of peak plasma concentrations. This makes it a potentially valuable tool in emergency situations where rapid seizure control is essential. However, the available preclinical data suggests that the dose of this compound may need to be optimized to ensure equivalent efficacy to standard treatments like diazepam.
Further research, including head-to-head clinical trials, is necessary to fully elucidate the clinical utility of this compound in comparison to other rapid-acting anticonvulsants such as intramuscular or intranasal midazolam. The development of novel formulations, such as intranasal delivery systems, could further enhance the speed of action and ease of administration of this compound, solidifying its role in the management of acute seizures. Researchers and drug development professionals should consider these factors when designing future studies to validate this compound's position in the therapeutic arsenal (B13267) against epilepsy.
References
- 1. drugfuture.com [drugfuture.com]
- 2. Compared efficacy of diazepam or this compound to prevent soman-induced electroencephalographic disturbances and neuropathology in primates: relationship to plasmatic benzodiazepine pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Midazolam Versus Diazepam for the Treatment of Status Epilepticus in Children and Young Adults: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intranasal Coadministration of a Diazepam Prodrug with a Converting Enzyme Results in Rapid Absorption of Diazepam in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid Delivery of Diazepam from Supersaturated Solutions Prepared Using Prodrug/Enzyme Mixtures: Toward Intranasal Treatment of Seizure Emergencies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid delivery of diazepam from supersaturated solutions prepared using prodrug/enzyme mixtures: toward intranasal treatment of seizure emergencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cda-amc.ca [cda-amc.ca]
- 9. An overview of benzodiazepines for adult status epilepticus and the role of the emergency medicine pharmacist - Bannouvong - Journal of Emergency and Critical Care Medicine [jeccm.amegroups.org]
- 10. Efficacy of diazepam and this compound against soman-induced neuropathology in brain of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. thejas.com.pk [thejas.com.pk]
- 12. benthamdirect.com [benthamdirect.com]
- 13. research.uaeu.ac.ae [research.uaeu.ac.ae]
Safety Operating Guide
Proper Disposal Procedures for Avizafone: A Guide for Laboratory Professionals
For immediate laboratory safety and operational guidance, this document outlines the essential procedures for the proper disposal of Avizafone, a water-soluble prodrug of the benzodiazepine (B76468) derivative diazepam.[1][2] Adherence to these guidelines is crucial for ensuring a safe laboratory environment and maintaining regulatory compliance.
Pre-Disposal Safety and Hazard Assessment
Before handling this compound for disposal, it is imperative to be aware of its associated hazards as outlined in its Safety Data Sheet (SDS).
Key Hazards:
-
May be harmful if swallowed.[3]
-
May be harmful in contact with skin.[3]
-
May be harmful if inhaled.[3]
-
Causes serious eye irritation.[3]
Required Personal Protective Equipment (PPE):
-
Respiratory Protection: Use to avoid the formation and inhalation of dust.[3]
-
Eye Protection: Safety glasses or goggles are necessary to prevent eye irritation.[3]
-
Hand Protection: Chemical-resistant gloves are required to prevent skin contact.[3]
Ensure adequate ventilation in the area where this compound is being handled.[3]
Regulatory Framework for this compound Disposal
The disposal of this compound falls under stringent regulations for pharmaceutical waste. As a prodrug of diazepam, a DEA-controlled substance, this compound may be subject to heightened regulatory scrutiny.
-
Federal Regulations: The Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) have established clear guidelines for the disposal of pharmaceutical waste.[4] A key regulation is the nationwide ban on sewering hazardous pharmaceuticals, meaning this compound must not be disposed of down the drain.[5][6]
-
Institutional Policies: Your institution's Environmental Health and Safety (EHS) department will have specific protocols that align with federal, state, and local regulations. Always consult your EHS department for the definitive disposal procedures at your facility.
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the standard operating procedure for the disposal of this compound in a laboratory setting.
-
Segregation of Waste:
-
This compound waste, including unused or expired product and contaminated labware (e.g., vials, pipette tips, gloves), must be segregated from other laboratory waste streams.
-
-
Waste Containerization:
-
Place all this compound waste into a designated, non-reactive, and sealable hazardous waste container.
-
The container must be in good condition and compatible with the chemical properties of this compound.
-
-
Labeling:
-
Clearly label the waste container as "Hazardous Waste."
-
The label must include the chemical name "this compound" and any other information required by your institution's EHS department.
-
-
Storage:
-
Store the sealed waste container in a designated and secure satellite accumulation area or a central hazardous waste storage facility.
-
-
Final Disposal:
Experimental Protocol: Decontamination of this compound Spills
In the event of a spill, follow these steps to ensure safety and proper cleanup.
-
Evacuate and Secure the Area: Restrict access to the spill area to prevent exposure and spread of the material.
-
Ensure Proper Ventilation: Increase airflow in the area if it is safe to do so.
-
Don Appropriate PPE: Wear the required PPE as listed in Section 1.
-
Contain the Spill: For powdered this compound, avoid generating dust. Gently cover the spill with an inert absorbent material, such as vermiculite (B1170534) or sand.
-
Clean the Spill: Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.
-
Decontaminate the Surface: Clean the spill area with soap and water or another appropriate decontamination solution as recommended by your EHS department.
-
Dispose of Cleanup Materials: All materials used for cleanup, including contaminated PPE, must be disposed of as this compound hazardous waste.
Quantitative Data Summary
No quantitative data regarding the specific disposal rates or environmental concentrations of this compound were identified in the search results. The focus of available literature is on its chemical properties, synthesis, and pharmacological effects.
Visualizing the Disposal Workflow
The following diagram illustrates the procedural workflow for the proper disposal of this compound.
Caption: A workflow diagram for the proper disposal of this compound waste in a laboratory setting.
References
- 1. tripsitter.com [tripsitter.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. syntharise.com [syntharise.com]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. approvedmedwaste.com [approvedmedwaste.com]
- 6. mcfenvironmental.com [mcfenvironmental.com]
- 7. Pharmaceutical Waste | PureWay Compliance Help Center [intercom.help]
- 8. actenviro.com [actenviro.com]
Personal protective equipment for handling Avizafone
Essential Safety and Handling Guide for Avizafone
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to ensure a safe laboratory environment and compliance with standard safety protocols.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that may be harmful if swallowed, inhaled, or comes into contact with skin. It is also known to cause serious eye irritation.[1] Therefore, adherence to strict PPE protocols is mandatory.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powder) | - Full-face powered air-purifying respirator (PAPR) or a properly fitted N95 respirator within a chemical fume hood.- Nitrile gloves (double-gloving recommended).- Chemical splash goggles and a face shield.- Disposable, solid-front lab coat with tight-fitting cuffs. | High risk of aerosolization and inhalation of potent powders. Full respiratory and eye protection is essential to prevent exposure. Double-gloving provides an extra barrier against skin contact.[2][3][4] |
| Solution Preparation and General Handling | - Nitrile gloves.- Safety glasses with side shields or chemical splash goggles.- Standard laboratory coat, fully buttoned. | Reduces risk of accidental skin and eye exposure from splashes or minor spills.[3][5] |
Operational Plans: Handling, Spills, and Disposal
Routine Handling Protocol
All handling of this compound powder should be performed in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[6] A standard workflow should be followed to ensure safety and prevent contamination.
Caption: General workflow for the safe handling of this compound.
Spill Management Plan
In the event of a spill, immediate and appropriate action is required to contain the material and protect laboratory personnel.[6]
Step-by-Step Spill Cleanup Procedure for this compound Powder:
-
Evacuate and Notify: Immediately alert others in the vicinity and evacuate the immediate area. Inform the laboratory supervisor or safety officer.
-
Secure the Area: Restrict access to the spill area. If the substance is volatile or can create airborne dust, ensure proper ventilation, preferably a fume hood, is active, unless it would exacerbate the spread of the powder.[7]
-
Don PPE: Before re-entering the spill area, don the appropriate PPE as detailed for "Weighing and Dispensing" in Table 1. This should include respiratory protection, double gloves, a lab coat, and chemical splash goggles.[6]
-
Contain the Spill: Gently cover the spill with a damp paper towel or a chemical absorbent powder to prevent the powder from becoming airborne.[8] Work from the outside edges of the spill towards the center.[1][8]
-
Collect Material: Carefully scoop or wipe up the contained material using a plastic scoop or tongs. Place the material into a heavy-duty, sealable plastic bag or a designated hazardous waste container.[1][9]
-
Decontaminate: Wipe the spill area with a wet paper towel or a suitable laboratory detergent and water. All cleaning materials (e.g., paper towels, contaminated gloves) must be disposed of as hazardous waste.[1][6]
-
Dispose of Waste: Seal the waste bag or container, label it clearly as "Hazardous Waste: this compound," and place it in the designated hazardous waste storage area.
-
Wash Hands: After removing all PPE, thoroughly wash hands with soap and water.
Waste Disposal Protocol
The disposal of this compound and any contaminated materials must be handled as hazardous chemical waste. Do not dispose of this material down the drain or in regular solid waste receptacles.[2][6]
-
Segregation: Isolate all waste streams containing this compound. This includes unused or expired compounds, contaminated labware (vials, pipette tips), and used PPE.[2][6]
-
Waste Container: Use a chemically compatible, leak-proof waste container with a secure, tight-fitting lid. The container must be in good condition.[6][10]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the date the first item of waste was added. Chemical abbreviations are not acceptable.[10]
-
Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials, until it can be collected for disposal.[6][11]
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed professional waste disposal service to ensure compliance with all federal, state, and local regulations.[6] For empty containers, triple-rinse with a suitable solvent, collect the rinsate as hazardous waste, and then the container may be disposed of in the regular trash after air drying.[10]
Experimental Protocols and Data
This compound has been utilized in various research settings as a water-soluble prodrug of diazepam, primarily as an antidote to organophosphate nerve agent poisoning.[3][12]
Summary of Quantitative Data from Cited Experiments
Table 2: Experimental Parameters for this compound Studies
| Parameter | Value / Condition | Context / Study Type |
| Dosage (in vivo, human) | 20 mg | Intramuscular injection for bioavailability studies.[13][14] |
| Dosage (in vivo, rat) | 0.500, 1.00, and 1.50 mg/kg (diazepam equivalent) | Intranasal co-administration with a converting enzyme.[15] |
| Enzyme Kinetics (KM) | 1,501 ± 232 µM | In vitro conversion of this compound to diazepam using Aspergillus oryzae protease.[6] |
| Enzyme Kinetics (Vmax) | 1,369 ± 94 µM/s | In vitro conversion of this compound to diazepam using Aspergillus oryzae protease.[6] |
| Concentration Range (in vitro) | 62.5–4000 µM | Used to determine Michaelis-Menten kinetics with aminopeptidase (B13392206) B.[15] |
Methodology Overview: In Vitro Permeability Study
One key experimental use of this compound involves assessing its conversion to diazepam and subsequent permeability across cellular barriers, modeling biological membranes like the nasal epithelium.[6]
-
Cell Culture: Madin-Darby canine kidney II-wild type (MDCKII-wt) monolayers are cultured as a representative model of the nasal epithelium.
-
Prodrug/Enzyme Preparation: this compound is mixed with a converting enzyme, such as Aspergillus oryzae protease, in an assay buffer (e.g., pH 7.4 at 32°C).[6]
-
Application: The this compound-protease mixture is applied to the apical side of the MDCKII-wt cell monolayers.
-
Sampling and Analysis: Samples are collected from the basolateral side at various time points. The concentrations of this compound and the converted diazepam are measured using High-Performance Liquid Chromatography (HPLC).[6]
-
Integrity Check: The integrity of the cell monolayer is monitored throughout the experiment using methods like Trans-Epithelial Electrical Resistance (TEER) measurement and lucifer yellow permeability assays.[6]
Caption: Workflow for an in vitro permeability experiment.
References
- 1. ehs.utk.edu [ehs.utk.edu]
- 2. benchchem.com [benchchem.com]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. benchchem.com [benchchem.com]
- 7. qmul.ac.uk [qmul.ac.uk]
- 8. ehs.gatech.edu [ehs.gatech.edu]
- 9. acs.org [acs.org]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. faculty.washington.edu [faculty.washington.edu]
- 13. pharmtech.com [pharmtech.com]
- 14. uwlax.edu [uwlax.edu]
- 15. Bio Spill Cleanup Procedures | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
